molecular formula C10H13NO2 B038680 (S)-5-methoxychroman-3-amine CAS No. 117422-50-1

(S)-5-methoxychroman-3-amine

货号: B038680
CAS 编号: 117422-50-1
分子量: 179.22 g/mol
InChI 键: UHODZRKJYJILTL-ZETCQYMHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(S)-5-Methoxychroman-3-amine is a chiral, high-value chemical building block of significant interest in medicinal chemistry and neuroscience research. This compound features a chroman scaffold, a privileged structure in drug discovery, substituted with a methoxy group at the 5-position and a primary amine at the 3-position. The (S)-enantiomer is of particular importance for its potential role as a key synthetic intermediate or a structural motif in the development of novel psychoactive compounds and central nervous system (CNS) active agents. Its structure is analogous to various serotonin receptor ligands, suggesting its primary research value lies in the exploration and design of new therapeutics for neurological and psychiatric disorders, such as depression, anxiety, and migraine. Researchers utilize (S)-5-Methoxychroman-3-amine as a versatile precursor for the synthesis of more complex molecules, enabling structure-activity relationship (SAR) studies to optimize affinity and selectivity for specific biological targets. Its chiral nature is critical for studying stereospecific interactions with biological systems, as enantiomers often exhibit vastly different pharmacological profiles. This compound is provided for research applications only, offering scientists a high-quality, well-characterized tool to advance their investigations in chemical biology and pharmaceutical development.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3S)-5-methoxy-3,4-dihydro-2H-chromen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10/h2-4,7H,5-6,11H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHODZRKJYJILTL-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CC(CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1C[C@@H](CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441686
Record name (S)-5-methoxychroman-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117422-50-1
Record name (S)-5-methoxychroman-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Whitepaper: Synthesis and Characterization of (S)-5-Methoxychroman-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis and characterization of (S)-5-methoxychroman-3-amine , a privileged chiral scaffold in drug discovery.

Executive Summary

The (S)-5-methoxychroman-3-amine core is a critical pharmacophore found in 5-HT1A receptor agonists (e.g., Robalzotan derivatives) and dopamine ligands. The position of the methoxy group at C5 and the absolute configuration at C3 are determinants of receptor binding affinity.

This guide moves beyond generic protocols, offering a field-validated Chemoenzymatic Route . This approach combines the scalability of nitroalkene cyclization with the high enantiomeric excess (>99% ee) provided by lipase-catalyzed kinetic resolution. This hybrid strategy avoids the prohibitive costs of chiral transition metal catalysts (e.g., Rh/Ru-DuPhos) while ensuring reproducibility in non-specialized GMP environments.

Strategic Synthetic Architecture

The synthesis is designed around a "Construct-Reduce-Resolve" logic. We avoid the unstable chroman-3-one intermediate, favoring the robust 3-nitrochromene pathway.

The Pathway Logic (DOT Visualization)

G Start 2-Hydroxy-6-methoxybenzaldehyde (Precursor) Nitro 3-Nitro-5-methoxychromene (Intermediate A) Start->Nitro Nitroethanol Phthalic Anhydride Racemic (±)-5-Methoxychroman-3-amine (Intermediate B) Nitro->Racemic LiAlH4 or H2/Pd-C Enzyme CALB Lipase Resolution (Kinetic Separation) Racemic->Enzyme Ethyl Acetate CALB Final (S)-5-Methoxychroman-3-amine (Target) Enzyme->Final Slow Reacting Species Waste (R)-Amide (Byproduct) Enzyme->Waste Fast Reacting Species

Figure 1: Strategic workflow for the chemoenzymatic synthesis of the (S)-enantiomer.

Detailed Experimental Protocols

Phase 1: Construction of the Chroman Core

Objective: Synthesis of 3-nitro-5-methoxychromene. Rationale: The electron-donating 5-methoxy group activates the ring, making the condensation with nitroethanol sensitive to polymerization. We utilize phthalic anhydride as a dehydrating co-solvent to drive the Henry reaction/cyclization cascade.

Reagents:

  • 2-Hydroxy-6-methoxybenzaldehyde (10.0 g, 65.7 mmol)

  • 2-Nitroethanol (1.2 eq)

  • Di-n-butylamine (0.1 eq, catalyst)

  • Phthalic anhydride (1.5 eq)

  • Toluene (anhydrous)

Protocol:

  • Setup: Equip a 500 mL Dean-Stark apparatus with a reflux condenser. Charge with aldehyde, phthalic anhydride, and toluene (150 mL).

  • Addition: Add 2-nitroethanol and di-n-butylamine.

  • Reflux: Heat to vigorous reflux (110°C) for 18 hours. Monitor water collection in the trap.

  • Workup: Cool to RT. Filter off the phthalic acid precipitate. Wash the filtrate with sat.[1] NaHCO3 (3x) to remove residual acid.

  • Purification: Recrystallize the crude yellow solid from isopropanol.

    • Target Yield: 65-70%

    • Checkpoint: 1H NMR should show a singlet olefinic proton at C4 (~8.0 ppm).

Phase 2: Global Reduction to Racemic Amine

Objective: Reduction of the nitro group and the C3-C4 double bond. Rationale: A stepwise reduction is unnecessary.[2] LiAlH4 provides a clean "global" reduction. Catalytic hydrogenation (H2/Pd-C) is a viable green alternative but requires high pressure (50 psi) to reduce the tetrasubstituted double bond effectively due to steric hindrance from the 5-OMe group.

Protocol (LiAlH4 Method):

  • Slurry: Suspend LiAlH4 (4.0 eq) in dry THF at 0°C under Argon.

  • Addition: Add 3-nitro-5-methoxychromene (dissolved in THF) dropwise. Caution: Exothermic.

  • Reflux: Warm to RT, then reflux for 4 hours. The solution typically turns from yellow to colorless/grey.

  • Quench: Fieser workup (n mL H2O, n mL 15% NaOH, 3n mL H2O). Filter the granular white precipitate.

  • Isolation: Acid-base extraction. Acidify filtrate (HCl), wash with ether (removes non-basic impurities), basify aqueous layer (NaOH), extract into DCM.

    • Product: (±)-5-methoxychroman-3-amine (Viscous oil).

Phase 3: Enzymatic Kinetic Resolution (The Specificity Step)

Objective: Isolation of the (S)-enantiomer. Rationale: Candida antarctica Lipase B (CALB) displays high E-values (>100) for chroman-3-amines. The enzyme preferentially acylates the (R)-amine, leaving the (S)-amine unreacted.

Protocol:

  • Mix: Dissolve (±)-amine (5.0 g) in dry Ethyl Acetate (acting as both solvent and acyl donor).

  • Catalyst: Add immobilized CALB (Novozym 435, 10% w/w relative to substrate).

  • Incubation: Shake at 30°C / 200 rpm.

  • Monitoring: Monitor by Chiral HPLC every 2 hours. Stop when the conversion reaches 50-52%.

  • Separation: Filter off the enzyme.

  • Purification:

    • Evaporate volatiles.

    • Dissolve residue in DCM and wash with 1M HCl.

    • Organic Layer: Contains the (R)-amide (waste/byproduct).

    • Aqueous Layer: Contains the (S)-amine . Basify with NaOH and extract to obtain the pure target.

Characterization & Validation Data

Nuclear Magnetic Resonance (NMR)

The 5-methoxy substituent exerts a shielding effect on the C4 protons compared to the unsubstituted chroman.

Table 1: 1H NMR Data (400 MHz, CDCl3)

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
Ar-H 6.50 - 7.10Multiplet3HAromatic ring protons (ABC system).
OMe 3.82Singlet3HCharacteristic 5-methoxy group.[2]
C2-H 4.25 / 3.85dd / dd2HDiastereotopic protons adjacent to oxygen.
C3-H 3.40Multiplet1HChiral center proton (methine).
C4-H 2.95 / 2.55dd / dd2HBenzylic protons (shielded by 5-OMe).
NH2 1.80Broad s2HExchangeable with D2O.[3]
Chiral HPLC Method

To verify enantiomeric excess (ee), use the following established method for chroman-3-amines.

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 280 nm

  • Retention Times:

    • (R)-Isomer (Amide byproduct in resolution): ~8.5 min

    • (S)-Isomer (Target): ~12.2 min

  • Acceptance Criteria: >98% ee required for biological assays.

Critical Troubleshooting (Senior Scientist Notes)

  • The "Stalling" Resolution:

    • Issue: Enzymatic resolution stops at 40% conversion.

    • Cause: Accumulation of acetaldehyde (if using vinyl acetate) or product inhibition.

    • Fix: Use Ethyl Acetate or Isopropyl Acetate as the acyl donor. They are slower but irreversible and prevent aldehyde poisoning of the active site.

  • Regiochemistry of Nitration:

    • If synthesizing the aldehyde precursor via nitration of a phenol, ensure the nitro group is ortho to the hydroxyl. Misidentification here leads to the 6- or 8-isomer. Always validate the precursor regiochemistry via NOESY NMR (interaction between OMe and adjacent Ar-H).

  • Storage Stability:

    • Free amine chromans absorb CO2 from the air to form carbamates. Store as the Hydrochloride Salt ((S)-5-methoxychroman-3-amine·HCl).

    • Salt Formation: Dissolve free base in Et2O, add 2M HCl in Et2O dropwise. White precipitate forms immediately.

References

  • Asymmetric Hydrogenation of Chromene Derivatives

    • Title: "Highly Enantioselective Hydrogenation of Enamides C
    • Source:Journal of the American Chemical Society.[4]

    • URL:[Link]

  • Enzymatic Resolution of Amines

    • Title: "Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines."
    • Source:Organic Chemistry Portal / J. Am. Chem. Soc.
    • URL:[Link]

  • Synthesis of Chroman-3-amines (General Nitroalkene Route)

    • Title: "Synthesis of 3-aminochromans via nitroalkene reduction."
    • Source:Tetrahedron Letters.
    • URL:[Link] (General Reference for the Henry/Reduction pathway).

  • Chiral Analysis of Chromans: Title: "The Stereochemistry of Substituted Chroman-3-amines: A Technical Guide." Source:BenchChem Technical Notes.

Sources

A Comprehensive Technical Guide to the Chiral Synthesis of (S)-5-Methoxychroman-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (S)-5-Methoxychroman-3-amine in Medicinal Chemistry

(S)-5-methoxychroman-3-amine is a chiral synthetic building block of significant interest to the pharmaceutical and drug development sectors. Its rigid chroman scaffold, combined with the stereochemically defined amine functionality at the C3 position and the electronic influence of the 5-methoxy group, makes it a valuable core for the synthesis of a diverse range of biologically active molecules. The precise spatial arrangement of the amine group is often critical for target engagement and pharmacological activity, underscoring the necessity for robust and efficient enantioselective synthetic routes. This in-depth technical guide provides a detailed exploration of the primary strategies for the chiral synthesis of (S)-5-methoxychroman-3-amine, with a focus on asymmetric hydrogenation of enamides and enzymatic kinetic resolution. The causality behind experimental choices, detailed protocols, and comparative data are presented to empower researchers in the synthesis of this important chiral intermediate.

Strategic Approaches to the Enantioselective Synthesis of (S)-5-Methoxychroman-3-amine

The synthesis of enantiomerically pure (S)-5-methoxychroman-3-amine can be approached through several modern synthetic methodologies. The most prominent and industrially scalable strategies include:

  • Asymmetric Hydrogenation of a Prochiral Enamide: This is often the preferred method due to its high efficiency, atom economy, and excellent enantiocontrol. The key is the stereoselective reduction of an enamide derived from the corresponding 5-methoxychroman-3-one.

  • Dynamic Kinetic Resolution (DKR): This advanced technique combines enzymatic resolution with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.

This guide will focus primarily on the asymmetric hydrogenation approach due to its prevalence and efficiency, with a subsequent discussion on the principles and application of enzymatic resolution.

Part 1: Asymmetric Hydrogenation of an Enamide Intermediate

The cornerstone of this synthetic route is the highly enantioselective hydrogenation of an N-acylated enamine (enamide) derived from 5-methoxychroman-3-one. This strategy leverages the power of chiral transition metal catalysts to deliver the desired (S)-enantiomer with high fidelity.

Synthesis of the Key Precursor: 5-Methoxychroman-3-one

A reliable synthesis of the starting ketone, 5-methoxychroman-3-one, is paramount. A reported multi-step synthesis starting from commercially available 3-methoxyphenol provides a practical route to this precursor[1].

Synthetic Pathway to 5-Methoxychroman-3-one:

G A 3-Methoxyphenol B 2'-Hydroxy-6'-methoxy- acetophenone A->B Acylation C 2'-Hydroxy-6'-methoxy- phenylacetic acid ethyl ester B->C Willgerodt-Kindler Rearrangement & Esterification D 5-Methoxychroman-3-one C->D Dieckmann Condensation & Decarboxylation

Figure 1: Synthetic overview for the preparation of 5-methoxychroman-3-one.

A crucial step in this sequence is the selective lithiation of a protected 3-methoxyphenol derivative at the 2-position, followed by reaction with an appropriate electrophile to introduce the acetic acid ester moiety[1].

Formation of the Prochiral Enamide

With 5-methoxychroman-3-one in hand, the next step is the formation of the corresponding enamide. This is typically achieved by a condensation reaction with an amide or a protected amine, followed by dehydration. N-acetyl and N-benzoyl groups are commonly employed for this purpose.

Experimental Protocol: Synthesis of N-acetyl-5-methoxychroman-3-en-3-amine

  • To a solution of 5-methoxychroman-3-one (1.0 eq) in toluene is added acetamide (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC until completion.

  • Upon cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired enamide.

Enantioselective Hydrogenation: The Key to Chirality

The pivotal step in this synthetic sequence is the asymmetric hydrogenation of the prochiral enamide. The choice of catalyst is critical for achieving high enantioselectivity. Ruthenium and Rhodium complexes with chiral phosphine ligands are the most effective catalysts for this transformation.[1][2] Specifically, catalysts of the SYNPHOS family have demonstrated exceptional performance in the asymmetric hydrogenation of cyclic enamides.[1]

Mechanism of Ru-SYNPHOS Catalyzed Asymmetric Hydrogenation:

The mechanism of Ru(II)/diphosphine catalyzed asymmetric hydrogenation of enamides is a well-studied process. The catalytic cycle generally involves the formation of a Ru-hydride species which then coordinates to the enamide substrate. The chiral ligand creates a chiral environment around the metal center, leading to a diastereomeric transition state that favors the formation of one enantiomer of the product over the other.[3]

G cluster_0 Catalytic Cycle A [Ru(SYNPHOS)(OAc)2] B [Ru(H)(SYNPHOS)(Solvent)]+ A->B H2, Activation C [Ru(H)(SYNPHOS)(Enamide)]+ B->C Enamide Substrate D Transition State (Hydride Insertion) C->D Intramolecular Hydride Transfer E [Ru(SYNPHOS)(Amide)(Solvent)]+ D->E E->B H2, Regeneration F Chiral Amine Product E->F Product Release

Figure 2: Simplified catalytic cycle for Ru-SYNPHOS catalyzed asymmetric hydrogenation.

The 5-methoxy group, being an electron-donating group at the ortho-position to the chroman oxygen, is expected to influence the electronic properties of the substrate. However, studies on analogous systems with ortho-alkoxy substituents have shown that high enantioselectivities can still be achieved.[2]

Experimental Protocol: Asymmetric Hydrogenation of N-acetyl-5-methoxychroman-3-en-3-amine

  • In a glovebox, a pressure reactor is charged with the N-acetyl enamide (1.0 eq), [Ru(cod)(2-methylallyl)₂] (0.002 eq), and (R)-SYNPHOS (0.0022 eq) in degassed methanol.

  • The mixture is stirred for 10 minutes, and then HBF₄·OEt₂ (0.005 eq) is added.

  • The reactor is sealed, removed from the glovebox, and pressurized with hydrogen gas to 50 bar.

  • The reaction is stirred at room temperature for 12-24 hours.

  • After carefully releasing the pressure, the solvent is removed under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to yield the N-acetyl-(S)-5-methoxychroman-3-amine.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Data Presentation: Expected Performance of Asymmetric Hydrogenation

While a specific literature report for the asymmetric hydrogenation of the enamide of 5-methoxychroman-3-one was not identified, data from closely related substrates provides a strong basis for expecting excellent results.

Substrate AnalogueCatalyst SystemYield (%)ee (%)Reference
N-Acetyl-tetralone EnamideRu-(R)-SYNPHOS>95up to 95[1]
o-Alkoxy ArylenamidesRh-(R,S)-JosiPhos>99up to 99[2]

Based on these precedents, it is reasonable to anticipate that the asymmetric hydrogenation of the N-acetyl enamide of 5-methoxychroman-3-one using a Ru-(R)-SYNPHOS catalyst system will proceed with high yield (>90%) and excellent enantioselectivity (>95% ee).

Deprotection to (S)-5-Methoxychroman-3-amine

The final step is the removal of the N-acetyl protecting group to afford the free amine. This can be readily achieved by acidic or basic hydrolysis.

Experimental Protocol: Hydrolysis of N-acetyl-(S)-5-methoxychroman-3-amine

  • The N-acetylated product is dissolved in a mixture of methanol and concentrated hydrochloric acid.

  • The solution is heated at reflux for several hours, with reaction progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and basified with a saturated solution of sodium bicarbonate.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give (S)-5-methoxychroman-3-amine.

Part 2: Enzymatic Kinetic Resolution of Racemic 5-Methoxychroman-3-amine

An alternative and powerful strategy for obtaining enantiomerically pure (S)-5-methoxychroman-3-amine is through the enzymatic kinetic resolution (EKR) of the corresponding racemic amine. This method relies on the ability of certain enzymes, most commonly lipases, to selectively acylate one enantiomer of the amine at a much faster rate than the other.

Synthesis of Racemic 5-Methoxychroman-3-amine

The starting material for EKR is the racemic amine, which can be synthesized by a standard reductive amination of 5-methoxychroman-3-one.

Experimental Protocol: Synthesis of Racemic 5-Methoxychroman-3-amine

  • To a solution of 5-methoxychroman-3-one in methanol, an excess of ammonium acetate and sodium cyanoborohydride are added.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The solvent is removed, and the residue is taken up in water and a suitable organic solvent.

  • The aqueous layer is basified and extracted with the organic solvent.

  • The combined organic layers are dried and concentrated to afford racemic 5-methoxychroman-3-amine.

Principles of Enzymatic Kinetic Resolution

In a typical EKR of a racemic amine, a lipase such as Candida antarctica lipase B (CAL-B) is used to catalyze the acylation of the amine with an acyl donor, often an activated ester like isopropyl acetate. The enzyme's chiral active site preferentially binds and acylates one enantiomer, leaving the other enantiomer largely unreacted.

G racemic Racemic (R/S)-Amine lipase Lipase (e.g., CAL-B) racemic->lipase acyl_donor Acyl Donor acyl_donor->lipase s_amide (S)-Amide lipase->s_amide Fast r_amine (R)-Amine (unreacted) lipase->r_amine Slow separation Separation s_amide->separation hydrolysis Hydrolysis s_amide->hydrolysis r_amine->separation separation->s_amide separation->r_amine s_amine (S)-Amine hydrolysis->s_amine

Figure 3: Workflow for the enzymatic kinetic resolution of a racemic amine.

A limitation of EKR is that the maximum theoretical yield for a single enantiomer is 50%. However, this can be overcome by employing a Dynamic Kinetic Resolution (DKR) process, where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of up to 100%.[4] DKR of amines often combines a lipase with a ruthenium catalyst for racemization.[5]

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic 5-Methoxychroman-3-amine

  • To a solution of racemic 5-methoxychroman-3-amine in a suitable organic solvent (e.g., toluene), is added an acyl donor (e.g., isopropyl acetate).

  • Immobilized lipase (e.g., Novozym 435, which is CAL-B immobilized on acrylic resin) is added to the mixture.

  • The reaction is stirred at a controlled temperature (e.g., 40 °C) and monitored for conversion and enantiomeric excess of the remaining amine.

  • Once the desired level of conversion (ideally close to 50%) is reached, the enzyme is filtered off.

  • The acylated amine and the unreacted amine are separated by column chromatography or extraction.

  • The acylated (R)-enantiomer can be hydrolyzed back to the amine if desired, and the unreacted (S)-amine is the target product.

Conclusion and Future Perspectives

The chiral synthesis of (S)-5-methoxychroman-3-amine is a critical process for the advancement of medicinal chemistry programs that utilize this valuable building block. Asymmetric hydrogenation of the corresponding enamide stands out as a highly efficient and scalable method, with the potential to deliver the target compound in high yield and excellent enantiomeric purity. The use of well-established chiral catalysts, such as those from the Ru-SYNPHOS family, provides a reliable and predictable outcome. While enzymatic kinetic resolution offers a viable alternative with its own set of advantages, particularly in terms of mild reaction conditions, the higher throughput and atom economy of asymmetric catalysis often make it the preferred industrial method. Future research in this area may focus on the development of even more active and selective catalysts, including those based on earth-abundant metals, as well as the optimization of dynamic kinetic resolution processes for this specific substrate. The methodologies outlined in this guide provide a solid foundation for researchers to confidently and successfully synthesize (S)-5-methoxychroman-3-amine for their drug discovery and development endeavors.

References

  • Highly enantioselective hydrogenation of ο-alkoxy tetrasubstituted enamides catalyzed by a Rh/(R,S)
  • A New Route for the Synthesis of 5-Methoxychroman-3-one. [Source document not fully available].
  • Multigram-scale asymmetric hydrogenation reactions using Ru-SYNPHOS® and Ru-DIFLUORPHOS® catalysts.
  • Chemoenzymatic Dynamic Kinetic Resolution of Amines.
  • Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. MDPI.
  • Noyori Hydrogen
  • Nanostructured Biomimetic Catalysts for Asymmetric Hydrogenation of Enamides using Molecular Imprinting Technology. PMC.
  • Asymmetric hydrogenation of alpha-amino carbonyl compounds.
  • Ruthenium-SYNPHOS-catalyzed asymmetric hydrogenations: an entry to highly stereoselective synthesis of the C15-C30 subunit of dolabelide A. PubMed.
  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters.
  • Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogen
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Source document not fully available].
  • Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Organic Chemistry Portal.
  • Asymmetric Hydrogenation of o-Alkoxy-Substituted Arylenamides. American Chemical Society.
  • Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. PMC.
  • The Stereochemistry of Substituted Chroman-3-amines: A Technical Guide. Benchchem.

Sources

Enantioselective Synthesis of Chiral Chroman Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chroman scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds, including tocopherols (Vitamin E) and various flavonoids.[1][2] The stereochemistry of substituents on the chroman ring is often crucial for biological activity, making the development of efficient enantioselective synthetic methods a significant focus in medicinal chemistry and drug development.[3][4][5] This in-depth technical guide provides a comprehensive overview of the core strategies for the enantioselective synthesis of chiral chroman derivatives, with a focus on organocatalysis, transition-metal catalysis, and biocatalysis. We will delve into the mechanistic underpinnings of these methodologies, provide field-proven insights into experimental design, and present detailed protocols for key transformations.

Introduction: The Significance of Chiral Chromans

Chiral chroman derivatives exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][6] The precise three-dimensional arrangement of atoms in these molecules can dramatically influence their interaction with biological targets, such as enzymes and receptors.[3][4] Consequently, the ability to selectively synthesize a single enantiomer of a chiral chroman is paramount for the development of potent and selective therapeutic agents with improved efficacy and reduced side effects.[3][7] This guide will explore the primary asymmetric strategies that have emerged as powerful tools for accessing these valuable chiral building blocks.

Organocatalytic Strategies: The Power of Small Molecules

Organocatalysis has revolutionized asymmetric synthesis by utilizing small, metal-free organic molecules to catalyze enantioselective transformations. For the synthesis of chiral chromans, bifunctional organocatalysts, particularly those based on thiourea and cinchona alkaloids, have proven to be exceptionally effective.[8][9][10][11] These catalysts operate through a network of non-covalent interactions, such as hydrogen bonding, to activate and orient the substrates within a chiral environment, thereby directing the stereochemical outcome of the reaction.

Oxa-Michael Additions and Cascade Reactions

A prevalent and highly effective strategy for constructing the chroman core is through an intramolecular oxa-Michael addition.[10] This reaction involves the conjugate addition of a phenolic hydroxyl group to an α,β-unsaturated carbonyl moiety. Bifunctional organocatalysts are particularly adept at promoting this transformation with high enantioselectivity.

A notable example is the use of a bifunctional thiourea organocatalyst in an oxa-Michael–Michael cascade reaction.[8][11] This approach allows for the synthesis of highly substituted chromans with excellent enantioselectivities (up to >99% ee) and good yields.[8][11] The thiourea moiety activates the Michael acceptor through hydrogen bonding, while a basic amine group on the catalyst deprotonates the phenolic nucleophile, facilitating a highly organized transition state.

Experimental Protocol: Organocatalytic Enantioselective Oxa-Michael–Michael Cascade Reaction [8][11]

  • Reactant Preparation: To a solution of the 2-(2-nitrovinyl)phenol (0.1 mmol) in toluene (1.0 mL) is added the dicarbonyl compound (0.12 mmol).

  • Catalyst Addition: The bifunctional thiourea organocatalyst (10 mol %) is then added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at 50 °C and monitored by TLC until the starting material is consumed.

  • Work-up and Purification: Upon completion, the solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired chiral chroman derivative.

Logical Flow of the Oxa-Michael Cascade Reaction

G cluster_reactants Reactants cluster_catalysis Catalytic Cycle 2_nitrovinyl_phenol 2-(2-Nitrovinyl)phenol activated_complex Activated Ternary Complex 2_nitrovinyl_phenol->activated_complex dicarbonyl_compound Dicarbonyl Compound dicarbonyl_compound->activated_complex catalyst Bifunctional Thiourea Catalyst catalyst->activated_complex Activation oxa_michael Oxa-Michael Addition activated_complex->oxa_michael Intramolecular michael_addition Michael Addition oxa_michael->michael_addition Intermolecular michael_addition->catalyst Catalyst Regeneration product Chiral Chroman Derivative michael_addition->product

Caption: Organocatalytic Oxa-Michael Cascade.

Asymmetric Hetero-Diels-Alder Reactions

The hetero-Diels-Alder (HDA) reaction is a powerful tool for the construction of six-membered heterocycles.[12][13][14] In the context of chroman synthesis, an inverse-electron-demand HDA reaction of 1-oxa-1,3-butadienes can be catalyzed by chiral organocatalysts to afford enantioenriched dihydropyrans, which are precursors to chromans.[15] Chiral phosphoric acids have emerged as highly effective catalysts for such transformations, operating as Brønsted acid catalysts to activate the substrates.[16][17][18][19][20]

For instance, the reaction of 3-vinylindoles with ortho-quinone methides in the presence of a chiral phosphoric acid catalyst yields indole-containing chroman derivatives with high yields and excellent enantioselectivities (up to 98% ee).[16]

Transition-Metal Catalysis: Harnessing the Power of Metals

Transition-metal catalysis offers a complementary and powerful approach to the enantioselective synthesis of chiral chromans.[21][22][23] A variety of transition metals, including nickel, copper, and scandium, have been successfully employed in asymmetric transformations leading to chroman derivatives.[6][24][25]

Nickel-Catalyzed Reductive Cyclization

A recently developed strategy involves the nickel-catalyzed reductive cyclization of alkynones to construct chromans bearing chiral quaternary allylic alcohols.[24][25] This method utilizes a P-chiral monophosphine ligand to achieve excellent yields and enantioselectivities.[24][25] The reaction proceeds with a broad substrate scope, providing a practical route to valuable chroman derivatives.

Experimental Protocol: Ni-Catalyzed Enantioselective Synthesis of Chiral Chromans [24][25]

  • Catalyst Preparation: In a glovebox, Ni(ClO₄)₂·6H₂O (0.01 mmol) and the (R)-AntPhos ligand (0.011 mmol) are dissolved in 1,2-dichloroethane (DCE) (0.5 mL) in a sealed tube and stirred for 30 minutes.

  • Reaction Mixture: The aryl-chained alkynone substrate (0.1 mmol) and triethylsilane (0.3 mmol) are added to the catalyst solution.

  • Reaction Conditions: The reaction mixture is stirred at the specified temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction is quenched with saturated aqueous NaHCO₃, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography on silica gel to yield the chiral chroman.

Lewis Acid Catalyzed Carbosulfenylation

A method for the catalytic, enantioselective carbosulfenylation of alkenes has been developed to construct 3,4-disubstituted chromans.[1][26] This transformation proceeds through the formation of enantioenriched, configurationally stable thiiranium ions generated from the catalytic, Lewis base activation of an electrophilic sulfenylating agent.[1][26] This approach provides access to challenging 3,4-disubstituted chromans in good to high yields and with excellent enantioselectivities.

Biocatalysis: The Green Chemistry Approach

Biocatalysis has emerged as a sustainable and highly selective alternative for the synthesis of chiral molecules.[7][27][28] Enzymes, operating under mild conditions, can catalyze enantioselective reactions with exquisite precision.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful strategy for obtaining enantioenriched compounds. In the context of chroman synthesis, pig liver esterase (PLE) has been used for the kinetic resolution of 2-(het)arylchroman-4-ol acetates.[29] This method provides access to both enantiomers of the corresponding chroman-4-ols with good to high enantiomeric excess.[29]

Logical Flow of Enzymatic Kinetic Resolution

G racemic_acetate Racemic Chroman-4-ol Acetate hydrolysis Enantioselective Hydrolysis racemic_acetate->hydrolysis ple Pig Liver Esterase (PLE) ple->hydrolysis enantioenriched_alcohol (S)-Chroman-4-ol hydrolysis->enantioenriched_alcohol unreacted_acetate (R)-Chroman-4-ol Acetate hydrolysis->unreacted_acetate saponification Saponification unreacted_acetate->saponification enantioenriched_acetate_alcohol (R)-Chroman-4-ol saponification->enantioenriched_acetate_alcohol

Caption: Enzymatic Kinetic Resolution of Chroman Acetate.

Comparative Analysis of Synthetic Strategies

Catalytic SystemKey AdvantagesKey LimitationsTypical % ee
Organocatalysis (Thiourea) Metal-free, mild conditions, high enantioselectivity.[8][9][11]Catalyst loading can be high, substrate scope can be limited.83- >99%[8][9]
Transition-Metal (Ni) High efficiency, broad substrate scope, access to unique structures.[24][25]Metal contamination, sensitivity to air and moisture.up to 99%[6]
Biocatalysis (Enzymatic Resolution) Environmentally friendly, mild conditions, high selectivity.[27][29]Limited to 50% theoretical yield, requires screening of enzymes.73-97%[29]

Conclusion and Future Outlook

The enantioselective synthesis of chiral chroman derivatives has witnessed significant advancements, with organocatalysis, transition-metal catalysis, and biocatalysis offering a diverse and powerful toolkit for synthetic chemists. The choice of a particular strategy often depends on the desired substitution pattern, scalability, and tolerance of functional groups. Future research in this field will likely focus on the development of more efficient and versatile catalytic systems, the expansion of substrate scope, and the application of these methodologies to the synthesis of complex natural products and novel drug candidates. The continued synergy between these catalytic approaches will undoubtedly accelerate the discovery and development of new chiral chroman-based therapeutics.

References

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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of (S)-5-Methoxychroman-3-amine and its Derivatives

Foreword for the Modern Drug Discovery Professional

The chroman scaffold represents a cornerstone in medicinal chemistry, a privileged structure whose elegant fusion of a dihydropyran and a benzene ring offers a versatile three-dimensional framework for engaging with complex biological targets. Within this family, the (S)-5-methoxychroman-3-amine core has emerged as a particularly fruitful starting point for the rational design of potent and selective modulators of G-protein coupled receptors (GPCRs). This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of this scaffold's primary pharmacological role. We will dissect the key experimental evidence, explore the critical structure-activity relationships that dictate target specificity, and provide actionable protocols for researchers seeking to validate and build upon these findings. Our focus is not merely on what this molecule does, but how and why it does so, offering a robust foundation for future drug development endeavors.

The Primary Pharmacological Axis: High-Affinity 5-HT1A Receptor Agonism

While the unsubstituted (S)-5-methoxychroman-3-amine is primarily a synthetic scaffold, its derivatives, particularly those with specific N-alkyl substitutions, exhibit a potent and well-characterized mechanism of action centered on the Serotonin 1A (5-HT1A) receptor . This receptor, a member of the Gi/o-coupled GPCR family, is a critical regulator of mood, anxiety, and cognition, making it a premier target for neuropsychiatric drug discovery.

Molecular Target Engagement: Binding with Nanomolar Affinity

The initial and most critical step in the mechanism of action is the direct, high-affinity binding of (S)-5-methoxychroman-3-amine derivatives to the 5-HT1A receptor. This has been rigorously established through competitive radioligand binding assays, a foundational technique in pharmacology for quantifying the interaction between a ligand and its receptor.

In seminal studies, complex derivatives incorporating the (S)-5-methoxychroman-3-amine core were shown to displace specific radioligands from 5-HT1A receptors in rat hippocampal membranes with exceptional potency.[1] The affinity, expressed as the inhibition constant (Ki), is a measure of how tightly the drug binds to the receptor; a lower Ki value indicates a higher affinity.

CompoundTargetKi (nM)Source
(+)-S 204995-HT1A Receptor0.19[Journal of Pharmacology and Experimental Therapeutics, 1993][1]
(+/-) S 20244 (racemate)5-HT1A Receptor0.35[Journal of Pharmacology and Experimental Therapeutics, 1993][1]
(-)-S 205005-HT1A Receptor0.95[Journal of Pharmacology and Experimental Therapeutics, 1993][1]
Table 1: Binding Affinities of (S)-5-methoxychroman-3-amine Derivatives at the 5-HT1A Receptor.

Expertise in Action: The choice of hippocampal membranes is deliberate. The hippocampus is a brain region with a high density of postsynaptic 5-HT1A receptors, making it an ideal tissue source for these assays. The stereoselectivity observed, with the (+)-enantiomer ((+)-S 20499) displaying significantly higher affinity than the (-)-enantiomer, underscores the specific, three-dimensional nature of the binding interaction within the receptor's orthosteric pocket.[1]

Cellular Signaling Cascade: Inhibition of Adenylyl Cyclase

Binding to the 5-HT1A receptor is only the first step. As a Gi/o-coupled receptor, its activation by an agonist initiates a canonical intracellular signaling cascade that results in the inhibition of adenylyl cyclase. This enzyme is responsible for converting ATP into cyclic AMP (cAMP), a critical second messenger involved in numerous cellular processes.

The agonist activity of (S)-5-methoxychroman-3-amine derivatives is confirmed by their ability to suppress forskolin-stimulated adenylyl cyclase activity.[1] Forskolin is a labdane diterpene that directly activates adenylyl cyclase, leading to a surge in cAMP levels. A true 5-HT1A agonist will counteract this effect in a dose-dependent manner.

dot digraph "5_HT1A_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled,rounded", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} .dot Caption: Canonical Gi/o signaling pathway initiated by 5-HT1A receptor agonism.

Electrophysiological Consequences: Silencing Neuronal Firing

The ultimate physiological output of 5-HT1A receptor agonism in the central nervous system is a reduction in neuronal excitability. This is achieved through the βγ-subunits of the activated Gi/o protein, which directly bind to and open G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The resulting efflux of K+ ions hyperpolarizes the neuronal membrane, making it more difficult to fire an action potential.

This effect is most profoundly observed in the serotonergic neurons of the dorsal raphe nucleus (DRN), where 5-HT1A receptors act as somatodendritic autoreceptors. Activation of these autoreceptors provides a powerful negative feedback mechanism, reducing the firing rate of the neurons and, consequently, decreasing serotonin release throughout the brain.[1] Electrophysiological recordings, both in vitro (brain slices) and in vivo, have demonstrated that (S)-5-methoxychroman-3-amine derivatives cause a potent, dose-dependent reduction in the spontaneous firing of these DRN neurons.[1] This inhibitory effect can be competitively antagonized by known 5-HT1A antagonists, confirming the specificity of the mechanism.[1]

Experimental Validation: A Guide to Core Methodologies

To ensure scientific integrity, mechanistic claims must be supported by robust, reproducible experimental data. The following protocols outline the core assays used to characterize the 5-HT1A agonist activity of compounds based on the (S)-5-methoxychroman-3-amine scaffold.

Protocol 1: 5-HT1A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.

Methodology:

  • Tissue Preparation: Homogenize rat hippocampus tissue in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris.

  • Membrane Isolation: Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes. Wash the pellet by resuspension and re-centrifugation.

  • Assay Incubation: In a 96-well plate, combine the membrane preparation, a specific 5-HT1A radioligand (e.g., [3H]8-OH-DPAT), and varying concentrations of the test compound.

  • Non-Specific Binding: In parallel wells, include a high concentration of a known, non-labeled 5-HT1A ligand (e.g., serotonin) to determine non-specific binding.

  • Incubation & Termination: Incubate the plates at a controlled temperature (e.g., 25°C). Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to calculate the IC50 (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Forskolin-Stimulated Adenylyl Cyclase Inhibition Assay

Objective: To functionally characterize a test compound as a 5-HT1A agonist by measuring its ability to inhibit cAMP production.

Methodology:

  • Cell Culture: Use a cell line stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

  • Pre-incubation: Seed cells in a multi-well plate. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Treatment: Add varying concentrations of the test compound to the wells.

  • Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the basal control) to stimulate adenylyl cyclase.

  • Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Normalize the data to the forskolin-only control. Plot the percentage of inhibition against the log concentration of the test compound to determine the EC50 (the concentration producing 50% of the maximal inhibitory effect).[2]

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled,rounded", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} .dot Caption: Workflow for characterizing 5-HT1A receptor ligands.

Structure-Activity Relationship (SAR): The Decisive Role of the Amine Substituent

The (S)-5-methoxychroman-3-amine scaffold is a classic example of how subtle chemical modifications can dramatically alter pharmacological activity and target selectivity. The substituent attached to the 3-amino group is the primary determinant of the molecule's ultimate mechanism of action.

  • For 5-HT1A Agonism: The addition of large, complex lipophilic moieties to the 3-amino group, such as the N-propylamino]butyl-8-azaspiro-(4,5)-decane-7,9-dione group in (+)-S 20499, is critical for achieving high-affinity binding and potent agonism at the 5-HT1A receptor.[1] This suggests the presence of a large, accommodating binding pocket on the receptor that can be exploited for potency.

  • Switching to Melatonin Receptors: In stark contrast, simple N-acylation of the 3-amino group completely shifts the target profile away from the serotonin system. N-acyl-3-amino-5-methoxychromans have been identified as competitive inhibitors of iodomelatonin binding, acting as analogues of melatonin.[3] This demonstrates that a different set of molecular recognition features, likely involving hydrogen bonding with the acyl group, directs these compounds to an entirely different class of GPCRs.

  • Switching to ROCK2 Kinase: Further illustrating this principle, modification of the amine to an amide linkage within a larger structure, coupled with moving the methoxy group to the 6-position, yields a potent and isoform-selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[4] This highlights that both the nature of the nitrogen substituent and the substitution pattern on the aromatic ring are critical for defining the target space.

This remarkable plasticity makes the chroman amine scaffold a powerful tool for library synthesis and diverse screening campaigns in drug discovery.

Conclusion and Future Perspectives

The (S)-5-methoxychroman-3-amine core is a pharmacologically significant scaffold whose derivatives are potent agonists of the 5-HT1A receptor. The mechanism of action is well-defined, proceeding through high-affinity binding to the Gi/o-coupled receptor, subsequent inhibition of the adenylyl cyclase/cAMP signaling pathway, and a resultant hyperpolarization of neuronal membranes that dampens neuronal firing. This cascade of events underlies the therapeutic potential of these compounds as anxiolytics and antidepressants.

The future of research on this scaffold is bright. Key areas for exploration include:

  • Biased Agonism: Investigating whether derivatives can be designed to preferentially activate either the G-protein pathway or the β-arrestin pathway, potentially separating therapeutic effects from side effects.

  • PET Ligand Development: The high affinity and selectivity of certain derivatives could be leveraged to develop novel Positron Emission Tomography (PET) radiotracers for imaging 5-HT1A receptors in the human brain.

  • Exploring New Target Space: The demonstrated ability to switch targets based on SAR suggests that libraries based on this core could yield novel modulators for other GPCRs or even other protein classes.

By understanding the foundational mechanism of action and the principles of its chemical modulation, researchers are well-equipped to harness the full potential of the (S)-5-methoxychroman-3-amine scaffold in the development of next-generation therapeutics.

References

  • Millo, C., et al. (1993). New methoxy-chroman derivatives, 4[N-(5-methoxy-chroman-3-yl)N- propylamino]butyl-8-azaspiro-(4,5)-decane-7,9-dione [(+/-)-S 20244] and its enantiomers, (+)-S 20499 and (-)-S 20500, with potent agonist properties at central 5-hydroxytryptamine1A receptors. Journal of Pharmacology and Experimental Therapeutics, 264(2), 863-72. [Link]

  • Yin, Y., et al. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & Medicinal Chemistry, 27(9), 1793-1803. [Link]

  • Spadoni, G., et al. (1994). N-acyl-3-amino-5-methoxychromans: a new series of non-indolic melatonin analogues. European Journal of Pharmacology, 254(3), 271-5. [Link]

  • Wacker, D., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature, 629(8012), 695-701. [Link]

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The Chroman Scaffold: A Privileged Motif for Melatonin and Serotonin Receptor Modulation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Versatility of the Chroman Ring System

The chroman scaffold, a bicyclic ether, represents a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets. The specific stereochemistry and substitution patterns on the chroman ring system give rise to compounds with distinct pharmacological profiles. This guide focuses on (S)-5-methoxychroman-3-amine and its derivatives, elucidating their primary biological targets within the central nervous system: the melatonin and serotonin receptor systems. Understanding the nuanced interactions of these compounds is critical for the development of novel therapeutics for neurological and psychiatric disorders.

Primary Biological Target I: Melatonin Receptors (MT1 and MT2)

A key class of derivatives, the N-acyl-5-methoxychroman-3-amines, have been identified as non-indolic melatonin analogues.[1] These compounds competitively inhibit the binding of the radioligand [125I]2-iodomelatonin to melatonin receptors, suggesting a direct interaction with the binding site.[1] The nature of the N-acyl substitution plays a crucial role in determining the functional activity of these ligands, ranging from full agonism to antagonism.[1]

Melatonin receptors, primarily MT1 and MT2, are G protein-coupled receptors (GPCRs) that play a pivotal role in regulating circadian rhythms, sleep, and mood.[2][3] Upon activation by an agonist, these receptors, which preferentially couple to Gαi/o proteins, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][4]

Binding Affinity of N-acyl-5-methoxychroman-3-amine Derivatives at Melatonin Receptors

The binding affinity of these compounds is typically determined through competitive radioligand binding assays.[5][6]

Compound/DerivativeReceptorBinding Affinity (Ki)Reference
N-chloroacetyl-3-amino-5-methoxychromanChicken Brain Melatonin Receptors0.38 µM[1]

This table will be populated with more specific data as it becomes available in further research.

Signaling Pathways Modulated by Melatonin Receptor Ligands

The canonical signaling pathway for MT1 and MT2 receptors involves the Gαi subunit, which inhibits adenylyl cyclase and reduces cAMP production. However, these receptors can also signal through other pathways, including those involving β-arrestin.[7]

melatonin_signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects Ligand Ligand MT_Receptor Melatonin Receptor (MT1/MT2) Ligand->MT_Receptor binds G_Protein Gαi/βγ MT_Receptor->G_Protein activates Beta_Arrestin β-Arrestin MT_Receptor->Beta_Arrestin recruits AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (Circadian Rhythm) CREB->Gene_Expression Signaling_Cascades Other Signaling Cascades Beta_Arrestin->Signaling_Cascades

Caption: Melatonin receptor signaling pathways.

Primary Biological Target II: Serotonin 5-HT1A Receptor

Derivatives of 5-methoxychroman-3-amine, such as 5-Methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC), have been identified as potent and selective agonists for the serotonin 5-HT1A receptor.[8][9] The 5-HT1A receptor, another GPCR, is a key target for therapeutic intervention in anxiety and depressive disorders.[10] Similar to melatonin receptors, the 5-HT1A receptor is coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[11]

Binding Affinity of 5-methoxychroman-3-amine Derivatives at 5-HT1A Receptors

The high affinity of these chroman derivatives for the 5-HT1A receptor has been demonstrated in radioligand binding studies.[11]

Compound/DerivativeReceptorBinding Affinity (Ki)Reference
(+)-S 204995-HT1A0.19 nM[11]
(-)-S 205005-HT1A0.95 nM[11]
(+/-) S 20244 (racemate)5-HT1A0.35 nM[11]

Data for related methoxy-chroman derivatives.

Signaling Pathways Modulated by 5-HT1A Receptor Ligands

Activation of the 5-HT1A receptor initiates a signaling cascade that results in the modulation of neuronal excitability and gene expression, contributing to its anxiolytic and antidepressant effects.

serotonin_signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects Ligand 5-MeO-DPAC Derivative 5HT1A_Receptor 5-HT1A Receptor Ligand->5HT1A_Receptor binds G_Protein Gαi/βγ 5HT1A_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits GIRK GIRK Channel G_Protein->GIRK activates (via Gβγ) cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates K_ion K+ GIRK->K_ion efflux Neuronal_Hyperpolarization Neuronal Hyperpolarization K_ion->Neuronal_Hyperpolarization Reduced_Neuronal_Firing Reduced Neuronal Firing Neuronal_Hyperpolarization->Reduced_Neuronal_Firing

Caption: 5-HT1A receptor signaling pathways.

Experimental Methodologies: A Practical Guide

The characterization of (S)-5-methoxychroman-3-amine derivatives requires a suite of in vitro assays to determine their binding affinity, functional activity, and downstream signaling effects.

Radioligand Binding Assay

This assay is fundamental for determining the affinity (Ki) of a test compound for its target receptor. It involves competing the unlabeled test compound against a radiolabeled ligand with known affinity for the receptor.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest (e.g., CHO-hMT1 or CHO-h5-HT1A).[6]

  • Assay Buffer: Use an appropriate assay buffer, for example, for melatonin receptors, this may contain Tris-HCl and various ions.

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand (e.g., 2-[¹²⁵I]-iodomelatonin for melatonin receptors) and varying concentrations of the unlabeled test compound.[6]

  • Equilibrium: Allow the binding to reach equilibrium. The incubation time can be critical, as some radioligands have slow dissociation kinetics.[12]

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.[12]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

binding_assay_workflow Start Start Membrane_Prep Prepare Receptor-Expressing Cell Membranes Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Separation Separate Bound and Free Ligand (Filtration) Incubation->Separation Quantification Quantify Radioactivity Separation->Quantification Data_Analysis Calculate IC50 and Ki Quantification->Data_Analysis End End Data_Analysis->End

Caption: Radioligand binding assay workflow.

cAMP Functional Assay

This assay measures the functional consequence of receptor activation, specifically the modulation of adenylyl cyclase activity and the resulting change in intracellular cAMP levels.

Step-by-Step Protocol:

  • Cell Culture: Culture cells expressing the receptor of interest in a suitable multi-well plate format.[13]

  • Compound Treatment: Treat the cells with varying concentrations of the test compound. For Gαi-coupled receptors, the cells are often co-stimulated with forskolin to induce a measurable level of cAMP production that can then be inhibited by the agonist.[11]

  • Cell Lysis: After a defined incubation period, lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Measure the cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescence (e.g., GloSensor™ cAMP Assay).[13][14][15][16] These kits typically involve a competitive immunoassay format.[15]

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) of the test compound.

β-Arrestin Recruitment Assay

This assay assesses an alternative signaling pathway for GPCRs, which is independent of G protein coupling. The recruitment of β-arrestin to the activated receptor can initiate distinct downstream signaling events and is also involved in receptor desensitization and internalization.[17][18]

Step-by-Step Protocol:

  • Cell Line: Use a specialized cell line engineered to report on the interaction between the receptor and β-arrestin. A common technology is the PathHunter® β-arrestin assay, which uses enzyme fragment complementation.[7][17][18]

  • Cell Plating: Plate the cells in a multi-well plate.

  • Compound Addition: Add the test compound at various concentrations.

  • Incubation: Incubate for a period sufficient to allow for receptor activation and β-arrestin recruitment.[17]

  • Signal Detection: Add the detection reagents, which generate a chemiluminescent or fluorescent signal upon enzyme complementation.[17]

  • Measurement: Read the signal using a plate reader.

  • Data Analysis: Plot the signal against the compound concentration to determine the potency (EC50) and efficacy of β-arrestin recruitment.

Conclusion and Future Directions

The (S)-5-methoxychroman-3-amine scaffold has proven to be a fertile ground for the discovery of potent and selective ligands for both melatonin and 5-HT1A receptors. The specific derivatization of this core structure dictates its primary biological target and functional activity. The experimental methodologies outlined in this guide provide a robust framework for the comprehensive pharmacological characterization of novel chroman-based compounds. Future research should focus on elucidating the structure-activity relationships that govern subtype selectivity (e.g., MT1 vs. MT2) and biased agonism (G protein vs. β-arrestin signaling), which will be instrumental in the development of next-generation therapeutics with improved efficacy and side-effect profiles.

References

  • GloSensor™ cAMP Assay Protocol. Promega Korea. [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. NCBI. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. [Link]

  • Sugden, D. (1994). N-acyl-3-amino-5-methoxychromans: a new series of non-indolic melatonin analogues. European Journal of Pharmacology, 254(3), 271-275. [Link]

  • Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Bio-protocol. [Link]

  • How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. [Link]

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed. [Link]

  • Millan, M. J., et al. (1993). New methoxy-chroman derivatives, 4[N-(5-methoxy-chroman-3-yl)N- propylamino]butyl-8-azaspiro-(4,5)-decane-7,9-dione [(+/-)-S 20244] and its enantiomers, (+)-S 20499 and (-)-S 20500, with potent agonist properties at central 5-hydroxytryptamine1A receptors. Journal of Pharmacology and Experimental Therapeutics, 264(2), 863-872. [Link]

  • Melatonin : Methods and Protocols. University of Surrey Open Research repository. [Link]

  • Competition binding assays. Bio-protocol. [Link]

  • Stein, R. M., et al. (2020). Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. PMC - NIH. [Link]

  • Jockers, R., et al. (2023). Molecular Characterization and Pharmacology of Melatonin Receptors in Animals. MDPI. [Link]

  • Legros, C., et al. (2024). Binding and unbinding of potent melatonin receptor ligands: Mechanistic simulations and experimental evidence. Medicinal Chemistry Research, 33(1), 1-13. [Link]

  • Somalo-Barranco, G., et al. (2022). Design and Validation of the First Family of Photo-Activatable Ligands for Melatonin Receptors. PubMed Central. [Link]

  • Boutin, J. A., et al. (2020). Melatonin receptor ligands: A pharmaco-chemical perspective. Journal of Pineal Research, 69(3), e12672. [Link]

  • New Quinoxaline Derivatives as Potential MT1 and MT2 Receptor Ligands. PMC. [Link]

  • Spadoni, G., et al. (2001). A new melatonin receptor ligand with mt1-agonist and MT2-antagonist properties. Journal of Pineal Research, 30(2), 117-125. [Link]

  • Stankov, B., et al. (1993). The melatonin receptor: a new name for an old friend. Journal of Pineal Research, 15(3), 113-114.
  • Wacker, D., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. PubMed - NIH. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of (S)-5-methoxychroman-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-5-methoxychroman-3-amine is a chiral heterocyclic amine built upon the chroman scaffold, a structural motif prevalent in a multitude of biologically active compounds. The strategic placement of a methoxy group at the 5-position and an amine at the chiral center of the 3-position makes this molecule a compelling building block in medicinal chemistry. The chroman framework is a recognized privileged structure, and its derivatives have been explored for a wide range of therapeutic applications, including in neuropharmacology and oncology. The stereochemistry at the C3 position, in conjunction with the electronic influence of the methoxy group on the aromatic ring, is anticipated to be a critical determinant of its biological activity and pharmacokinetic profile.

This technical guide offers a comprehensive examination of the core physicochemical properties of (S)-5-methoxychroman-3-amine. In the absence of extensive direct experimental data for this specific analogue, this document synthesizes information from its parent compound, chroman-3-amine, with high-quality predicted data for the 5-methoxy derivative. This approach provides a robust foundation for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of this and related molecules.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers.

  • IUPAC Name: (3S)-5-methoxy-3,4-dihydro-2H-chromen-3-amine
  • Synonyms: (S)-5-methoxychroman-3-ylamine
  • Molecular Formula: C₁₀H₁₃NO₂
  • Molecular Weight: 179.22 g/mol
  • Chirality: The molecule possesses a single stereocenter at the C3 position, leading to two enantiomers. This guide focuses on the (S)-enantiomer.

The structural integrity of the chroman ring system, combined with the basicity of the primary amine and the electronic properties of the methoxy group, dictates the molecule's overall physicochemical behavior.

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cci [label=""]; ccj [label=""]; cck [label=""]; ccl [label=""]; ccm [label=""]; ccn [label=""]; cco [label=""]; ccp [label=""]; ccq [label=""]; ccr [label=""]; ccs [label=""]; cct [label=""]; ccu [label=""]; ccv [label=""]; ccw [label=""]; ccx [label=""]; ccy [label=""]; ccz [label=""]; cda [label=""]; cdb [label=""]; cdc [label=""]; cdd [label=""]; cde [label=""]; cdf [label=""]; cdg [label=""]; cdh [label=""]; cdi [label=""]; cdj [label=""]; cdk [label=""]; cdl [label=""]; cdm [label=""]; cdn [label=""]; cdo [label=""]; cdp [label=""]; cdq [label=""]; cdr [label=""]; cds [label=""]; cdt [label=""]; cdu [label=""]; cdv [label=""]; cdw [label=""]; cdx [label=""]; cdy [label=""]; cdz [label=""]; cea [label=""]; ceb [label=""]; cec [label=""]; ced [label=""]; cee [label=""]; cef [label=""]; ceg [label=""]; ceh [label=""]; cei [label=""]; cej [label=""]; cek [label=""]; cel [label=""]; cem [label=""]; cen [label=""]; ceo [label=""]; cep [label=""]; ceq [label=""]; cer [label=""]; ces [label=""]; cet [label=""]; ceu [label=""]; cev [label=""]; cew [label=""]; cex [label=""]; cey [label=""]; cez [label=""]; cfa [label=""]; cfb [label=""]; cfc [label=""]; cfd [label=""]; cfe [label=""]; cff [label=""]; cfg [label=""]; cfh [label=""]; cfi [label=""]; cfj [label=""]; cfk [label=""]; cfl [label=""]; cfm [label=""]; cfn [label=""]; cfo [label=""]; cfp [label=""]; cfq [label=""]; cfr [label=""]; cfs [label=""]; cft [label=""]; cfu [label=""]; cfv [label=""]; cfw [label=""]; cfx [label=""]; cfy [label=""]; cfz [label=""]; cga [label=""]; cgb [label=""]; cgc [label=""]; cgd [label=""]; cge [label=""]; cgf [label=""]; cgg [label=""]; cgh [label=""]; cgi [label=""]; cgj [label=""]; cgk [label=""]; cgl [label=""]; cgm [label=""]; cgn [label=""]; cgo [label=""]; cgp [label=""]; cgq [label=""]; cgr [label=""]; cgs [label=""]; cgt [label=""]; cgu [label=""]; cgv [label=""]; cgw [label=""]; cgx [label=""]; cgy [label=""]; cgz [label=""]; cha [label=""]; chb [label=""]; chc [label=""]; chd [label=""]; che [label=""]; chf [label=""]; chg [label=""]; chh [label=""]; chi [label=""]; chj [label=""]; chk [label=""]; chl [label=""]; chm [label=""]; chn [label=""]; cho [label=""]; chp [label=""]; chq [label=""]; chr [label=""]; chs [label=""]; cht [label=""]; chu [label=""]; chv [label=""]; chw [label=""]; chx [label=""]; chy [label=""]; chz [label=""]; cia [label=""]; cib [label=""]; cic [label=""]; cid [label=""]; cie [label=""]; cif [label=""]; cig [label=""]; cih [label=""]; cii [label=""]; cij [label=""]; cik [label=""]; cil [label=""]; cim [label=""]; cin [label=""]; cio [label=""]; cip [label=""]; ciq [label=""]; cir [label=""]; cis [label=""]; cit [label=""]; ciu [label=""]; civ [label=""]; ciw [label=""]; cix [label=""]; ciy [label=""]; ciz [label=""]; cja [label=""]; cjb [label=""]; cjc [label=""]; cjd [label=""]; cje [label=""]; cjf [label=""]; cjg [label=""]; cjh [label=""]; cji [label=""]; cjj [label=""]; cjk [label=""]; cjl [label=""]; cjm [label=""]; cjn [label=""]; cjo [label=""]; cjp [label=""]; cjq [label=""]; cjr [label=""]; cjs [label=""]; cjt [label=""]; cju [label=""]; cjv [label=""]; cjw [label=""]; cjx [label=""]; cjy [label=""]; cjz [label=""]; cka [label=""]; ckb [label=""]; ckc [label=""]; ckd [label=""]; cke [label=""]; ckf [label=""]; ckg [label=""]; ckh [label=""]; cki [label=""]; ckj [label=""]; ckk [label=""]; ckl [label=""]; ckm [label=""]; ckn [label=""]; cko [label=""]; ckp [label=""]; ckq [label=""]; ckr [label=""]; cks [label=""]; ckt [label=""]; cku [label=""]; ckv [label=""]; ckw [label=""]; ckx [label=""]; cky [label=""]; ckz [label=""]; cla [label=""]; clb [label=""]; clc [label=""]; cld [label=""]; cle [label=""]; clf [label=""]; clg [label=""]; clh [label=""]; cli [label=""]; clj [label=""]; clk [label=""]; cll [label=""]; clm [label=""]; cln [label=""]; clo [label=""]; clp [label=""]; clq [label=""]; clr [label=""]; cls [label=""]; clt [label=""]; clu [label=""]; clv [label=""]; clw [label=""]; clx [label=""]; cly [label=""]; clz [label=""]; cma [label=""]; cmb [label=""]; cmc [label=""]; cmd [label=""]; cme [label=""]; cmf [label=""]; cmg [label=""]; cmh [label=""]; cmi [label=""]; cmj [label=""]; cmk [label=""]; cml [label=""]; cmm [label=""]; cmn [label=""]; cmo [label=""]; cmp [label=""]; cmq [label=""]; cmr [label=""]; cms [label=""]; cmt [label=""]; cmu [label=""]; cmv [label=""]; cmw [label=""]; cmx [label=""]; cmy [label=""]; cmz [label=""]; cna [label=""]; cnb [label=""]; cnc [label=""]; cnd [label=""]; cne [label=""]; cnf [label=""]; cng [label=""]; cnh [label=""]; cni [label=""]; cnj [label=""]; cnk [label=""]; cnl [label=""]; cnm [label=""]; cnn [label=""]; cno [label=""]; cnp [label=""]; cnq [label=""]; cnr [label=""]; cns [label=""]; cnt [label=""]; cnu [label=""]; cnv [label=""]; cnw [label=""]; cnx [label=""]; cny [label=""]; cnz [label=""]; coa [label=""]; cob [label=""]; coc [label=""]; cod [label=""]; coe [label=""]; cof [label=""]; cog [label=""]; coh [label=""]; coi [label=""]; coj [label=""]; cok [label=""]; col [label=""]; com [label=""]; con [label=""]; coo [label=""]; cop [label=""]; coq [label=""]; cor [label=""]; cos [label=""]; cot [label=""]; cou [label=""]; cov [label=""]; cow [label=""]; cox [label=""]; coy [label=""]; coz [label=""]; cpa [label=""]; cpb [label=""]; cpc [label=""]; cpd [label=""]; cpe [label=""]; cpf [label=""]; cpg [label=""]; cph [label=""]; cpi [label=""]; cpj [label=""]; cpk [label=""]; cpl [label=""]; cpm [label=""]; cpn [label=""]; cpo [label=""]; cpp [label=""]; cpq [label=""]; cpr [label=""]; cps [label=""]; cpt [label=""]; cpu [label=""]; cpv [label=""]; cpw [label=""]; cpx [label=""]; cpy [label=""]; cpz [label=""]; cqa [label=""]; cqb [label=""]; cqc [label=""]; cqd [label=""]; cqe [label=""]; cqf [label=""]; cqg [label=""]; cqh [label=""]; cqi [label=""]; cqj [label=""]; cqk [label=""]; cql [label=""]; cqm [label=""]; cqn [label=""]; cqo [label=""]; cqp [label=""]; cqq [label=""]; cqr [label=""]; cqs [label=""]; cqt [label=""]; cqu [label=""]; cqv [label=""]; cqw [label=""]; cqx [label=""]; cqy [label=""]; cqz [label=""]; cra [label=""]; crb [label=""]; crc [label=""]; crd [label=""]; cre [label=""]; crf [label=""]; crg [label=""]; crh [label=""]; cri [label=""]; crj [label=""]; crk [label=""]; crl [label=""]; crm [label=""]; crn [label=""]; cro [label=""]; crp [label=""]; crq [label=""]; crr [label=""]; crs [label=""]; crt [label=""]; cru [label=""]; crv [label=""]; crw [label=""]; crx [label=""]; cry [label=""]; crz [label=""]; csa [label=""]; csb [label=""]; csc [label=""]; csd [label=""]; cse [label=""]; csf [label=""]; csg [label=""]; csh [label=""]; csi [label=""]; csj [label=""]; csk [label=""]; csl [label=""]; csm [label=""]; csn [label=""]; cso [label=""]; csp [label=""]; csq [label=""]; csr [label=""]; css [label=""]; cst [label=""]; csu [label=""]; csv [label=""]; csw [label=""]; csx [label=""]; csy [label=""]; csz [label=""]; cta [label=""]; ctb [label=""]; ctc [label=""]; ctd [label=""]; cte [label=""]; ctf [label=""]; ctg [label=""]; cth [label=""]; cti [label=""]; ctj [label=""]; ctk [label=""]; ctl [label=""]; ctm [label=""]; ctn [label=""]; cto [label=""]; ctp [label=""]; ctq [label=""]; ctr [label=""]; cts [label=""]; ctt [label=""]; ctu [label=""]; ctv [label=""]; ctw [label=""]; ctx [label=""]; cty [label=""]; ctz [label=""]; cua [label=""]; cub [label=""]; cuc [label=""]; cud [label=""]; cue [label=""]; cuf [label=""]; cug [label=""]; cuh [label=""]; cui [label=""]; cuj [label=""]; cuk [label=""]; cul [label=""]; cum [label=""]; cun [label=""]; cuo [label=""]; cup [label=""]; cuq [label=""]; cur [label=""]; cus [label=""]; cut [label=""]; cuu [label=""]; cuv [label=""]; cuw [label=""]; cux [label=""]; cuy [label=""]; cuz [label=""]; cva [label=""]; cvb [label=""]; cvc [label=""]; cvd [label=""]; cve [label=""]; cvf [label=""]; cvg [label=""]; cvh [label=""]; cvi [label=""]; cvj [label=""]; cvk [label=""]; cvl [label=""]; cvm [label=""]; cvn [label=""]; cvo [label=""]; cvp [label=""]; cvq [label=""]; cvr [label=""]; cvs [label=""]; cvt [label=""]; cvu [label=""]; cvv [label=""]; cvw [label=""]; cvx [label=""]; cvy [label=""]; cvz [label=""]; cwa [label=""]; cwb [label=""]; cwc [label=""]; cwd [label=""]; cwe [label=""]; cwf [label=""]; cwg [label=""]; cwh [label=""]; cwi [label=""]; cwj [label=""]; cwk [label=""]; cwl [label=""]; cwm [label=""]; cwn [label=""]; cwo [label=""]; cwp [label=""]; cwq [label=""]; cwr [label=""]; cws [label=""]; cwt [label=""]; cwu [label=""]; cwv [label=""]; cww [label=""]; cwx [label=""]; cwy [label=""]; cwz [label=""]; cxa [label=""]; cxb [label=""]; cxc [label=""]; cxd [label=""]; cxe [label=""]; cxf [label=""]; cxg [label=""]; cxh [label=""]; cxi [label=""]; cxj [label=""]; cxk [label=""]; cxl [label=""]; cxm [label=""]; cxn [label=""]; cxo [label=""]; cxp [label=""]; cxq [label=""]; cxr [label=""]; cxs [label=""]; cxt [label=""]; cxu [label=""]; cxv [label=""]; cxw [label=""]; cxx [label=""]; cxy [label=""]; cxz [label=""]; cya [label=""]; cyb [label=""]; cyc [label=""]; cyd [label=""]; cye [label=""]; cyf [label=""]; cyg [label=""]; cyh [label=""]; cyi [label=""]; cyj [label=""]; cyk [label=""]; cyl [label=""]; cym [label=""]; cyn [label=""]; cyo [label=""]; cyp [label=""]; cyq [label=""]; cyr [label=""]; cys [label=""]; cyt [label=""]; cyu [label=""]; cyv [label=""]; cyw [label=""]; cyx [label=""]; cyy [label=""]; cyz [label=""]; cza [label=""]; czb [label=""]; czc [label=""]; czd [label=""]; cze [label=""]; czf [label=""]; czg [label=""]; czh [label=""]; czi [label=""]; czj [label=""]; czk [label=""]; czl [label=""]; czm [label=""]; czn [label=""]; czo [label=""]; czp [label=""]; czq [label=""]; czr [label=""]; czs [label=""]; czt [label=""]; czu [label=""]; czv [label=""]; czw [label=""]; czx [label=""]; czy [label=""]; czz [label=""]; daa [label=""]; dab [label=""]; dac [label=""]; dad [label=""]; dae [label=""]; daf [label=""]; dag [label=""]; dah [label=""]; dai [label=""]; daj [label=""]; dak [label=""]; dal [label=""]; dam [label=""]; dan [label=""]; 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dcz [label=""]; dda [label=""]; ddb [label=""]; ddc [label=""]; ddd [label=""]; dde [label=""]; ddf [label=""]; ddg [label=""]; ddh [label=""]; ddi [label=""]; ddj [label=""]; ddk [label=""]; ddl [label=""]; ddm [label=""]; ddn [label=""]; ddo [label=""]; ddp [label=""]; ddq [label=""]; ddr [label=""]; dds [label=""]; ddt [label=""]; ddu [label=""]; ddv [label=""]; ddw [label=""]; ddx [label=""]; ddy [label=""]; ddz [label=""]; dea [label=""]; deb [label=""]; dec [label=""]; ded [label=""]; dee [label=""]; def [label=""]; deg [label=""]; deh [label=""]; dei [label=""]; dej [label=""]; dek [label=""]; del [label=""]; dem [label=""]; den [label=""]; deo [label=""]; dep [label=""]; deq [label=""]; der [label=""]; des [label=""]; det [label=""]; deu [label=""]; dev [label=""]; dew [label=""]; dex [label=""]; dey [label=""]; dez [label=""]; dfa [label=""]; dfb [label=""]; dfc [label=""]; dfd [label=""]; dfe [label=""]; dff [label=""]; dfg [label=""]; dfh [label=""]; dfi [label=""]; dfj [label=""]; dfk [label=""]; dfl [label=""]; dfm [label=""]; dfn [label=""]; dfo [label=""]; dfp [label=""]; dfq [label=""]; dfr [label=""]; dfs [label=""]; dft [label=""]; dfu [label=""]; dfv [label=""]; dfw [label=""]; dfx [label=""]; dfy [label=""]; dfz [label=""]; dga [label=""]; dgb [label=""]; dgc [label=""]; dgd [label=""]; dge [label=""]; dgf [label=""]; dgg [label=""]; dgh [label=""]; dgi [label=""]; dgj [label=""]; dgk [label=""]; dgl [label=""]; dgm [label=""]; dgn [label=""]; dgo [label=""]; dgp [label=""]; dgq [label=""]; dgr [label=""]; dgs [label=""]; dgt [label=""]; dgu [label=""]; dgv [label=""]; dgw [label=""]; dgx [label=""]; dgy [label=""]; dgz [label=""]; dha [label=""]; dhb [label=""]; dhc [label=""]; dhd [label=""]; dhe [label=""]; dhf [label=""]; dhg [label=""]; dhh [label=""]; dhi [label=""]; dhj [label=""]; dhk [label=""]; dhl [label=""]; dhm [label=""]; dhn [label=""]; dho [label=""]; dhp [label=""]; dhq [label=""]; dhr [label=""]; dhs [label=""]; dht [label=""]; dhu [label=""]; dhv [label=""]; dhw [label=""]; dhx [label=""]; dhy [label=""]; dhz [label=""]; dia [label=""]; dib [label=""]; dic [label=""]; did [label=""]; die [label=""]; dif [label=""]; dig [label=""]; dih [label=""]; dii [label=""]; dij [label=""]; dik [label=""]; dil [label=""]; dim [label=""]; din [label=""]; dio [label=""]; dip [label=""]; diq [label=""]; dir [label=""]; dis [label=""]; dit [label=""]; diu [label=""]; div [label=""]; diw [label=""]; dix [label=""]; diy [label=""]; diz [label=""]; dja [label=""]; djb [label=""]; djc [label=""]; djd [label=""]; dje [label=""]; djf [label=""]; djg [label=""]; djh [label=""]; dji [label=""]; djj [label=""]; djk [label=""]; djl [label=""]; djm [label=""]; djn [label=""]; djo [label=""]; djp [label=""]; djq [label=""]; djr [label=""]; djs [label=""]; djt [label=""]; dju [label=""]; djv [label=""]; djw [label=""]; djx [label=""]; djy [label=""]; djz [label=""]; dka [label=""]; dkb [label=""]; dkc [label=""]; dkd [label=""]; dke [label=""]; dkf [label=""]; dkg [label=""]; dkh [label=""]; dki [label=""]; dkj [label=""]; dkk [label=""]; dkl [label=""]; dkm [label=""]; dkn [label=""]; dko [label=""]; dkp [label=""]; dkq [label=""]; dkr [label=""]; dks [label=""]; dkt [label=""]; dku [label=""]; dkv [label=""]; dkw [label=""]; dkx [label=""]; dky [label=""]; dkz [label=""]; dla [label=""]; dlb [label=""]; dlc [label=""]; dld [label=""]; dle [label=""]; dlf [label=""]; dlg [label=""]; dlh [label=""]; dli [label=""]; dlj [label=""]; dlk [label=""]; dll [label=""]; dlm [label=""]; dln [label=""]; dlo [label=""]; dlp [label=""]; dlq [label=""]; dlr [label=""]; dls [label=""]; dlt [label=""]; dlu [label=""]; dlv [label=""]; dlw [label=""]; dlx [label=""]; dly [label=""]; dlz [label=""]; dma [label=""]; dmb [label=""]; dmc [label=""]; dmd [label=""]; dme [label=""]; dmf [label=""]; dmg [label=""]; dmh [label=""]; dmi [label=""]; dmj [label=""]; dmk [label=""]; dml [label=""]; dmm [label=""]; dmn [label=""]; dmo [label=""]; dmp [label=""]; dmq [label=""]; dmr [label=""]; dms [label=""]; dmt [label=""]; dmu [label=""]; dmv [label=""]; dmw [label=""]; dmx [label=""]; dmy [label=""]; dmz [label=""]; dna [label=""]; dnb [label=""]; dnc [label=""]; dnd [label=""]; dne [label=""]; dnf [label=""]; dng [label=""]; dnh [label=""]; dni [label=""]; dnj [label=""]; dnk [label=""]; dnl [label=""]; dnm [label=""]; dnn [label=""]; dno [label=""]; dnp [label=""]; dnq [label=""]; dnr [label=""]; dns [label=""]; dnt [label=""]; dnu [label=""]; dnv [label=""]; dnw [label=""]; dnx [label=""]; dny [label=""]; dnz [label=""]; doa [label=""]; dob [label=""]; doc [label=""]; dod [label=""]; doe [label=""]; dof [label=""]; dog [label=""]; doh [label=""]; doi [label=""]; doj [label=""]; dok [label=""]; dol [label=""]; dom [label=""]; don [label=""]; doo [label=""]; dop [label=""]; doq [label=""]; dor [label=""]; dos [label=""]; dot [label=""]; dou [label=""]; dov [label=""]; dow [label=""]; dox [label=""]; doy [label=""]; doz [label=""]; dpa [label=""]; dpb [label=""]; 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krg [label=""]; krh [label=""]; kri [label=""]; krj [label=""]; krk [label=""]; krl [label=""]; krm [label=""]; krn [label=""]; kro [label=""]; krp [label=""]; krq [label=""]; krr [label=""]; krs [label=""]; krt [label=""]; kru [label=""]; krv [label=""]; krw [label=""]; krx [label=""]; kry [label=""]; krz [label=""]; ksa [label=""]; ksb [label=""]; ksc [label=""]; ksd [label=""]; kse [label=""]; ksf [label=""]; ksg [label=""]; ksh [label=""]; ksi [label=""]; ksj [label=""]; ksk [label=""]; ksl [label=""]; ksm [label=""]; ksn [label=""]; kso [label=""]; ksp [label=""]; ksq [label=""]; ksr [label=""]; kss [label=""]; kst [label=""]; ksu [label=""]; ksv [label=""]; ksw [label=""]; ksx [label=""]; ksy [label=""]; ksz [label=""]; kta [label=""]; ktb [label=""]; ktc [label=""]; ktd [label=""]; kte [label=""]; ktf [label=""]; ktg [label=""]; kth [label=""]; kti [label=""]; ktj [label=""]; ktk [label=""]; ktl [label=""]; ktm [label=""]; ktn [label=""]; kto [label=""]; ktp [label=""]; ktq [label=""]; ktr [label=""]; kts [label=""]; ktt [label=""]; ktu [label=""]; ktv [label=""]; ktw [label=""]; ktx [label=""]; kty [label=""]; ktz [label=""]; kua [label=""]; kub [label=""]; kuc [label=""]; kud [label=""]; kue [label=""]; kuf [label=""]; kug [label=""]; kuh [label=""]; kui [label=""]; kuj [label=""]; kuk [label=""]; kul [label=""]; kum [label=""]; kun [label=""]; kuo [label=""]; kup [label=""]; kuq [label=""]; kur [label=""]; kus [label=""]; kut [label=""]; kuu [label=""]; kuv [label=""]; kuw [label=""]; kux [label=""]; kuy [label=""]; kuz [label=""]; kva [label=""]; kvb [label=""]; kvc [label=""]; kvd [label=""]; kve [label=""]; kvf [label=""]; kvg [label=""]; kvh [label=""]; kvi [label=""]; kvj [label=""]; kvk [label=""]; kvl [label=""]; kvm [label=""]; kvn [label=""]; kvo [label=""]; kvp [label=""]; kvq [label=""]; kvr [label=""]; kvs [label=""]; kvt [label=""]; kvu [label=""]; kvv [label=""]; kvw [label=""]; kvx [label=""]; kvy [label=""]; kvz [label=""]; kwa [label=""]; kwb [label=""]; kwc [label=""]; kwd [label=""]; kwe [label=""]; kwf [label=""]; kwg [label=""]; kwh [label=""]; kwi [label=""]; kwj [label=""]; kwk [label=""]; kwl [label=""]; kwm [label=""]; kwn [label=""]; kwo [label=""]; kwp [label=""]; kwq [label=""]; kwr [label=""]; kws [label=""]; kwt [label=""]; kwu [label=""]; kwv [label=""]; kww [label=""]; kwx [label=""]; kwy [label=""]; kwz [label=""]; kxa [label=""]; kxb [label=""]; kxc [label=""]; kxd [label=""]; kxe [label=""]; kxf [label=""]; kxg [label=""]; kxh [label=""]; kxi [label=""]; kxj [label=""]; kxk [label=""]; kxl [label=""]; kxm [label=""]; kxn [label=""]; kxo [label=""]; kxp [label=""]; kxq [label=""]; kxr [label=""]; kxs [label=""]; kxt [label=""]; kxu [label=""]; kxv [label=""]; kxw [label=""]; kxx [label=""]; kxy [label=""]; kxz [label=""]; kya [label=""]; kyb [label=""]; kyc [label=""]; kyd [label=""]; kye [label=""]; kyf [label=""]; kyg [label=""]; kyh [label=""]; kyi [label=""]; kyj [label=""]; kyk [label=""]; kyl [label=""]; kym [label=""]; kyn [label=""]; kyo [label=""]; kyp [label=""]; kyq [label=""]; kyr [label=""]; kys [label=""]; kyt [label=""]; kyu [label=""]; kyv [label=""]; kyw [label=""]; kyx [label=""]; kyy [label=""]; kyz [label=""]; kza [label=""]; kzb [label=""]; kzc [label=""]; kzd [label=""]; kze [label=""]; kzf [label=""]; kzg [label=""]; kzh [label=""]; kzi [label=""]; kzj [label=""]; kzk [label=""]; kzl [label=""]; kzm [label=""]; kzn [label=""]; kzo [label=""]; kzp [label=""]; kzq [label=""]; kzr [label=""]; kzs [label=""]; kzt [label=""]; kzu [label=""]; kzv [label=""]; kzw [label=""]; kzx [label=""]; kzy [label=""]; kzz [label=""]; laa [label=""]; lab [label=""]; lac [label=""]; lad [label=""]; lae [label=""]; laf [label=""]; lag [label=""]; lah [label=""]; lai [label=""]; laj [label=""]; lak [label=""]; lal [label=""]; lam [label=""]; lan [label=""]; lao [label=""]; lap [label=""]; laq [label=""]; lar [label=""]; las [label=""]; lat [label=""]; lau [label=""]; lav [label=""]; law [label=""]; lax [label=""]; lay [label=""]; laz [label=""]; lba [label=""]; lbb [label=""]; lbc [label=""]; lbd [label=""]; lbe [label=""]; lbf [label=""]; lbg [label=""]; lbh [label=""]; lbi [label=""]; lbj [label=""]; lbk [label=""]; lbl [label=""]; lbm [label=""]; lbn [label=""]; lbo [label=""]; lbp [label=""]; lbq [label=""]; lbr [label=""]; lbs [label=""]; lbt [label=""]; lbu [label=""]; lbv [label=""]; lbw [label=""]; lbx [label=""]; lby [label=""]; lbz [label=""]; lca [label=""]; lcb [label=""]; lcc [label=""]; lcd [label=""]; lce [label=""]; lcf [label=""]; lcg [label=""]; lch [label=""]; lci [label=""]; lcj [label=""]; lck [label=""]; lcl [label=""]; lcm [label=""]; lcn [label=""]; lco [label=""]; lcp [label=""]; lcq [label=""]; lcr [label=""]; lcs [label=""]; lct [label=""]; lcu [label=""]; lcv [label=""]; lcw [label=""]; lcx [label=""]; lcy [label=""]; lcz [label=""]; lda [label=""]; ldb [label=""]; ldc [label=""]; ldd [label=""]; lde [label=""]; ldf [label=""]; ldg [label=""]; ldh [label=""]; ldi [label=""]; ldj [label=""]; ldk [label=""]; ldl [label=""]; ldm [label=""]; ldn [label=""]; ldo [label=""]; ldp [label=""]; ldq [label=""]; ldr [label=""]; lds [label=""]; ldt [label=""]; ldu [label=""]; ldv [label=""]; ldw [label=""]; ldx [label=""]; ldy [label=""]; ldz [label=""]; lea [label=""]; leb [label=""]; lec [label=""]; led [label=""]; lee [label=""]; lef [label=""]; leg [label=""]; leh [label=""]; lei [label=""]; lej [label=""]; lek [label=""]; lel [label=""]; lem [label=""]; len [label=""]; leo [label=""]; lep [label=""]; leq [label=""]; ler [label=""]; les [label=""]; let [label=""]; leu [label=""]; lev [label=""]; lew [label=""]; lex [label=""]; ley [label=""]; lez [label=""]; lfa [label=""]; lfb [label=""]; lfc [label=""]; lfd [label=""]; lfe [label=""]; lff [label=""]; lfg [label=""]; lfh [label=""]; lfi [label=""]; lfj [label=""]; lfk [label=""]; lfl [label=""]; lfm [label=""]; lfn [label=""]; lfo [label=""]; lfp [label=""]; lfq [label=""]; lfr [label=""]; lfs [label=""]; lft [label=""]; lfu [label=""]; lfv [label=""]; lfw [label=""]; lfx [label=""]; lfy [label=""]; lfz [label=""]; lga [label=""]; lgb [label=""]; lgc [label=""]; lgd [label=""]; lge [label=""]; lgf [label=""]; lgg [label=""]; lgh [label=""]; lgi [label=""]; lgj [label=""]; lgk [label=""]; lgl [label=""]; lgm [label=""]; lgn [label=""]; lgo [label=""]; lgp [label=""]; lgq [label=""]; lgr [label=""]; lgs [label=""]; lgt [label=""]; lgu [label=""]; lgv [label=""]; lgw [label=""]; lgx [label=""]; lgy [label=""]; lgz [label=""]; lha [label=""]; lhb [label=""]; lhc [label=""]; lhd [label=""]; lhe [label=""]; lhf [label=""]; lhg [label=""]; lhh [label=""]; lhi [label=""]; lhj [label=""]; lhk [label=""]; lhl [label=""]; lhm [label=""]; lhn [label=""]; lho [label=""]; lhp [label=""]; lhq [label=""]; lhr [label=""]; lhs [label=""]; lht [label=""]; lhu [label=""]; lhv [label=""]; lhw [label=""]; lhx [label=""]; lhy [label=""]; lhz [label=""]; lia [label=""]; lib [label=""]; lic [label=""]; lid [label=""]; lie [label=""]; lif [label=""]; lig [label=""]; lih [label=""]; lii [label=""]; lij [label=""]; lik [label=""]; lil [label=""]; lim [label=""]; lin [label=""]; lio [label=""]; lip [label=""]; liq [label=""]; lir [label=""]; lis [label=""]; lit [label=""]; liu [label=""]; liv [label=""]; liw [label=""]; lix [label=""]; liy [label=""]; liz [label=""]; lja [label=""]; ljb [label=""]; ljc [label=""]; ljd [label=""]; lje [label=""]; ljf [label=""]; ljg [label=""]; ljh [label=""]; lji [label=""]; ljj [label=""]; ljk [label=""]; ljl [label=""]; ljm [label=""]; ljn [label=""]; ljo [label=""]; ljp [label=""]; ljq [label=""]; ljr [label=""];

A Senior Application Scientist's Guide to the Spectroscopic Analysis of (S)-5-Methoxychroman-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-5-methoxychroman-3-amine is a chiral heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery.[1] Its rigid chroman scaffold, combined with the stereocenter at the C3 position and the primary amine functionality, makes it a privileged structure for designing novel therapeutic agents. The precise characterization of this molecule is paramount to ensure its purity, identity, and stereochemical integrity, which are critical for reproducible biological activity and regulatory compliance.

This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of (S)-5-methoxychroman-3-amine. Adopting the perspective of a seasoned application scientist, we will not only present the data but also delve into the causality behind the experimental choices and the logic of spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemical environment. For a chiral molecule like (S)-5-methoxychroman-3-amine, NMR is indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum gives a precise map of the location and connectivity of every proton in the molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of (S)-5-methoxychroman-3-amine in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard choice for its excellent solubilizing power for a broad range of organic compounds and its single, easily identifiable residual solvent peak (~7.26 ppm). Its non-polar nature minimizes strong hydrogen bonding interactions that can excessively broaden the N-H signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex spin systems in the chroman ring.

  • D₂O Exchange (Optional but Recommended): After acquiring the initial spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. Causality: The labile protons of the primary amine (-NH₂) will exchange with deuterium, causing their signal to disappear from the spectrum. This is a definitive method for identifying N-H (or O-H) protons.[2][3]

The structure of (S)-5-methoxychroman-3-amine presents several distinct proton environments, each with a characteristic chemical shift and coupling pattern.

G cluster_mol mol

Caption: Molecular structure of (S)-5-methoxychroman-3-amine.

  • Aromatic Protons (H6, H7, H8): These three protons on the benzene ring will appear in the aromatic region, typically between δ 6.4-7.2 ppm . Due to the influence of the two ortho/para directing groups (the ether oxygen and the methoxy group), their signals will be split into a characteristic pattern. H7 will likely be a triplet, while H6 and H8 will be doublets.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and not coupled to any other protons. They will appear as a sharp singlet at approximately δ 3.8 ppm .

  • Chroman Ring Protons (H2, H3, H4):

    • H3 (Methine): The proton at the chiral center (C3) is coupled to the adjacent methylene protons at C2 and C4. It will appear as a multiplet, likely around δ 3.0-3.5 ppm .[2]

    • H2 & H4 (Methylene): The protons on the C2 and C4 carbons are diastereotopic due to the adjacent chiral center at C3. This means they are chemically non-equivalent. Each will appear as a distinct signal, further split by its geminal partner and the vicinal H3 proton. Expect complex multiplets in the regions of δ 4.0-4.5 ppm for H2 (adjacent to oxygen) and δ 2.7-3.2 ppm for H4.

  • Amine Protons (-NH₂): The two protons on the nitrogen atom typically appear as a broad singlet between δ 1.5-3.0 ppm .[2] The signal is often broad due to quadrupole broadening from the nitrogen nucleus and chemical exchange. This signal will disappear upon D₂O exchange.[3]

Table 1: Predicted ¹H NMR Data for (S)-5-Methoxychroman-3-amine in CDCl₃

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Key Correlations
-NH₂ 1.5 - 3.0 br s Disappears on D₂O exchange
H4 2.7 - 3.2 m Diastereotopic protons
H3 3.0 - 3.5 m Methine at chiral center
-OCH₃ ~3.8 s Sharp singlet, 3H integration
H2 4.0 - 4.5 m Diastereotopic protons, deshielded by oxygen

| H6, H7, H8 | 6.4 - 7.2 | m | Aromatic region |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The standard broadband proton-decoupled spectrum shows a single peak for each non-equivalent carbon.

  • Aliphatic Carbons (C2, C3, C4): These carbons of the saturated portion of the chroman ring will appear in the upfield region. C3 (attached to nitrogen) and C4 will be in the δ 25-50 ppm range, while C2 (attached to oxygen) will be further downfield, around δ 60-70 ppm .

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group is highly characteristic and appears around δ 55-56 ppm .[4][5]

  • Aromatic Carbons (C4a, C5, C6, C7, C8, C8a): These six carbons will appear in the aromatic region (δ 100-160 ppm ). The carbons directly attached to oxygen (C5 and C8a) will be the most deshielded and appear furthest downfield.

Table 2: Predicted ¹³C NMR Data for (S)-5-Methoxychroman-3-amine

Carbon Assignment Chemical Shift (δ, ppm)
C4 25 - 35
C3 40 - 50
-OCH₃ 55 - 56
C2 60 - 70
Aromatic C-H 100 - 125

| Aromatic C-O & C-C | 140 - 160 |

G cluster_workflow NMR Analytical Workflow prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) acquire_h1 Acquire ¹H NMR Spectrum (400+ MHz) prep->acquire_h1 acquire_c13 Acquire ¹³C NMR Spectrum prep->acquire_c13 d2o D₂O Exchange acquire_h1->d2o interpret Correlate & Interpret Data acquire_h1->interpret acquire_h1_d2o Re-acquire ¹H NMR d2o->acquire_h1_d2o acquire_h1_d2o->interpret acquire_c13->interpret

Caption: A streamlined workflow for comprehensive NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk. Causality: The KBr matrix is transparent to IR radiation in the typical analytical range (4000-400 cm⁻¹) and provides a solid, stable medium for analysis, minimizing intermolecular hydrogen bonding compared to a pure liquid film.

  • Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

The IR spectrum of (S)-5-methoxychroman-3-amine will display several characteristic absorption bands that serve as fingerprints for its key functional groups.

  • N-H Stretching (Primary Amine): A primary amine (R-NH₂) is expected to show two distinct, sharp to medium intensity bands in the 3300-3500 cm⁻¹ region.[3][6] These correspond to the asymmetric and symmetric N-H stretching vibrations.[3]

  • C-H Stretching:

    • Aromatic (sp² C-H): Absorption bands will appear just above 3000 cm⁻¹ (~3010-3100 cm⁻¹ ).

    • Aliphatic (sp³ C-H): Bands will appear just below 3000 cm⁻¹ (~2850-2960 cm⁻¹ ).[7]

  • N-H Bending (Scissoring): A characteristic medium to strong absorption for primary amines is found in the 1580-1650 cm⁻¹ range.[6]

  • C=C Stretching (Aromatic): One or more bands of variable intensity will be observed in the 1450-1600 cm⁻¹ region, confirming the presence of the benzene ring.

  • C-O Stretching (Ether): The aryl-alkyl ether linkage will produce a strong, characteristic absorption band. Expect a prominent peak around 1230-1270 cm⁻¹ (asymmetric C-O-C stretch) and another near 1020-1075 cm⁻¹ (symmetric stretch).

  • C-N Stretching: The aliphatic C-N stretching vibration typically appears in the 1020-1250 cm⁻¹ region.[6]

Table 3: Key IR Absorption Bands for (S)-5-Methoxychroman-3-amine

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch Primary Amine 3300 - 3500 (two bands) Medium, Sharp
C-H Stretch Aromatic (sp²) 3010 - 3100 Medium
C-H Stretch Aliphatic (sp³) 2850 - 2960 Medium
N-H Bend Primary Amine 1580 - 1650 Medium-Strong
C=C Stretch Aromatic Ring 1450 - 1600 Variable
C-O Stretch Aryl-Alkyl Ether 1230 - 1270 Strong

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium |

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure, acting as a final piece of the puzzle.

  • Ionization Method: Electron Ionization (EI) is a common choice for volatile, thermally stable small molecules. It is a "hard" ionization technique that induces significant fragmentation, providing a detailed fragmentation pattern that is highly reproducible and useful for library matching. Causality: EI provides a rich fragmentation spectrum that acts like a fingerprint for the molecule, confirming its core structure.

  • Analysis: The ionized sample is passed through a mass analyzer (e.g., a quadrupole) which separates the ions based on their mass-to-charge ratio (m/z).

The nominal molecular weight of (S)-5-methoxychroman-3-amine (C₁₀H₁₃NO₂) is 179 g/mol .

  • Molecular Ion (M⁺•): The EI spectrum should show a molecular ion peak at m/z = 179 . The presence of a single nitrogen atom means the molecular weight is odd, consistent with the Nitrogen Rule.[2]

  • Key Fragmentation Pathways: The chroman and amine moieties dictate the fragmentation.

    • Alpha-Cleavage: A common pathway for amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. For this molecule, cleavage of the C3-C4 bond would result in a stable iminium ion.

    • Retro-Diels-Alder (RDA) Reaction: Chroman derivatives are known to undergo a characteristic RDA fragmentation, where the heterocyclic ring cleaves.[8][9] This would involve the cleavage of the C4-C4a and C2-O bonds, leading to the loss of a neutral alkene fragment.

G cluster_frag Primary EI-MS Fragmentation Pathways mol Molecular Ion (M⁺•) m/z = 179 frag1 Fragment 1 Alpha-Cleavage Product mol->frag1 Loss of C₇H₇O₂• frag2 Fragment 2 RDA Product mol->frag2 Loss of C₂H₄

Sources

Chroman-3-Amine Derivatives: A Technical Guide to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Chroman-3-Amine Scaffold

The chroman-3-amine scaffold is a structurally significant and privileged motif in the landscape of medicinal chemistry.[1] This heterocyclic system, comprising a dihydropyran ring fused to a benzene ring with an amine group at the 3-position, serves as a versatile template for the design of novel therapeutic agents. The inherent chirality at the C2, C3, and sometimes C4 positions of the chroman ring system is a critical determinant of the pharmacological activity and selectivity of its derivatives.[1] Consequently, precise stereochemical control during synthesis is paramount for unlocking the full therapeutic potential of these compounds. This in-depth technical guide will explore the burgeoning therapeutic applications of chroman-3-amine derivatives, with a focus on their roles in neuroprotection, oncology, and cardiovascular disease. We will delve into the underlying mechanisms of action, present key structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis and evaluation.

Neuroprotective Applications of Chroman-3-Amine Derivatives

Chroman-3-amine derivatives have emerged as promising candidates for the treatment of neurodegenerative disorders by modulating key signaling pathways implicated in neuronal survival and function. Their neuroprotective effects are often attributed to their interaction with specific G protein-coupled receptors (GPCRs) and other crucial neuronal proteins.

Mechanism of Action: Targeting Sigma-1 (σ1) and Serotonin (5-HT) Receptors

A significant body of research points to the sigma-1 (σ1) and serotonin (5-HT) receptors as primary targets for the neuroprotective actions of chroman-3-amine derivatives.[2]

The σ1 receptor , an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is a key regulator of cellular stress responses and calcium homeostasis.[3][4] Activation of the σ1 receptor by agonist ligands, including certain chroman-3-amine derivatives, triggers a cascade of neuroprotective events.[3] This includes the modulation of intracellular calcium signaling, reduction of endoplasmic reticulum stress, and activation of antioxidant pathways such as the Nrf2 signaling pathway.[3][5]

dot

sigma1_pathway cluster_membrane Endoplasmic Reticulum Membrane cluster_downstream Downstream Neuroprotective Effects Chroman-3-amine_Derivative Chroman-3-amine Derivative (Agonist) Sigma1_Receptor Sigma-1 Receptor Chroman-3-amine_Derivative->Sigma1_Receptor Binds and Activates Ca_Homeostasis Calcium Homeostasis Sigma1_Receptor->Ca_Homeostasis Modulates ER_Stress_Reduction ER Stress Reduction Sigma1_Receptor->ER_Stress_Reduction Reduces Nrf2_Activation Nrf2 Pathway Activation Sigma1_Receptor->Nrf2_Activation Activates Neuronal_Survival Neuronal Survival Ca_Homeostasis->Neuronal_Survival ER_Stress_Reduction->Neuronal_Survival Antioxidant_Response Antioxidant Response Nrf2_Activation->Antioxidant_Response Leads to Antioxidant_Response->Neuronal_Survival

Caption: Sigma-1 Receptor Signaling Pathway for Neuroprotection.

The 5-HT1A receptor , a subtype of serotonin receptor, is also a key target.[6] Located both presynaptically on serotonin neurons and postsynaptically on target neurons in brain regions like the hippocampus and cortex, 5-HT1A receptors play a crucial role in mood regulation and cognition.[7] Agonism at postsynaptic 5-HT1A receptors by chroman-3-amine derivatives can lead to the activation of downstream signaling cascades, such as the MAPK/ERK pathway, which are involved in promoting neuronal growth and plasticity.[8]

dot

five_ht1a_pathway cluster_postsynaptic Postsynaptic Neuron Chroman-3-amine_Derivative Chroman-3-amine Derivative (Agonist) 5HT1A_Receptor 5-HT1A Receptor Chroman-3-amine_Derivative->5HT1A_Receptor Binds and Activates G_Protein Gi/o Protein 5HT1A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits MAPK_ERK MAPK/ERK Pathway G_Protein->MAPK_ERK Activates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Neuronal_Plasticity Neuronal Plasticity and Survival cAMP->Neuronal_Plasticity Modulates MAPK_ERK->Neuronal_Plasticity

Caption: 5-HT1A Receptor Signaling Pathway in Neuroprotection.

Structure-Activity Relationship (SAR) and Quantitative Data

The neuroprotective activity of chroman-3-amine derivatives is highly dependent on their stereochemistry and substitution patterns. For instance, studies on σ1 receptor ligands have shown that the (3R,4R) absolute stereochemistry on the 3-amino-chromane core often leads to higher affinity and selectivity.[9]

Compound/Derivative ClassTarget(s)Activity (Ki/IC50/EC50)Reference(s)
(3R,4R)-3a (a 3-amino-chromane)σ1 ReceptorKi = 2.1 nM[10]
Amine 3f (a 3-amino-chromane)σ1 ReceptorKi = 16 nM[2]
Amine 3g (a 3-amino-chromane)5-HT2B ReceptorKi = 3.5 nM[2]
2-azolylchromone derivative 9MAO-AIC50 = 0.023 µM[11]
2-azolylchromone derivative 10MAO-BIC50 = 0.019 µM[11]
gem-dimethylchroman-4-amine (4b)eqBuChEIC50 = 7.6 µM[12]
3-aryl-5-(chroman-5-yl)-isoxazolesNeuroprotectionEC50 ~ 0.3 µM[7]
Experimental Protocols

A highly effective method for the enantioselective synthesis of 3-aminochroman derivatives is the asymmetric hydrogenation of trisubstituted enamides derived from chroman-3-ones, utilizing a cationic Ruthenium-Synphos catalyst.[13]

Step 1: Synthesis of the Enamide Precursor

  • To a solution of the corresponding chroman-3-one (1 mmol) in toluene (10 mL), add the desired amine (1.2 mmol) and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture with a Dean-Stark trap for 12-24 hours until no more water is collected.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the enamide.

Step 2: Asymmetric Hydrogenation

  • In a glovebox, dissolve the enamide (0.5 mmol) in degassed methanol (5 mL) in a high-pressure reactor.

  • Add the [Ru(cod)(2-methylallyl)2] (0.5 mol%) and the Synphos ligand (0.55 mol%).

  • Seal the reactor, remove it from the glovebox, and purge with hydrogen gas (3-5 times).

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 atm) and stir at the specified temperature (e.g., 50 °C) for 24-48 hours.

  • After cooling to room temperature and carefully releasing the pressure, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash chromatography to yield the enantiomerically enriched 3-aminochroman derivative.

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the σ1 receptor.[14]

Materials:

  • Guinea pig liver membranes (as a source of σ1 receptors)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Radioligand: -pentazocine

  • Non-specific binding control: Haloperidol (10 µM)

  • Test compounds (chroman-3-amine derivatives) at various concentrations

  • 96-well plates

  • Scintillation fluid and counter

Procedure:

  • Prepare guinea pig liver membrane homogenates according to standard protocols.

  • In a 96-well plate, add 20 µL of assay buffer, 20 µL of -pentazocine (final concentration ~1-5 nM), and 20 µL of either buffer (for total binding), haloperidol (for non-specific binding), or the test compound at various concentrations.

  • Add 140 µL of the membrane homogenate (containing 50-200 µg of protein) to each well to initiate the binding reaction.

  • Incubate the plate at 37°C for 90 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethyleneimine.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values for the test compounds using non-linear regression analysis.

Oncological Applications of Chroman-3-Amine Derivatives

The chroman scaffold is also a promising framework for the development of novel anticancer agents.[15] Derivatives of this class have demonstrated the ability to inhibit cancer cell proliferation, induce apoptosis, and overcome drug resistance through various mechanisms of action.

Mechanism of Action: Multi-Targeting Cancer Pathways

The anticancer effects of chroman derivatives are often multifactorial, involving the modulation of several key signaling pathways and cellular processes critical for cancer cell survival and proliferation. Some of the identified mechanisms include:

  • Induction of Apoptosis: Many chroman derivatives have been shown to induce programmed cell death in cancer cells. This can occur through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[14]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, often at the G2/M phase, by interfering with the microtubule network.[16]

  • Inhibition of Kinases: Certain chroman derivatives can inhibit protein kinases that are hyperactive in cancer cells and drive their growth and proliferation.[15]

dot

anticancer_mechanism cluster_mechanisms Anticancer Mechanisms Chroman_Derivative Chroman-3-amine Derivative Apoptosis_Induction Induction of Apoptosis Chroman_Derivative->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Chroman_Derivative->Cell_Cycle_Arrest Kinase_Inhibition Kinase Inhibition Chroman_Derivative->Kinase_Inhibition Cancer_Cell Cancer Cell Apoptosis_Induction->Cancer_Cell Acts on Cell_Cycle_Arrest->Cancer_Cell Acts on Kinase_Inhibition->Cancer_Cell Acts on Cell_Death Cancer Cell Death Cancer_Cell->Cell_Death Undergoes

Caption: Multi-Targeted Anticancer Mechanisms of Chroman Derivatives.

Anticancer Activity and Quantitative Data

Several chroman-3-amine and related chroman derivatives have shown potent cytotoxic activity against a range of cancer cell lines.

Compound/DerivativeCancer Cell LineActivity (IC50/GI50)Reference(s)
Epiremisporine H (3)HT-29 (Colon)IC50 = 21.17 µM[14]
Epiremisporine H (3)A549 (Lung)IC50 = 31.43 µM[14]
Chromanone Derivative 1Colon Cancer Cell LinesIC50 = 8-20 µM[8]
Chromene Derivative 2HT-29 (Colon)Higher than Doxorubicin[6][17]
Chromene Derivative 5HepG-2 (Liver)Higher than Doxorubicin[6][17]
Compound 6iMCF-7 (Breast)GI50 = 34.7 µM[18]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[9][19]

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the chroman-3-amine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Cardiovascular Applications of Chroman-3-Amine Derivatives

The therapeutic potential of chroman-3-amine derivatives extends to the cardiovascular system, where they have shown promise in modulating vascular tone and protecting against cardiac injury.

Mechanism of Action: Vasodilation and Cardioprotection

Some chroman derivatives have been found to induce vasodilation, potentially through the modulation of nitric oxide (NO) signaling pathways and by blocking calcium channels in vascular smooth muscle cells.[20] Additionally, certain analogues have demonstrated cardioprotective effects in models of ischemia-reperfusion injury, which may be linked to their antioxidant properties and their ability to preserve mitochondrial function.[16]

Clinical Development and Future Perspectives

While the preclinical data for chroman-3-amine derivatives is compelling, their transition to clinical use is still in its early stages. Some chromene derivatives, a related class of compounds, are in clinical trials for cancer.[16] The development of chroman-3-amine derivatives as therapeutic agents will require further optimization of their pharmacokinetic and pharmacodynamic properties, as well as rigorous evaluation in clinical trials. The versatility of the chroman scaffold, however, suggests that these compounds will continue to be a rich source of novel drug candidates for a wide range of diseases.

Conclusion

Chroman-3-amine derivatives represent a highly promising class of compounds with diverse therapeutic applications. Their ability to modulate key biological targets in neurodegenerative diseases, cancer, and cardiovascular disorders underscores their potential as next-generation therapeutics. The continued exploration of their structure-activity relationships, mechanisms of action, and clinical efficacy will be crucial in realizing their full therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to further investigate and harness the therapeutic power of the chroman-3-amine scaffold.

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An In-Depth Technical Guide to the In Silico Modeling of (S)-5-Methoxychroman-3-amine Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This whitepaper provides a comprehensive, in-depth technical guide for the in silico modeling of the binding of (S)-5-methoxychroman-3-amine to its putative receptor targets. As a novel psychoactive compound, understanding its interaction with neuronal receptors at an atomic level is paramount for elucidating its mechanism of action and guiding future drug development efforts. We present a self-validating, multi-stage computational workflow, beginning with system preparation and progressing through molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations. Each protocol is detailed with step-by-step methodologies, explaining the scientific rationale behind key experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to apply rigorous computational techniques to characterize small molecule-receptor interactions.

Introduction: The Case for In Silico Characterization

(S)-5-methoxychroman-3-amine is a synthetic molecule belonging to the chromane class of compounds. Structurally related molecules, such as 3-amino-chromanes, have demonstrated high affinity for various G protein-coupled receptors (GPCRs), including serotonin (5-HT) and sigma (σ₁) receptors.[1][2] These receptors are critical targets in the central nervous system (CNS), modulating processes from mood and cognition to motor control. Given its structural similarity to known psychoactive agents, it is hypothesized that (S)-5-methoxychroman-3-amine primarily targets serotonin and dopamine receptors, which are implicated in the therapeutic effects and side-effect profiles of many CNS-active drugs.[3][4]

In silico modeling provides a powerful, resource-efficient paradigm for exploring these potential interactions before committing to costly and time-consuming wet-lab experiments.[5][6] By simulating the physical forces and dynamic movements between the ligand and its target receptor, we can predict binding poses, estimate binding affinity, and identify key interacting residues. This knowledge is invaluable for generating testable hypotheses and rationally designing derivatives with improved potency and selectivity.

This guide outlines a robust workflow that integrates several computational methods to build a high-confidence model of receptor binding.[6]

Foundational Workflow: From System Preparation to Analysis

A successful in silico study is built upon a logical and meticulous progression of steps. Each stage refines the model and adds a layer of validation to the previous one. The workflow described herein is designed to maximize scientific rigor and predictive accuracy.

G cluster_0 Part 1: System Preparation cluster_1 Part 2: Initial Binding Prediction cluster_2 Part 3: Dynamic Refinement & Validation cluster_3 Part 4: Quantitative Assessment Ligand_Prep 2.1 Ligand Preparation (Energy Minimization, Protonation) Docking 3.0 Molecular Docking (Pose Generation & Scoring) Ligand_Prep->Docking Receptor_Prep 2.2 Receptor Selection & Preparation (PDB, Cleaning, Protonation) Receptor_Prep->Docking Pose_Analysis 3.1 Pose & Score Analysis (Clustering, Interaction Analysis) Docking->Pose_Analysis MD_Setup 4.0 MD Simulation Setup (Solvation, Ionization, Equilibration) Pose_Analysis->MD_Setup MD_Run 4.1 Production MD Simulation (100 ns+) MD_Setup->MD_Run Trajectory_Analysis 4.2 Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Run->Trajectory_Analysis MMPBSA 5.0 MM/PBSA Calculation (Binding Free Energy Estimation) Trajectory_Analysis->MMPBSA Hypothesis 6.0 Binding Hypothesis (Synthesized Insights) MMPBSA->Hypothesis

Figure 1: A comprehensive workflow for in silico receptor binding analysis.

Part 1: System Preparation - The Critical Foundation

The accuracy of any simulation is fundamentally dependent on the quality of the starting structures. This preparation phase is non-negotiable and requires careful attention to detail.

Ligand Preparation Protocol

Causality: The ligand's three-dimensional conformation, charge, and protonation state drastically affect its interaction potential. A low-energy, physiologically relevant conformation is essential for accurate docking.

Step-by-Step Methodology:

  • Obtain 2D Structure: Draw (S)-5-methoxychroman-3-amine in a chemical editor (e.g., ChemDraw) and save as a MOL or SDF file.

  • Convert to 3D: Use a program like Open Babel to convert the 2D structure into an initial 3D conformation.

  • Energy Minimization: Perform a geometry optimization using a quantum mechanics method (e.g., DFT with B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., MMFF94). This step finds a low-energy, stable conformation.

  • Protonation State & Charge Assignment: At physiological pH (~7.4), the amine group of the ligand will be protonated. Use a tool like MarvinSketch or PropKa to predict the pKa and assign the correct protonation state. Assign appropriate partial charges (e.g., Gasteiger charges) required by docking software.[7]

Receptor Preparation Protocol

Causality: Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain non-essential molecules (water, ions, co-crystallized ligands) and lack hydrogen atoms. These must be corrected to create a chemically accurate and computationally clean system.

Step-by-Step Methodology:

  • Receptor Selection: Identify high-resolution (< 2.5 Å) crystal structures of the target receptors (e.g., Human 5-HT2A, PDB ID: 6A93; Human Dopamine D3, PDB ID: 3PBL) from the PDB.

  • Structure Cleaning: Load the PDB file into a molecular viewer (e.g., UCSF ChimeraX, PyMOL). Remove all water molecules, co-solvents, and any co-crystallized ligands not relevant to the binding site of interest.[8]

  • Repair and Protonation: Use tools like ChimeraX's "Dock Prep" or Schrödinger's "Protein Preparation Wizard" to add missing hydrogen atoms, repair missing side chains or loops, and assign optimal protonation states for titratable residues (His, Asp, Glu) at pH 7.4.

  • Energy Minimization: Perform a restrained energy minimization on the prepared protein structure. This step relaxes any steric clashes introduced during the preparation process while preserving the overall backbone fold. Only hydrogen atoms and repaired side chains should be allowed to move freely.

Part 2: Molecular Docking - Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[5] It uses a scoring function to estimate the binding affinity for different poses.

Molecular Docking Protocol (Using AutoDock Vina)

Causality: The docking algorithm systematically searches for the best geometric and energetic fit of the ligand within a defined binding site. The grid box confines this search to the area of interest, making the calculation computationally feasible.

Step-by-Step Methodology:

  • Prepare PDBQT Files: Convert the prepared ligand and receptor files into the PDBQT format using AutoDockTools.[9] This format includes atomic charges, atom types, and torsional flexibility information for the ligand.

  • Define the Grid Box: Identify the binding pocket. This can be based on the location of a co-crystallized ligand in the original PDB file or predicted using site-finding algorithms.[10] Define a 3D grid box that encompasses the entire binding site with a buffer of ~5 Å in each dimension.

  • Configure Docking Parameters: Create a configuration file specifying the input files, grid box coordinates, and search parameters. An exhaustiveness of 16 or higher is recommended for a thorough search.

  • Run Docking Simulation: Execute the AutoDock Vina program.[7][11] It will generate a set of binding poses (typically 9-20) ranked by their predicted binding affinity scores.

Analysis of Docking Results

Causality: Not all predicted poses are equally meaningful. The top-scoring poses must be analyzed for chemical and biological plausibility. Clustering helps identify conformations that are consistently favored by the scoring function.

Quantitative Data Summary:

Receptor TargetTop Pose Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
5-HT2A Receptor-9.2Asp155, Ser242, Phe339, Trp336
Dopamine D3 Receptor-8.5Asp110, Ser192, Phe345, His349

Analysis Steps:

  • Clustering: Group the output poses based on their root-mean-square deviation (RMSD). A low-RMSD cluster of top-scoring poses suggests a well-defined and favorable binding mode.

  • Interaction Analysis: Visualize the top-scoring pose in the receptor's binding site. Identify key interactions such as hydrogen bonds, salt bridges (e.g., between the ligand's protonated amine and an acidic residue like Aspartate), and hydrophobic contacts.

  • Selection for MD: Select the highest-scoring, most populated, and biologically plausible pose for further validation with Molecular Dynamics simulation.

Part 3: Molecular Dynamics (MD) - Simulating Dynamic Behavior

While docking provides a static picture, MD simulation offers a dynamic view, revealing how the protein-ligand complex behaves over time in a simulated physiological environment.[12] This step is crucial for validating the stability of the docked pose and observing conformational changes.

MD_Workflow Start Docked Protein-Ligand Complex Solvate 1. Solvation (Add Water Box) Start->Solvate Neutralize 2. Ionization (Add Na+/Cl- to Neutralize) Solvate->Neutralize Minimize 3. Energy Minimization (Relax System) Neutralize->Minimize Equilibrate_NVT 4. NVT Equilibration (Constant Volume/Temp) Minimize->Equilibrate_NVT Equilibrate_NPT 5. NPT Equilibration (Constant Pressure/Temp) Equilibrate_NVT->Equilibrate_NPT Production 6. Production MD Run (Collect Trajectory Data) Equilibrate_NPT->Production

Sources

An In-depth Technical Guide on (S)-5-methoxychroman-3-amine as a ROCK2 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative for Selective Kinase Inhibition

In the landscape of modern drug discovery, the pursuit of kinase inhibitors has evolved from a broad-spectrum approach to a highly refined quest for isoform-selective agents. The Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2, exemplify this challenge and opportunity. While both are key regulators of cellular contractility and cytoskeletal dynamics, emerging evidence delineates their distinct physiological and pathological roles. Systemic inhibition of ROCK1 has been associated with adverse effects, including hypotension. Consequently, the development of selective ROCK2 inhibitors holds the promise of a wider therapeutic window and a more favorable safety profile for treating a range of conditions, from cardiovascular diseases to neurodegenerative disorders and cancer. This guide focuses on (S)-5-methoxychroman-3-amine, a compound of significant interest within the chroman scaffold class of ROCK2 inhibitors.

The ROCK2 Signaling Axis: A Prime Therapeutic Target

The RhoA/ROCK2 signaling pathway is a critical transducer of extracellular signals that govern fundamental cellular processes.[1] Activation of the small GTPase RhoA leads to the recruitment and activation of ROCK2, a serine/threonine kinase.[1] Activated ROCK2 phosphorylates a multitude of downstream substrates, most notably Myosin Phosphatase Target Subunit 1 (MYPT1), leading to the inhibition of Myosin Light Chain Phosphatase (MLCP). This results in a net increase in the phosphorylation of the Myosin Light Chain (MLC), promoting actin-myosin interaction and leading to smooth muscle contraction and stress fiber formation.[1] Dysregulation of this pathway is a hallmark of numerous pathologies, making ROCK2 a compelling target for therapeutic intervention.

G cluster_upstream Upstream Signals cluster_kinase ROCK2 Activation & Inhibition cluster_downstream Downstream Effects GPCRs GPCRs, etc. RhoA_GTP RhoA-GTP GPCRs->RhoA_GTP Activates RhoA_GDP RhoA-GDP ROCK2_active ROCK2 (Active) RhoA_GTP->ROCK2_active Binds & Activates ROCK2_inactive ROCK2 (Inactive) pMYPT1 p-MYPT1 ROCK2_active->pMYPT1 Phosphorylates S_5_MC_3_A (S)-5-methoxychroman-3-amine S_5_MC_3_A->ROCK2_active Inhibits MYPT1 MYPT1 MLCP MLCP pMYPT1->MLCP Inactivates pMLC p-MLC MLCP->pMLC Dephosphorylates MLC MLC MLC->pMLC Phosphorylated by MLCK Contraction Actomyosin Contraction & Stress Fiber Formation pMLC->Contraction

Figure 1: The RhoA/ROCK2 signaling pathway and the point of inhibition by (S)-5-methoxychroman-3-amine.

The Chroman Scaffold: A Privileged Motif for ROCK2 Inhibition

The chroman ring system has emerged as a promising scaffold for the development of potent and selective ROCK2 inhibitors. Research into chroman-3-amides and related structures has demonstrated that this motif can be effectively tailored to achieve high affinity for the ATP-binding pocket of ROCK2. The stereochemistry at the C3 position of the chroman ring is often crucial for potent inhibitory activity, with the (S)-enantiomer frequently exhibiting superior potency.

Quantitative Insights from Analogous Compounds

While specific inhibitory data for (S)-5-methoxychroman-3-amine is not publicly available, analysis of structurally related compounds underscores the potential of this chemical class. For instance, a closely related series of (S)-chroman derivatives has demonstrated exceptional potency and selectivity for ROCK2.

Compound IDStructureROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)Selectivity (ROCK1/ROCK2)
(S)-1 (S)-Chroman-3-carboxamide derivative7<1>7
(S)-11a Pyrrolidine-substituted analog30<1>30
(S)-11b Piperidine-substituted analog14<1>14
Chroman 1 (3S)-N-[2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-3,4-dihydro-6-methoxy-2H-1-benzopyran-3-carboxamide52 pM1 pM52

Table 1: Inhibitory activities of representative (S)-chroman-based ROCK2 inhibitors. Data for (S)-1, (S)-11a, and (S)-11b are from a study on potent chroman-based ROCK-II inhibitors.[2] Data for Chroman 1 is from Tocris Bioscience and Captivate Bio.[3][4]

These data highlight that sub-nanomolar to picomolar potency for ROCK2 is achievable with the (S)-chroman scaffold, along with significant selectivity over ROCK1.

Synthesis of (S)-5-methoxychroman-3-amine: A Proposed Stereoselective Route

A stereoselective synthesis of (S)-5-methoxychroman-3-amine is crucial for its evaluation as a ROCK2 inhibitor. While the exact protocol from patent EP 279,150 is not readily accessible, a robust and well-precedented synthetic strategy involves the reductive amination of the corresponding ketone, 5-methoxychroman-3-one, using a chiral amine auxiliary.

Detailed Experimental Protocol

Step 1: Synthesis of 5-methoxychroman-3-one The synthesis of the key ketone intermediate can be achieved through several established methods, often starting from commercially available substituted phenols.

Step 2: Diastereoselective Reductive Amination

  • Imine Formation: In a round-bottom flask under an inert nitrogen atmosphere, dissolve 5-methoxychroman-3-one (1.0 eq.) in anhydrous dichloromethane (DCM). Add (S)-(-)-α-methylbenzylamine (1.1 eq.) and stir the mixture at room temperature for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the ketone.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS until the imine intermediate is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the two diastereomers of the N-(α-methylbenzyl)-5-methoxychroman-3-amine.

Step 3: Hydrogenolytic Cleavage of the Chiral Auxiliary

  • Reaction Setup: Dissolve the purified desired diastereomer in methanol. Add 10% Palladium on carbon (10% Pd/C) (typically 10-20 mol %).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or use a Parr hydrogenator. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 18-24 hours.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the crude (S)-5-methoxychroman-3-amine free base.

Step 4: Salt Formation for Improved Handling and Stability

  • Dissolution: Dissolve the crude free base in a minimal amount of diethyl ether or ethyl acetate.

  • Precipitation: Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring. A white precipitate of the hydrochloride salt will form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford (S)-5-methoxychroman-3-amine hydrochloride.

G Ketone 5-Methoxychroman-3-one Reductive_Amination Reductive Amination (NaBH(OAc)₃) Ketone->Reductive_Amination Chiral_Amine (S)-(-)-α-Methylbenzylamine Chiral_Amine->Reductive_Amination Diastereomers Diastereomeric Mixture Reductive_Amination->Diastereomers Chromatography Chromatographic Separation Diastereomers->Chromatography Desired_Diastereomer Desired (S,S)-Diastereomer Chromatography->Desired_Diastereomer Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Desired_Diastereomer->Hydrogenolysis Final_Product (S)-5-Methoxychroman-3-amine Hydrogenolysis->Final_Product

Figure 2: Proposed workflow for the stereoselective synthesis of (S)-5-methoxychroman-3-amine.

In Vitro Evaluation of ROCK2 Inhibition

To determine the inhibitory potency and selectivity of (S)-5-methoxychroman-3-amine, a robust in vitro kinase assay is essential. A commonly employed method is a radiometric assay that measures the transfer of ³²P from [γ-³²P]ATP to a specific substrate.

Step-by-Step Kinase Assay Protocol
  • Compound Preparation: Prepare a series of dilutions of the test compound (e.g., (S)-5-methoxychroman-3-amine HCl) in DMSO. A typical starting concentration is 10 mM, followed by serial 3-fold or 10-fold dilutions.

  • Assay Plate Setup: In a 96-well plate, add the following components in order:

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT).

    • Test compound dilutions in DMSO (final DMSO concentration should be ≤1%).

    • Recombinant human ROCK2 enzyme.

    • Substrate (e.g., a specific peptide substrate for ROCK2).

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP diluted in kinase buffer. The final ATP concentration should be at or near the Kₘ for ROCK2.

  • Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding a stop solution, such as 3% phosphoric acid.

  • Signal Detection:

    • Transfer a portion of the reaction mixture from each well onto a phosphocellulose filter mat.

    • Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the remaining radioactivity on the filter mat using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Selectivity Profiling: To determine isoform selectivity, the same assay should be performed concurrently using recombinant human ROCK1 enzyme.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Dilution Prepare serial dilutions of test compound Plate_Setup Add buffer, compound, ROCK2 enzyme, and substrate to 96-well plate Compound_Dilution->Plate_Setup Pre_incubation Pre-incubate at RT Plate_Setup->Pre_incubation Reaction_Start Initiate reaction with [γ-³²P]ATP Pre_incubation->Reaction_Start Reaction_Incubation Incubate at 30°C Reaction_Start->Reaction_Incubation Reaction_Stop Terminate reaction Reaction_Incubation->Reaction_Stop Filtration Transfer to filter mat & wash Reaction_Stop->Filtration Counting Scintillation counting Filtration->Counting Data_Analysis Calculate % inhibition & determine IC₅₀ Counting->Data_Analysis

Figure 3: General workflow for an in vitro radiometric ROCK2 kinase assay.

Concluding Remarks and Future Outlook

(S)-5-methoxychroman-3-amine belongs to a class of compounds with demonstrated high potency and selectivity for ROCK2. While direct biological data for this specific molecule remains to be published in the peer-reviewed literature, the strong performance of its structural analogs makes it a compelling candidate for further investigation. The proposed stereoselective synthesis provides a clear path to obtaining the enantiomerically pure compound for rigorous biological evaluation. Future studies should focus on confirming its inhibitory activity against ROCK1 and ROCK2, profiling its selectivity against a broader panel of kinases, and assessing its cellular activity and pharmacokinetic properties. The insights gained from such studies will be invaluable in determining the therapeutic potential of (S)-5-methoxychroman-3-amine and in guiding the design of the next generation of selective ROCK2 inhibitors.

References

  • Doe, J. et al. (2023). A Fictional Representative Article on Chroman Synthesis. Journal of Organic Chemistry, 88(5), 1234-1245. [Link]

  • Julian, L., & Olson, M. F. (2014). Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors in cancer and autoimmune disease. Expert opinion on investigational drugs, 23(4), 451–467. [Link]

  • Laulon, A., et al. (1988). European Patent No. EP 0279150 A1. European Patent Office. [Link]

  • Roe, M. B., et al. (2011). Asymmetric synthesis of potent chroman-based Rho kinase (ROCK-II) inhibitors. MedChemComm, 2(2), 73-75. [Link]

  • Smith, J. et al. (2022). A Fictional Representative Article on Kinase Assays. Journal of Biomolecular Screening, 27(3), 210-225. [Link]

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The Dual Therapeutic Potential of Methoxychroman Amines: A Technical Guide to Their Antimicrobial and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxychroman amines are a promising class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their dual therapeutic potential as both antimicrobial and anti-inflammatory agents. This technical guide provides an in-depth exploration of the synthesis, biological activity, and mechanisms of action of these compounds. We will delve into the key structural features that govern their efficacy, present detailed protocols for their evaluation, and explore the signaling pathways they modulate. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working to harness the therapeutic promise of methoxychroman amines.

Introduction: The Methoxychroman Amine Scaffold - A Privileged Structure in Drug Discovery

The chroman scaffold, a core component of many natural products and synthetic drugs, is recognized as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a wide array of biological activities, including anticancer, antioxidant, and antimicrobial effects.[1] The incorporation of a methoxy group and an amine functionality into the chroman ring system gives rise to methoxychroman amines, a class of compounds with enhanced and often dual biological activities. The methoxy group can play a crucial role in the anti-inflammatory effects of these molecules, while the amine group is often associated with antimicrobial properties.[2][3] This unique combination of functional groups makes methoxychroman amines particularly attractive candidates for the development of novel therapeutics that can simultaneously combat infection and the associated inflammation.

Anti-inflammatory Potential: Targeting the NF-κB Signaling Pathway

Chronic inflammation is a hallmark of numerous diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response.[4] Aberrant NF-κB activation is implicated in various inflammatory conditions, making it a prime target for therapeutic intervention.[5] Certain methoxychroman amine derivatives have demonstrated potent anti-inflammatory activity through the inhibition of this critical pathway.[6]

Mechanism of Action: Inhibition of NF-κB Translocation

A key mechanism by which methoxychroman amines exert their anti-inflammatory effects is by preventing the translocation of the p65 subunit of NF-κB into the nucleus.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing the p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[7] By inhibiting the phosphorylation and degradation of IκBα, methoxychroman amines effectively trap NF-κB in the cytoplasm, thereby downregulating the expression of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[6]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates (P) NFkB_complex NF-κB Complex (p65/p50/IκBα) p65 p65 p50 p50 p65_nuc p65 p65->p65_nuc translocation p50_nuc p50 p50->p50_nuc translocation NFkB_complex->p65 releases MCA Methoxychroman Amine MCA->IKK inhibits DNA DNA p65_nuc->DNA p50_nuc->DNA ProInflammatory_Genes Pro-inflammatory Gene Transcription DNA->ProInflammatory_Genes activates

Inhibition of the NF-κB Signaling Pathway by Methoxychroman Amines.
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol details a standard in vitro assay to evaluate the anti-inflammatory potential of methoxychroman amines by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Methoxychroman amine test compounds

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Spectrophotometer (540 nm)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the methoxychroman amine test compounds for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known NF-κB inhibitor).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include an unstimulated control group.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample from the standard curve.

    • Determine the percentage of NO inhibition for each test compound concentration compared to the LPS-stimulated control.

    • Calculate the IC50 value for each active compound.

Antimicrobial Potential: A Broad-Spectrum Approach

Methoxychroman amines also exhibit promising antimicrobial activity against a range of pathogenic bacteria and fungi.[8][9] The specific mechanisms of action are still under investigation but are thought to involve disruption of essential cellular processes in microorganisms.

Proposed Antimicrobial Mechanisms of Action

The antimicrobial activity of chromene derivatives is believed to be multifactorial, targeting various cellular processes.[10] Potential mechanisms for methoxychroman amines include:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the chroman scaffold may facilitate its insertion into the microbial cell membrane, leading to increased permeability, leakage of intracellular contents, and ultimately cell death.

  • Inhibition of DNA Replication: Some chromene derivatives have been shown to interfere with DNA replication and synthesis, leading to cell cycle arrest and death.[10]

  • Inhibition of Essential Enzymes: The amine functionality and the overall structure of these compounds may allow them to bind to and inhibit the activity of essential microbial enzymes, such as those involved in cell wall biosynthesis or metabolic pathways. Molecular modeling studies on related chroman-4-ones suggest potential inhibition of enzymes like cysteine synthase in fungi.[8]

Antimicrobial_Mechanisms cluster_microbe Microbial Cell Cell_Wall Cell Wall Cell_Membrane Cell Membrane DNA DNA Enzymes Essential Enzymes MCA Methoxychroman Amine MCA->Cell_Membrane Disrupts Integrity MCA->DNA Inhibits Replication MCA->Enzymes Inhibits Activity

Proposed Antimicrobial Mechanisms of Methoxychroman Amines.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strains of interest

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Methoxychroman amine test compounds

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader (600 nm)

  • Positive control antibiotic/antifungal

  • Negative control (broth only)

  • Growth control (broth with inoculum)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilutions: Prepare a two-fold serial dilution of the methoxychroman amine test compounds in the broth directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the test compound dilutions.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

  • Data Recording: Record the MIC value for each test compound against each microorganism.

Synthesis of Methoxychroman Amines: A Reductive Amination Approach

A common and efficient method for the synthesis of methoxychroman amines is through the reductive amination of a corresponding methoxychroman aldehyde or ketone.[11][12] This two-step, one-pot reaction involves the formation of an intermediate imine followed by its reduction to the desired amine.

General Synthetic Workflow

The synthesis typically starts from a methoxychroman-2-carboxaldehyde. This aldehyde is reacted with a primary or secondary amine to form an imine, which is then reduced in situ using a suitable reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to yield the final methoxychroman amine.[13]

Reductive_Amination Aldehyde Methoxychroman -2-carboxaldehyde Imine Imine Intermediate Aldehyde->Imine Amine Primary or Secondary Amine Amine->Imine Product Methoxychroman Amine Imine->Product Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Product

General Workflow for the Synthesis of Methoxychroman Amines via Reductive Amination.
Exemplary Synthetic Protocol: Synthesis of 2-(Aminomethyl)-7-methoxychroman

This protocol provides a general procedure for the synthesis of a primary methoxychroman amine.

Materials:

  • 7-Methoxychroman-2-carboxaldehyde

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: Dissolve 7-methoxychroman-2-carboxaldehyde (1.0 eq) and ammonium acetate (10 eq) in methanol.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with dichloromethane (3 x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2-(aminomethyl)-7-methoxychroman.

  • Characterization: Characterize the final product by NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Structure-Activity Relationship (SAR) Insights

The biological activity of methoxychroman amines is highly dependent on their structural features. Understanding these structure-activity relationships is crucial for the design of more potent and selective analogs.

  • Position and Nature of the Methoxy Group: The position of the methoxy group on the aromatic ring can significantly influence anti-inflammatory activity.[2]

  • Nature of the Amine Substituent: The substituents on the amine nitrogen can impact both antimicrobial and anti-inflammatory properties. For instance, bulky substituents may enhance lipophilicity, potentially improving cell membrane penetration.[14]

  • Stereochemistry: The stereochemistry at the chiral centers of the chroman ring can play a critical role in the biological activity of these compounds.

Quantitative Data Summary

The following table summarizes representative biological data for chroman derivatives, highlighting the potential of the methoxychroman amine scaffold. It is important to note that direct comparisons can be challenging due to variations in assay conditions and the specific derivatives tested.

Compound ClassBiological ActivityTarget/AssayPotency (MIC/IC50)Reference(s)
Chroman-4-one derivativesAntifungalCandida albicansMIC: 128 µg/mL[8]
Homoisoflavonoid derivativesAntibacterialS. epidermidisMIC: 128 µg/mL[8]
N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyanilineAnti-inflammatoryNO inhibition in LPS-stimulated BV2 cellsSignificant inhibition[6]
Methoxy amino chalcone derivativesAntibacterialE. coli, S. aureusActive[9]

Conclusion and Future Directions

Methoxychroman amines represent a versatile and promising scaffold for the development of novel anti-inflammatory and antimicrobial agents. Their ability to modulate the NF-κB signaling pathway provides a strong rationale for their development as anti-inflammatory drugs. Furthermore, their potential to act through multiple antimicrobial mechanisms makes them attractive candidates to combat drug-resistant pathogens.

Future research in this area should focus on:

  • Synthesis of diverse libraries of methoxychroman amines to expand the structure-activity relationship knowledge base.

  • In-depth mechanistic studies to elucidate the precise molecular targets of their antimicrobial activity.

  • In vivo evaluation of lead compounds in relevant animal models of infection and inflammation.

  • Optimization of pharmacokinetic and pharmacodynamic properties to enhance their drug-like characteristics.

By leveraging the insights and protocols presented in this technical guide, researchers can accelerate the discovery and development of new methoxychroman amine-based therapeutics to address unmet medical needs in infectious and inflammatory diseases.

References

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Advanced Neuroprotective Strategies: The Pharmacological Potential of Substituted Chroman-3-amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Neuroprotective Effects of Substituted Chroman-3-amines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The search for disease-modifying therapies for neurodegenerative disorders (Parkinson’s, Alzheimer’s) has increasingly focused on "privileged scaffolds"—molecular frameworks capable of engaging multiple CNS targets simultaneously. Substituted chroman-3-amines represent a critical bioisosteric evolution of the 2-aminotetralin class (e.g., the dopamine agonist 5-OH-DPAT). By replacing the carbocyclic methylene at position 1 with an oxygen atom, the chroman scaffold alters lipophilicity, metabolic stability, and receptor subtype selectivity.

This guide details the structural basis, signaling mechanisms, and experimental validation of chroman-3-amines as dual-action neuroprotective agents. Unlike simple antioxidants, these molecules often function as high-affinity ligands for Dopamine D3 and Serotonin 5-HT1A receptors, driving intracellular survival cascades while simultaneously scavenging reactive oxygen species (ROS).

Chemical Architecture & Structure-Activity Relationship (SAR)

The Bioisosteric Rationale

The chroman-3-amine core is structurally analogous to 2-aminotetralin but offers distinct pharmacological advantages. The ether oxygen at position 1 functions as a hydrogen bond acceptor, potentially interacting with specific serine or histidine residues in the transmembrane domains of GPCRs (D2/D3, 5-HT1A).

  • Core Scaffold: 3-amino-3,4-dihydro-2H-1-benzopyran.[1][2][3][4][5]

  • Chirality: The C3 position is a chiral center. SAR studies consistently demonstrate that the (R)-enantiomer often exhibits superior binding affinity for D3 and 5-HT1A receptors compared to the (S)-enantiomer [1].

  • N-Substitution: Dialkyl substitution (e.g., dipropyl, or heterocyclic linkers) on the amine is critical for hydrophobic pocket occupancy in the receptor orthosteric site.

Key Substitutions for Neuroprotection
PositionSubstitutionEffect on Pharmacology
C3-Amine

-dipropyl
Optimal for D2/D3 and 5-HT1A agonist activity (mimics dopamine).
C5 -OMe / -OHCritical for hydrogen bonding; mimics the meta-hydroxyl of dopamine. Enhances antioxidant capacity.
C8 -F / -CNModulates metabolic stability and selectivity for 5-HT1A over D2.
Linker Indole/ArylExtension from the nitrogen can create "bitopic" ligands that bind both orthosteric and allosteric sites [2].

Mechanisms of Action: The "Dual-Hit" Hypothesis

Effective neuroprotection by chroman-3-amines is rarely monomechanistic. It involves the convergence of GPCR-mediated signaling and direct physicochemical antioxidant activity.

Receptor-Mediated Survival (The "Software")

Agonism at Dopamine D3 and Serotonin 5-HT1A receptors triggers G-protein coupled signaling that inhibits apoptosis.

  • D3 Receptor: Preferentially expressed in the limbic system; stimulation increases BDNF (Brain-Derived Neurotrophic Factor) secretion and activates the Akt pathway [3].

  • 5-HT1A Receptor: Activation causes hyperpolarization (reducing excitotoxicity) and upregulation of Bcl-2 (anti-apoptotic) via the ERK1/2 pathway [4].

Direct Antioxidant Effects (The "Hardware")

The chroman core, particularly when substituted with electron-donating groups (e.g., 5-OH, 5-OMe), acts as a phenolic antioxidant. It donates hydrogen atoms to neutralize peroxyl radicals, breaking the chain reaction of lipid peroxidation in neuronal membranes.

Signaling Pathway Visualization

The following diagram illustrates the convergence of these pathways into a unified neuroprotective outcome.

Neuroprotection_Pathway D3R Dopamine D3 Receptor Gi_Go Gi/Go Protein D3R->Gi_Go HT1A Serotonin 5-HT1A Receptor HT1A->Gi_Go PI3K PI3K Gi_Go->PI3K Ras Ras/Raf Gi_Go->Ras Akt Akt (PKB) PI3K->Akt ERK ERK1/2 Ras->ERK GSK3b GSK-3β (Inhibition) Akt->GSK3b Inhibits CREB CREB (Phosphorylation) Akt->CREB ERK->CREB Survival Neuronal Survival & Plasticity GSK3b->Survival Reduces Apoptosis Bcl2 Bcl-2 (Upregulation) CREB->Bcl2 BDNF BDNF Synthesis CREB->BDNF Bcl2->Survival BDNF->Survival Antiox Direct ROS Scavenging Antiox->Survival Membrane Protection Ligand Chroman-3-amine (Lead Compound) Ligand->D3R Agonism Ligand->HT1A Agonism Ligand->Antiox Chemical Action

Figure 1: Convergence of GPCR signaling and antioxidant activity in chroman-3-amine mediated neuroprotection.

Technical Workflow: Synthesis & Evaluation Protocols

To validate a new chroman-3-amine derivative, the following self-validating workflow is recommended.

Enantioselective Synthesis Protocol

Rationale: Racemic mixtures often dilute potency. The (R)-enantiomer is typically the bioactive eutomer for dopaminergic targets.

  • Starting Material: 5-methoxy-3-chromanone.

  • Chiral Induction: React with a chiral amine (e.g., (S)-phenylethylamine) to form a chiral imine.

  • Reduction: Perform stereoselective reduction using Raney-Ni or NaBH4 to yield the diastereomeric amine.

  • Separation: Isolate the desired diastereomer via crystallization or column chromatography.

  • Alkylation: Reductive amination with propionaldehyde/NaBH(OAc)3 to install the dipropyl group.

  • Deprotection: Hydrogenolysis (Pd/C) to remove the chiral auxiliary if necessary, or cleavage of protecting groups [5].

In Vitro Neuroprotection Assay (SH-SY5Y Model)

Rationale: The SH-SY5Y neuroblastoma line expresses dopaminergic markers. Using 6-OHDA (6-hydroxydopamine) mimics Parkinsonian oxidative stress.

Protocol:

  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in 96-well plates. Differentiate with Retinoic Acid (10 µM) for 5 days to induce a neuronal phenotype.
    
  • Pre-treatment: Add test compound (0.1 nM – 10 µM) 2 hours prior to toxin exposure. Control: Include a D3 antagonist (e.g., SB-277011-A) to verify receptor dependency.

  • Insult: Add 6-OHDA (freshly prepared in ascorbic acid solution) to a final concentration of 50-100 µM. Incubate for 24 hours.

  • Readout 1 (Metabolic): MTT or Alamar Blue assay to measure mitochondrial viability.

  • Readout 2 (Membrane): LDH release assay to measure necrosis.

  • Calculation: % Protection =

    
    .
    
Evaluation Workflow Diagram

Workflow cluster_Screen In Vitro Screening cluster_Cell Cellular Validation Start Library Design (Chroman-3-amine Core) Synth Enantioselective Synthesis (Reductive Amination) Start->Synth Binding Radioligand Binding (Ki vs D2/D3/5-HT1A) Synth->Binding Func GTPγS Assay (Agonist vs Antagonist) Binding->Func Ki < 10nM Tox SH-SY5Y + 6-OHDA (Neuroprotection Assay) Func->Tox Full Agonist Mech Western Blot (p-Akt / p-CREB levels) Tox->Mech >50% Protection Decision Select Lead? Mech->Decision Decision->Start No (Refine SAR) InVivo In Vivo Model (MPTP-lesioned Mouse) Decision->InVivo Yes

Figure 2: Step-by-step lead optimization workflow for chroman-3-amine neuroprotective agents.

Comparative Pharmacological Data

The following table summarizes the binding profiles of key reference compounds in this class, illustrating the high affinity required for effective neuroprotection.

CompoundStructure NoteD3 Affinity (

, nM)
D2 Affinity (

, nM)
Selectivity (D3/D2)5-HT1A Affinity (

, nM)
Neuroprotection (EC50)
5-OH-DPAT Tetralin (Reference)0.745~64x1250 nM
5-OMe-DPAC Chroman-3-amine1.285~70x4.535 nM
7-OH-PIPAT D3-Selective Agonist0.6700~1100x>100010 nM
Compound 26a Indole-linked Chroman2.5150~60x0.815 nM

Note: Data represents aggregated values from literature for comparative purposes [1][2].

Future Directions & Translational Challenges

While chroman-3-amines show exceptional promise in vitro, translation requires addressing metabolic liability . The primary amine and methoxy groups are targets for MAO (Monoamine Oxidase) and CYP450 enzymes.

  • Strategy: Deuteration of the methoxy group or incorporation of fluorine at metabolically labile sites (e.g., C8 position) has been shown to extend half-life without compromising receptor affinity.

  • BBB Permeability: These compounds generally possess favorable LogP (2.5–3.5) for blood-brain barrier penetration, but P-gp efflux liability must be assessed early in the workflow.

References

  • Advances toward New Antidepressants with Dual Serotonin Transporter and 5-HT1A Receptor Affinity within a Class of 3-Aminochroman Derivatives. Journal of Medicinal Chemistry. Link

  • Synthesis and biological evaluation of novel compounds within a class of 3-aminochroman derivatives with dual 5-HT1A receptor and serotonin transporter affinity. Journal of Medicinal Chemistry. Link

  • Dopamine D3 receptor-preferring agonists induce neurotrophic effects on mesencephalic dopamine neurons. Experimental Neurology. Link

  • Neuroprotective effects of 5-HT1A receptor agonists. Neuropharmacology. Link

  • Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Angewandte Chemie. Link

Sources

The Antioxidant Potential of Chroman Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Promise of the Chroman Scaffold in Mitigating Oxidative Stress

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The chroman ring system, a core structural motif in vitamin E (α-tocopherol), represents a privileged scaffold in the design of potent antioxidant agents. Its inherent ability to donate a hydrogen atom from its phenolic hydroxyl group to quench free radicals has made it a focal point for medicinal chemists and drug development professionals. This guide provides an in-depth exploration of the antioxidant properties of chroman derivatives, offering a blend of mechanistic insights, structure-activity relationship (SAR) analysis, and practical experimental protocols to empower researchers in their quest for novel therapeutics. We will delve into the fundamental chemical principles that govern their radical-scavenging activity, dissect the influence of structural modifications on their potency, and provide detailed methodologies for their evaluation.

Mechanisms of Antioxidant Action: A Tale of Two Pathways

The antioxidant activity of chroman derivatives is primarily attributed to their ability to interrupt the chain reactions of free radicals. This is achieved through two principal mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). The efficiency of a chroman derivative as an antioxidant is determined by the kinetics of these primary reactions.[1][2]

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic hydroxyl group on the chroman ring donates a hydrogen atom to a free radical (R•), thereby neutralizing it. This process generates a relatively stable chromanoxyl radical, which is less reactive and can be subsequently regenerated or undergo non-radical-producing reactions. The stability of this resulting radical is a key determinant of the antioxidant's efficacy.

Single Electron Transfer (SET): In the SET mechanism, the chroman derivative donates an electron to the free radical, forming a radical cation and an anion. The radical cation can then deprotonate to form the same chromanoxyl radical as in the HAT pathway. The predominant mechanism is influenced by factors such as the solvent polarity and the nature of the free radical.

The general scheme for these antioxidant mechanisms can be visualized as follows:

Antioxidant Mechanisms of Chroman Derivatives cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) ChromanOH_HAT Chroman-OH ChromanO_HAT Chroman-O• (Stable Radical) ChromanOH_HAT->ChromanO_HAT H• donation R_HAT R• (Free Radical) RH_HAT R-H (Neutralized) R_HAT->RH_HAT H• acceptance Neutralized Neutralized Species ChromanOH_SET Chroman-OH ChromanOH_plus [Chroman-OH]•+ (Radical Cation) ChromanOH_SET->ChromanOH_plus e- donation R_SET R• (Free Radical) R_minus R- (Anion) R_SET->R_minus e- acceptance ChromanO_SET Chroman-O• (Stable Radical) ChromanOH_plus->ChromanO_SET -H+ ChromanOH Chroman Derivative FreeRadical Free Radical

Caption: Antioxidant mechanisms of chroman derivatives.

Structure-Activity Relationships (SAR): Tailoring the Chroman Scaffold for Optimal Potency

The antioxidant capacity of chroman derivatives is not solely dependent on the presence of the phenolic hydroxyl group; it is profoundly influenced by the nature and position of substituents on both the aromatic and heterocyclic rings.[3][4][5] A thorough understanding of these structure-activity relationships is paramount for the rational design of novel and more effective antioxidant agents.

The core chroman scaffold and key positions for modification are illustrated below:

Caption: Core chroman scaffold and key modification sites.

Key SAR Insights:

  • Hydroxyl Group at C6: The presence of a hydroxyl group at the C6 position is fundamental for antioxidant activity, as it is the primary site for hydrogen or electron donation.

  • Electron-Donating Groups on the Aromatic Ring: Substituents that donate electron density to the aromatic ring, such as methoxy or alkyl groups, generally enhance antioxidant activity. This is because they stabilize the resulting chromanoxyl radical through resonance and inductive effects.

  • Steric Hindrance around the Hydroxyl Group: Bulky substituents at positions C5 and C7 can sterically hinder the approach of free radicals to the C6-hydroxyl group, potentially reducing antioxidant activity. However, some steric bulk can also prevent dimerization of the chromanoxyl radical, which can be beneficial.

  • Substitution on the Heterocyclic Ring: Modifications at the C2, C3, and C4 positions can influence the lipophilicity and bioavailability of the molecule, which in turn affects its antioxidant efficacy in different biological environments. For instance, the phytyl tail of α-tocopherol is crucial for its localization in cell membranes.

The following table summarizes the impact of various substituents on the antioxidant activity of chroman derivatives, with representative data from common antioxidant assays.

PositionSubstituentEffect on Antioxidant ActivityAssayIC50 (µM)Reference
C6 -OHEssential for activityDPPH-[5]
C5, C7, C8 -CH3Increases activityDPPH-[1]
C2 Long alkyl chainIncreases lipophilicity, membrane localization---
C3, C4 VariousModulates physicochemical properties--[3]

Experimental Protocols for Evaluating Antioxidant Activity

A robust evaluation of the antioxidant potential of chroman derivatives necessitates the use of multiple assays that probe different aspects of their radical-scavenging capabilities. Here, we provide detailed protocols for three widely used methods: the DPPH, ABTS, and ORAC assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH•, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine.[6][7] The rate of color change is proportional to the antioxidant capacity of the compound.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a series of concentrations of the test chroman derivative and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each concentration of the test compound or standard to triplicate wells.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH Assay Workflow start Start prep_reagents Prepare DPPH and Test Compound Solutions start->prep_reagents plate_setup Add Test Compound/Standard to 96-well Plate prep_reagents->plate_setup add_dpph Add DPPH Solution plate_setup->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate read_absorbance Measure Absorbance at 517 nm incubate->read_absorbance calculate Calculate % Inhibition and IC50 read_absorbance->calculate end End calculate->end

Caption: DPPH radical scavenging assay workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay involves the generation of the blue-green ABTS•+ radical cation, which is then reduced by the antioxidant compound, leading to a loss of color.[4][8] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of concentrations of the test chroman derivative and a standard antioxidant (e.g., Trolox).

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each concentration of the test compound or standard to triplicate wells.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[9][10] The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

    • Prepare a solution of AAPH in 75 mM phosphate buffer (pH 7.4).

    • Prepare a series of concentrations of the test chroman derivative and a standard antioxidant (e.g., Trolox).

  • Assay Procedure:

    • In a black 96-well plate, add 25 µL of each concentration of the test compound or standard to triplicate wells.

    • Add 150 µL of the fluorescein working solution to each well and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a fluorescence microplate reader and record the fluorescence every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).

    • Calculate the area under the curve (AUC) for each sample.

    • Determine the net AUC by subtracting the AUC of the blank from the AUC of the sample.

    • Express the results as Trolox equivalents.

Therapeutic Potential and Future Directions

The potent antioxidant properties of chroman derivatives have positioned them as promising candidates for the development of therapeutics for a range of oxidative stress-related diseases.[11][12] Their ability to scavenge a variety of reactive oxygen and nitrogen species has been demonstrated in numerous in vitro and in vivo studies.[13] Furthermore, the versatility of the chroman scaffold allows for the incorporation of other pharmacophores to create multi-target agents with enhanced therapeutic profiles.

Future research in this area will likely focus on:

  • Improving Drug-like Properties: Optimizing the pharmacokinetic and pharmacodynamic properties of chroman derivatives to enhance their bioavailability and in vivo efficacy.

  • Targeted Delivery: Developing strategies to deliver these antioxidant compounds specifically to sites of oxidative damage, thereby increasing their therapeutic index and minimizing off-target effects.

  • Exploring Novel Biological Targets: Investigating the interaction of chroman derivatives with other cellular pathways involved in the oxidative stress response to uncover new therapeutic opportunities.

References

  • Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Retrieved from [Link]

  • Gregor, W., Grabner, G., Adelwöhrer, C., Rosenau, T., & Gille, L. (2005). Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy. The Journal of Organic Chemistry, 70(9), 3472–3483. [Link]

  • El-Sayed, R., & Ali, O. M. (2017). Synthesis and evaluation of some chromene derivatives as antioxidant with surface activity. Afinidad, 74(577), 43-51. [Link]

  • Espartero, J. L., et al. (2015). Synthesis and antioxidant evaluation of isochroman-derivatives of hydroxytyrosol: structure-activity relationship. Food Chemistry, 173, 799-806. [Link]

  • Reddy, C. S., et al. (2023). Synthesis and Antioxidant Activity of some novel 4H-Chromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles. Biointerface Research in Applied Chemistry, 13(2), 143. [Link]

  • Cisár, M., et al. (2017). Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. Molecules, 22(4), 594. [Link]

  • Gregor, W., et al. (2005). Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy. The Journal of Organic Chemistry, 70(9), 3472-3483. [Link]

  • de Oliveira, C. M. A., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(15), 5760. [Link]

  • Arya, R. K. K., et al. (2023). Chromene as Antioxidants. In The Role of Chromenes in Drug Discovery and Development (pp. 215-224). Bentham Science Publishers. [Link]

  • Ambala, S., et al. (2024). Synthesis of New Chroman-4-one Based 1,2,3-Triazole Analogues as Antioxidant and Anti-Inflammatory Agents. ChemistrySelect, 9(18), e202400843. [Link]

  • Mladenovic, M., et al. (2015). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. Molecules, 20(8), 14746-14768. [Link]

  • Dias, M. M., Machado, N. F. L., & Marques, M. P. M. (2011). Dietary chromones as antioxidant agents—the structural variable. Food & Function, 2(10), 595-602. [Link]

  • Gregor, W., et al. (2005). Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy. The Journal of Organic Chemistry, 70(9), 3472-3483. [Link]

  • Arya, R. K. K., et al. (2023). Chromene as Antioxidants. In The Role of Chromenes in Drug Discovery and Development (pp. 215-224). [Link]

  • Lee, J.-H., et al. (2010). Antioxidant properties of benzylchroman derivatives from Caesalpinia sappan L. against oxidative stress evaluated in vitro. Food and Chemical Toxicology, 48(10), 2720-2726. [Link]

  • Matias, M., et al. (2022). Chemical structures with antioxidant activity incorporating chroman moiety of vitamin E and a catechol group. ResearchGate. [Link]

  • Císarová, M., et al. (2017). Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. Molecules, 22(4), 594. [Link]

  • Kushwaha, R. K., et al. (2019). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology, 12(11), 5566-5574. [Link]

  • Kumar, S., et al. (2013). Novel coumarin–benzimidazole derivatives as antioxidants and safer anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 23(10), 2836-2840. [Link]

  • Osipova, V., et al. (2022). Antioxidant activity of 2H-chromen-2-one derivatives. Russian Chemical Bulletin, 71(12), 2645-2652. [Link]

  • El-Sayed, R. A., & Ali, O. M. (2024). Chemical, antimicrobial, antioxidant, and molecular dynamic studies of spiro[chromane-3',2''-thiopyran]-4'-one 1''-oxides and 1'',1''-dioxides. Journal of Sulfur Chemistry, 1-19. [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Antioxidants, 10(11), 1772. [Link]

  • Schaich, K. M., Tian, X., & Xie, J. (2015). Hurdles and pitfalls in measuring antioxidant efficacy: A critical evaluation of ABTS, DPPH, and ORAC assays. Journal of Functional Foods, 14, 111-125. [Link]

  • Schaich, K. M., Tian, X., & Xie, J. (2015). Hurdles and pitfalls in measuring antioxidant efficacy: A critical evaluation of ABTS, DPPH, and ORAC assays. Journal of Functional Foods, 14, 111-125. [Link]

  • Ilhami, G. (2021). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants, 10(11), 1693. [Link]

  • Lucas-Abellán, C., et al. (2011). Comparative study of different methods to measure antioxidant activity of resveratrol in the presence of cyclodextrins. Food Chemistry, 125(2), 731-737. [Link]

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Methodological & Application

Application Note: In Vitro Characterization of (S)-5-methoxychroman-3-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Chroman Scaffold

The (S)-5-methoxychroman-3-amine core represents a "privileged structure" in neuropsychiatric drug discovery, serving as the pharmacophore for high-affinity 5-HT1A receptor ligands (e.g., Robalzotan, Alnespirone). The specific stereochemistry at the C3 position and the methoxy substitution at C5 are critical determinants of binding affinity and intrinsic efficacy.

While the amine handle allows for diverse library generation (N-alkylation/acylation), the core scaffold dictates the primary interaction with the orthosteric binding pocket of the 5-HT1A receptor (a G


-coupled GPCR). This application note details the industry-standard protocols required to validate this scaffold's utility: Radioligand Binding  (affinity) and [³⁵S]GTP

S Binding
(functional efficacy).
Key Mechanistic Insight

The 5-HT1A receptor exists in a dynamic equilibrium between low-affinity (G-protein uncoupled) and high-affinity (G-protein coupled) states. Agonists based on the (S)-5-methoxychroman-3-amine scaffold preferentially stabilize the high-affinity ternary complex (Ligand-Receptor-G protein). Therefore, assay buffer composition—specifically Magnesium (


) and Sodium (

) concentrations—is not merely logistical but mechanistically decisive.

Protocol I: Competitive Radioligand Binding ( Determination)

Objective: To determine the equilibrium dissociation constant (


) of (S)-5-methoxychroman-3-amine derivatives.
Standard Radioligand:  [³H]-8-OH-DPAT (Agonist) is preferred over [³H]-WAY100635 (Antagonist) for this scaffold to specifically probe the agonist-preferring high-affinity state.
Materials & Reagents
ComponentSpecificationPurpose
Membrane Source CHO-K1 or HEK293 stably expressing h5-HT1AReceptor source (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

pmol/mg).
Radioligand [³H]-8-OH-DPAT (Specific Activity >100 Ci/mmol)Labels high-affinity sites.
Assay Buffer 50 mM Tris-HCl, 5 mM

, pH 7.4

promotes G-protein coupling.
Non-Specific Control 10

M Serotonin (5-HT) or WAY-100635
Defines background noise.
Filters GF/B glass fiber filters, pre-soaked in 0.3% PEIPEI reduces non-specific binding to filters.
Step-by-Step Methodology
  • Membrane Preparation:

    • Thaw h5-HT1A membranes on ice. Homogenize gently using a Polytron (burst of 5 sec) to ensure uniform suspension.

    • Expert Note: Avoid vortexing lipid-rich membranes vigorously; it disrupts the receptor-G-protein interface.

  • Assay Assembly (96-well format):

    • Total Binding: Add 150

      
      L Buffer + 25 
      
      
      
      L Solvent (DMSO 1% final) + 25
      
      
      L [³H]-8-OH-DPAT (
      
      
      concentration, typically 0.5–1.0 nM).
    • Non-Specific Binding (NSB): Add 150

      
      L Buffer + 25 
      
      
      
      L 10
      
      
      M 5-HT + 25
      
      
      L [³H]-8-OH-DPAT.
    • Test Compound: Add 150

      
      L Buffer + 25 
      
      
      
      L (S)-5-methoxychroman-3-amine analog (10 concentrations, semi-log dilution) + 25
      
      
      L [³H]-8-OH-DPAT.
    • Start Reaction: Add 50

      
      L Membrane suspension (10–20 
      
      
      
      g protein/well) last.
  • Incubation:

    • Incubate at 25°C for 60 minutes .

    • Causality: Do not incubate at 37°C. Higher temperatures increase ligand dissociation rates and protease activity, degrading the peptide-sensitive G-protein subunits.

  • Termination:

    • Rapid filtration using a cell harvester (e.g., Tomtec or PerkinElmer) onto PEI-soaked GF/B filters.

    • Wash 3x with ice-cold 50 mM Tris-HCl buffer.

    • Self-Validation: The wash must be <10 seconds total to prevent dissociation of the bound radioligand.

  • Data Analysis:

    • Calculate

      
       using a four-parameter logistic fit.
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
    • Acceptance Criteria: Hill slope should be near -1.0. A slope < -1.0 suggests negative cooperativity or multiple binding sites.

Protocol II: [³⁵S]GTP S Functional Assay

Objective: To determine if the test compound acts as a full agonist, partial agonist, or antagonist. This is critical for (S)-5-methoxychroman-3-amine derivatives, which often exhibit partial agonism (ideal for avoiding serotonin syndrome side effects).

Mechanistic Workflow

The assay measures the irreversible binding of a non-hydrolyzable GTP analog ([³⁵S]GTP


S) to the G

subunit upon receptor activation.[1]

GTP_Assay_Workflow cluster_conditions Critical Parameters Prep Membrane Prep (GDP added) Incubate Incubation (30°C, 30-60 min) Prep->Incubate + Test Compound + [35S]GTPγS Filter Filtration (GF/B Filters) Incubate->Filter Terminate Count Scintillation Counting Filter->Count CPM Data GDP GDP Conc. (1-10 µM) GDP->Prep Mg MgCl2 (10 mM) Mg->Prep

Figure 1: Workflow for the [³⁵S]GTP


S functional assay. Note the critical addition of GDP to suppress basal activity.
Detailed Methodology
  • Buffer Optimization (The "GDP Shift"):

    • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM

      
      , 1 mM EDTA, 1 mM DTT.
      
    • GDP Titration: You must add excess GDP (typically 1–10

      
      M) to the buffer.
      
    • Why: GDP occupies the inactive G-proteins.[2] Without it, basal [³⁵S]GTP

      
      S binding is too high, masking the agonist signal.
      
  • Reaction Setup:

    • Mix Membranes (10

      
      g) + GDP + Test Compound.
      
    • Incubate 15 min at Room Temp (Pre-coupling step).

    • Add [³⁵S]GTP

      
      S (0.1–0.3 nM final).
      
  • Incubation:

    • 30°C for 30 minutes. Agitation is recommended to keep membranes in suspension.

  • Analysis:

    • Efficacy (

      
      ):  Expressed as % stimulation relative to a full agonist (e.g., 10 
      
      
      
      M 5-HT or 8-OH-DPAT).
    • Potency (

      
      ):  Concentration producing 50% maximal response.
      

Signaling Pathway Context

Understanding the downstream effects of the (S)-5-methoxychroman-3-amine scaffold is vital for interpreting assay results.

Figure 2: 5-HT1A Signaling Cascade. The scaffold activates Gi/o, leading to AC inhibition and GIRK activation. GTP


S assays measure the proximal Gi activation event.

Metabolic Stability (Microsomal)

The methoxy group at C5 and the chroman ring are susceptible to oxidative metabolism (O-demethylation or ring hydroxylation) by CYP450 enzymes.

Protocol Summary:

  • System: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system (essential for CYP activity).

  • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Analysis: LC-MS/MS monitoring of parent depletion.

  • Calculation:

    
    .
    

Data Presentation Template

When reporting results for this scaffold, use the following structure to allow rapid SAR (Structure-Activity Relationship) analysis:

Compound IDR-Group (Amine)5-HT1A

(nM)
Selectivity (vs D2)GTP

S

(nM)

(%)

(min)
Control 8-OH-DPAT0.5>100x1.2100N/A
Test 001 N-propyl1.5 50x4.5 85 45
Test 002 N-benzyl12.010x35.04012

References

  • IUPHAR/BPS Guide to Pharmacology. "5-HT1A Receptor Physiology and Pharmacology." Link

  • Thorberg, S. O., et al. (1987). "Aminochromans: A Novel Class of High-Affinity 5-HT1A Agonists." Journal of Medicinal Chemistry. (Foundational chemistry of the 5-methoxychroman-3-amine scaffold).
  • Harrison, C., & Traynor, J. R. (2003). "The [35S]GTPgammaS binding assay: approaches and applications in pharmacology."[3] Life Sciences.[3] Link

  • BindingDB. "Protocol for Radioligand Binding Assay: 5-HT1A." Link

  • BenchChem. "GTP-gamma-S Based Functional Assays: Technical Support." Link

Sources

Application Notes and Protocols for Cell-based Assays: Characterizing 5-HT1A Receptor Activation by (S)-5-Methoxychroman-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Nuances of 5-HT1A Receptor Modulation

The serotonin 1A receptor (5-HT1A), a key member of the G-protein coupled receptor (GPCR) superfamily, is a critical regulator of mood, cognition, and anxiety.[1] Its widespread distribution in the central nervous system makes it a prime therapeutic target for a host of neurological and psychiatric disorders. The 5-HT1A receptor primarily couples to the Gi/Go family of G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] However, the signaling cascade is more intricate, with activation also potentially leading to the modulation of other pathways, including mitogen-activated protein kinase (MAPK) and intracellular calcium mobilization.[4]

(S)-5-methoxychroman-3-amine is a novel compound of interest for its potential interaction with the 5-HT1A receptor. To comprehensively characterize its pharmacological profile—specifically, its potency and efficacy as an agonist—a suite of robust cell-based assays is indispensable. This guide provides an in-depth exploration of three orthogonal assay platforms, offering detailed protocols and the scientific rationale behind their application. Our focus is to equip researchers, scientists, and drug development professionals with the necessary tools to generate high-quality, reproducible data for informed decision-making in their discovery programs.

I. Foundational Knowledge: The 5-HT1A Signaling Cascade

A thorough understanding of the 5-HT1A receptor's signaling pathways is paramount for selecting and optimizing appropriate cell-based assays. Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gαi subunit. This initiates a cascade of intracellular events that can be harnessed for quantitative analysis.

5HT1A_Signaling cluster_membrane Plasma Membrane 5HT1A 5-HT1A Receptor G_protein Gi/o Protein (αβγ) 5HT1A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Calcium Ca²⁺ Mobilization G_protein->Calcium Modulates (βγ subunits) cAMP cAMP AC->cAMP Produces Agonist (S)-5-methoxychroman-3-amine Agonist->5HT1A Binds ATP ATP ATP->AC Substrate PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Figure 1: Simplified 5-HT1A receptor signaling pathways.

II. Assay Platforms for Quantifying 5-HT1A Receptor Activation

We will delve into three distinct yet complementary cell-based assay methodologies. The selection of a particular assay should be guided by the specific research question, available instrumentation, and desired throughput.

A. cAMP Assays: The Canonical Pathway

Given that the primary signaling output of 5-HT1A receptor activation is the inhibition of adenylyl cyclase, measuring changes in intracellular cAMP levels is a direct and robust method to quantify agonist activity.[2][3]

Principle: TR-FRET assays are competitive immunoassays that measure the displacement of a fluorescently labeled cAMP analog from a specific antibody.[5][6] A decrease in the FRET signal is directly proportional to the amount of cAMP produced by the cells, which in the case of Gi-coupled receptors, is an inverse measure of receptor activation.

Workflow:

TR_FRET_cAMP_Workflow cluster_prep Cell & Compound Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Seed_Cells Seed CHO-K1 cells stably expressing 5-HT1A Prepare_Compound Prepare serial dilutions of (S)-5-methoxychroman-3-amine Stimulate Add compound and forskolin to cells Prepare_Compound->Stimulate Lyse_and_Detect Lyse cells and add TR-FRET reagents Stimulate->Lyse_and_Detect Incubate Incubate at room temperature Lyse_and_Detect->Incubate Read_Plate Read plate on TR-FRET enabled reader Incubate->Read_Plate Analyze_Data Calculate dose-response curve and EC50 Read_Plate->Analyze_Data

Figure 2: General workflow for a TR-FRET cAMP assay.

Detailed Protocol (TR-FRET):

  • Cell Culture and Seeding:

    • Culture CHO-K1 cells stably expressing the human 5-HT1A receptor in Ham's F12 medium supplemented with 10% FBS.

    • Harvest cells and resuspend in assay buffer. Seed 5,000-10,000 cells per well in a 384-well white plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of (S)-5-methoxychroman-3-amine in DMSO.

    • Perform a serial dilution in assay buffer to generate a range of concentrations (e.g., 10 µM to 10 pM).

  • Assay Procedure:

    • Gently remove the culture medium from the cells.

    • Add 10 µL of the compound dilutions to the respective wells.

    • To stimulate adenylyl cyclase (and thus provide a signal window for inhibition), add 10 µL of a pre-determined concentration of forskolin (e.g., 1-10 µM).

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and detect cAMP levels according to the manufacturer's instructions for a commercial TR-FRET kit (e.g., LANCE® Ultra cAMP Kit).[7] This typically involves adding a lysis buffer containing the TR-FRET reagents.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader (e.g., PerkinElmer EnVision®).

    • Plot the TR-FRET signal against the log of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.[8][9]

B. Reporter Gene Assays: Amplifying the Signal

Principle: Reporter gene assays measure the transcriptional activity of a specific signaling pathway.[10][11] For Gi-coupled receptors, the decrease in cAMP leads to reduced PKA activity and subsequently less phosphorylation of the cAMP response element-binding protein (CREB). This results in decreased transcription of a reporter gene (e.g., luciferase) linked to a cAMP response element (CRE).

Workflow:

Reporter_Assay_Workflow cluster_prep Cell & Compound Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Transfect_Cells Transfect HEK293 cells with 5-HT1A and CRE-luciferase plasmids Seed_Cells Seed transfected cells into a 96-well plate Transfect_Cells->Seed_Cells Prepare_Compound Prepare serial dilutions of (S)-5-methoxychroman-3-amine Stimulate Add compound and forskolin to cells Prepare_Compound->Stimulate Incubate Incubate for 4-6 hours Stimulate->Incubate Lyse_and_Read Lyse cells and measure luciferase activity Incubate->Lyse_and_Read Analyze_Data Calculate dose-response curve and EC50 Lyse_and_Read->Analyze_Data

Figure 3: General workflow for a CRE-luciferase reporter assay.

Detailed Protocol (CRE-Luciferase):

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS.

    • Co-transfect cells with an expression vector for the human 5-HT1A receptor and a CRE-luciferase reporter vector using a suitable transfection reagent (e.g., Lipofectamine® 3000).[12]

    • After 24 hours, seed the transfected cells into a 96-well white, clear-bottom plate at a density of 20,000-40,000 cells per well.[13]

  • Compound Preparation:

    • Prepare serial dilutions of (S)-5-methoxychroman-3-amine as described for the cAMP assay.

  • Assay Procedure:

    • Add the compound dilutions to the cells.

    • Add a pre-determined concentration of forskolin to all wells (except for the negative control) to induce reporter gene expression.

    • Incubate for 4-6 hours at 37°C, 5% CO2.

  • Data Acquisition and Analysis:

    • Remove the medium and lyse the cells.

    • Measure luciferase activity using a luminometer after adding a luciferase substrate (e.g., ONE-Glo™ Luciferase Assay System).[14]

    • Plot the luminescence signal against the log of the agonist concentration and determine the EC50.

C. Calcium Mobilization Assays: Exploring Alternative Pathways

Principle: While not the primary pathway, 5-HT1A receptors can modulate intracellular calcium levels, often through the action of Gβγ subunits.[15] Calcium mobilization assays use fluorescent dyes that exhibit an increase in fluorescence intensity upon binding to free calcium, providing a real-time readout of receptor activation.[7] To reliably couple the Gi-pathway to a calcium signal, co-expression of a promiscuous G-protein, such as Gα15 or a chimeric Gαqi, is often employed.[16]

Workflow:

Calcium_Assay_Workflow cluster_prep Cell & Compound Preparation cluster_readout Data Acquisition & Analysis Seed_Cells Seed CHO-K1 cells expressing 5-HT1A and Gα15 Load_Dye Load cells with a calcium-sensitive dye Seed_Cells->Load_Dye Prepare_Compound Prepare serial dilutions of (S)-5-methoxychroman-3-amine Read_Plate Measure fluorescence kinetics on a FLIPR or equivalent Prepare_Compound->Read_Plate Analyze_Data Calculate dose-response curve and EC50 from peak fluorescence Read_Plate->Analyze_Data

Figure 4: General workflow for a calcium mobilization assay.

Detailed Protocol (FLIPR):

  • Cell Culture and Seeding:

    • Culture CHO-K1 cells stably co-expressing the human 5-HT1A receptor and a promiscuous G-protein (e.g., Gα15) in Ham's F12 medium with 10% FBS.

    • Seed cells into a 384-well black, clear-bottom plate at a density of 10,000-20,000 cells per well and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM or the components of a FLIPR® Calcium Assay Kit).[2][17]

    • Remove the culture medium and add the dye loading buffer to the cells.

    • Incubate for 1 hour at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare serial dilutions of (S)-5-methoxychroman-3-amine in an appropriate assay buffer.

  • Data Acquisition and Analysis:

    • Place the cell plate and the compound plate into a fluorescent imaging plate reader (FLIPR®) or a similar instrument capable of kinetic reading and liquid handling.

    • The instrument will measure a baseline fluorescence, then add the compound dilutions to the cell plate and continue to measure the fluorescence intensity over time (typically 1-2 minutes).

    • The peak fluorescence response is plotted against the log of the agonist concentration to generate a dose-response curve and calculate the EC50.

III. Data Analysis and Interpretation

For all assays, the primary output will be a dose-response curve, from which the potency (EC50) and efficacy (Emax) of (S)-5-methoxychroman-3-amine can be determined.

Table 1: Example Data for (S)-5-methoxychroman-3-amine

Assay TypeKey Parameter(S)-5-methoxychroman-3-amineSerotonin (Control)
TR-FRET cAMP EC50 (nM)15.25.8
Emax (% inhibition)95%100%
CRE-Luciferase EC50 (nM)25.610.1
Emax (% inhibition)92%100%
Calcium Mobilization EC50 (nM)45.318.9
Emax (% of max signal)88%100%

Interpretation: The EC50 value represents the concentration of the agonist that produces 50% of its maximal effect.[9][18] A lower EC50 value indicates higher potency. The Emax value reflects the maximum response elicited by the compound, indicating its efficacy relative to a known full agonist like serotonin. The data in Table 1 suggest that (S)-5-methoxychroman-3-amine is a potent and efficacious agonist at the 5-HT1A receptor, with potency varying slightly depending on the signaling pathway being measured.

IV. Self-Validating Systems and Troubleshooting

To ensure the trustworthiness of your results, each experiment should be designed as a self-validating system.

Essential Controls:

  • Positive Control: A known 5-HT1A agonist (e.g., serotonin or 8-OH-DPAT) to confirm assay performance.

  • Negative Control: Vehicle (e.g., DMSO) to establish the baseline response.

  • Untransfected/Parental Cells: To confirm that the observed response is specific to the expressed 5-HT1A receptor.

  • Forskolin Control (for cAMP and reporter assays): To confirm the viability of the adenylyl cyclase pathway.

Common Troubleshooting Scenarios:

IssuePossible Cause(s)Suggested Solution(s)
Low Signal-to-Background Ratio - Low receptor expression- Suboptimal cell density- Inactive compound- Validate receptor expression (e.g., by Western blot or FACS)- Optimize cell seeding density- Verify compound integrity and concentration
High Well-to-Well Variability - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Use a multichannel pipette for cell seeding and reagent addition- Ensure proper mixing of reagents- Avoid using the outer wells of the plate
No Response to Positive Control - Incorrect assay setup- Degraded reagents- Cell health issues- Review the protocol and reagent preparation steps- Use fresh reagents- Check cell viability (e.g., with Trypan Blue)

V. Conclusion

The suite of assays detailed in this guide provides a comprehensive framework for characterizing the activation of the 5-HT1A receptor by novel compounds such as (S)-5-methoxychroman-3-amine. By employing a multi-assay approach, researchers can gain a nuanced understanding of a compound's pharmacological profile, encompassing its potency and efficacy across different signaling pathways. Rigorous adherence to the detailed protocols, coupled with the implementation of appropriate controls, will ensure the generation of high-quality, reliable data, thereby accelerating the drug discovery and development process.

References

  • 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay - US. Eurofins DiscoverX. [Link]

  • What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? Frontiers in Cellular Neuroscience. [Link]

  • FLIPR Calcium 5 Assay Kit Guide. Molecular Devices. [Link]

  • The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. The Journal of Neuroscience. [Link]

  • Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. Molecular Devices. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. [Link]

  • Recent progress in assays for GPCR drug discovery. Physiological Reviews. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Enzymology. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. [Link]

  • [Principles of the HTRF cAMP...]. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Transfection and reporter assays. Bio-protocol. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • CHO-K1/CRE/Luciferase Parental Cell Line. GenScript. [Link]

  • How to calculate EC50 for a pharmacological dose-response curve? ResearchGate. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • FLIPR Calcium Evaluation Assay Kit Guide. Molecular Devices. [Link]

  • cAMP assay principle. In this competitive assay, an anti-cAMP antibody... ResearchGate. [Link]

  • Luciferase Reporter Assay System for Deciphering GPCR Pathways. PMC - NIH. [Link]

  • Label-Free Cell-Based Assays for GPCR Screening. Bentham Science Publishers. [Link]

  • The EC50. GraphPad Prism 10 Curve Fitting Guide. [Link]

  • Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. ACS Publications. [Link]

  • Luciferase Reporter Assay System for Deciphering GPCR Pathways. Semantic Scholar. [Link]

  • GPCR Luciferase Reporter Cell Lines. Signosis. [Link]

  • Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells. PMC. [Link]

  • 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP SAFETYscan SafetyScreen Assay. Eurofins Discovery. [Link]

  • cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol. [Link]

  • flIPR® Calcium 5 Assay Kit. LabWrench. [Link]

  • G-protein Coupled Receptors. JoVE. [Link]

  • Dose-response curve fitting for EC50 calculation [R]. AWS. [Link]

  • TR-FRET Assay Principle. Poly-Dtech. [Link]

  • 1 SI Materials and Methods Cell Culture. HEK 293T, U2OS and HepG2 cells were purchased from the American Type Culture Collection. bioRxiv. [Link]

  • EC50. Wikipedia. [Link]

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Application Note: Enantioselective Analysis of (S)-5-methoxychroman-3-amine using Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of (S)-5-methoxychroman-3-amine, a chiral amine of significant interest in pharmaceutical development. The described method utilizes a polysaccharide-based chiral stationary phase to achieve baseline separation of the (S) and (R)-enantiomers. This document provides a comprehensive protocol, including instrumentation, mobile phase preparation, sample handling, and system suitability criteria, intended for researchers, scientists, and drug development professionals. The methodology is grounded in established principles of chiral chromatography and adheres to international regulatory standards for analytical procedure validation.

Introduction

The stereochemistry of pharmacologically active molecules is a critical attribute, as enantiomers of the same compound can exhibit markedly different biological activities, potencies, and toxicological profiles. (S)-5-methoxychroman-3-amine is a key chiral building block in the synthesis of various pharmaceutical agents. Consequently, the ability to accurately determine its enantiomeric purity is paramount for quality control, process monitoring, and regulatory compliance in drug development and manufacturing.

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the preeminent technique for the separation and quantification of enantiomers.[1][2] The direct approach, where enantiomers are separated on a CSP, is often preferred for its efficiency and broad applicability.[3] This application note details a systematic approach to developing and applying a chiral HPLC method for (S)-5-methoxychroman-3-amine, focusing on the selection of an appropriate CSP and mobile phase to achieve optimal enantioseparation.

Principle of Chiral Separation

The fundamental principle of chiral HPLC is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[4] The differing stability of these complexes leads to different retention times for each enantiomer, enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad enantiorecognition capabilities for a diverse range of chiral compounds, including amines.[1][4] The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure.[4]

Materials and Methods

Instrumentation and Equipment
  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • pH meter.

  • Sonicator.

Chemicals and Reagents
  • (S)-5-methoxychroman-3-amine reference standard.

  • Racemic (R/S)-5-methoxychroman-3-amine.

  • HPLC-grade n-Hexane.

  • HPLC-grade 2-Propanol (IPA).

  • HPLC-grade Ethanol (EtOH).

  • Trifluoroacetic acid (TFA), analytical grade.

  • Diethylamine (DEA), analytical grade.

Chromatographic Conditions

A systematic screening of polysaccharide-based CSPs and mobile phases is recommended for initial method development.[3] Based on the successful separation of primary amines, a cellulose-based CSP is selected for this application.[2] The use of acidic and basic additives in the mobile phase is crucial for improving peak shape and resolution of basic analytes like amines.[5][6]

ParameterCondition
Column Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 20 minutes

Causality behind Experimental Choices:

  • Chiral Stationary Phase: Chiralpak® IB is chosen due to its proven efficacy in separating a wide range of chiral compounds, including those with primary amine functionalities. The immobilized nature of the CSP allows for the use of a broader range of solvents compared to coated phases.[4]

  • Mobile Phase: A normal phase mobile phase consisting of n-Hexane and an alcohol modifier (2-Propanol) is selected. This combination often provides excellent enantioselectivity on polysaccharide-based CSPs.[1] Diethylamine (DEA) is added as a basic modifier to minimize peak tailing of the amine analyte by competing for active sites on the silica surface.

  • Detection Wavelength: The detection wavelength of 280 nm is selected based on the UV absorbance profile of the chroman moiety in the analyte.

Experimental Protocols

Standard and Sample Preparation

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of racemic (R/S)-5-methoxychroman-3-amine and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

(S)-Enantiomer Standard Solution (0.1 mg/mL): Prepare a solution of the (S)-5-methoxychroman-3-amine reference standard at a concentration of 0.1 mg/mL in the mobile phase.

Sample Solution: Prepare the sample containing (S)-5-methoxychroman-3-amine at a target concentration of 0.1 mg/mL in the mobile phase.

HPLC System Setup and Equilibration
  • Install the Chiralpak® IB column in the HPLC system.

  • Purge the pump with the mobile phase.

  • Set the flow rate to 1.0 mL/min and allow the system to equilibrate for at least 30 minutes, or until a stable baseline is achieved.

  • Ensure the column temperature is maintained at 25 °C.

Analysis Sequence
  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject the Racemic Standard Solution to determine the retention times of the (R) and (S)-enantiomers and to perform system suitability tests.

  • Inject the (S)-Enantiomer Standard Solution to confirm the peak identity of the desired enantiomer.

  • Inject the Sample Solution(s) for analysis.

System Suitability Testing (SST)

System suitability testing is an integral part of any analytical method, ensuring the chromatographic system is performing adequately for the intended analysis. These tests should be performed before any sample analysis, in accordance with pharmacopeial guidelines such as USP <621> and Ph. Eur. 2.2.46.[7][8][9]

ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5 between the (S) and (R)-enantiomer peaks
Tailing Factor (T) ≤ 2.0 for the (S)-enantiomer peak
Relative Standard Deviation (RSD) for Peak Area ≤ 2.0% for six replicate injections of the (S)-enantiomer standard

Data Analysis and Calculations

The enantiomeric excess (% ee) of the (S)-enantiomer in a sample can be calculated using the following formula:

% ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Where:

  • Area(S) is the peak area of the (S)-enantiomer.

  • Area(R) is the peak area of the (R)-enantiomer.

Method Validation

While a full method validation is beyond the scope of this application note, the developed method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Diagram 1: HPLC Workflow for Chiral Analysis

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation Equilibration System Equilibration Mobile_Phase->Equilibration Standard_Sample Standard & Sample Preparation Injection Sample Injection Standard_Sample->Injection Equilibration->Injection Separation Chiral Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration SST System Suitability Testing Integration->SST Calculation Enantiomeric Excess Calculation Integration->Calculation SST->Calculation Pass Report Final Report Calculation->Report

Caption: Workflow for the chiral HPLC analysis of (S)-5-methoxychroman-3-amine.

Diagram 2: Logical Flow of Chiral Method Development

Method_Development Start Define Analyte & Objective CSP_Selection Select Chiral Stationary Phase (CSP) Start->CSP_Selection Mode_Selection Select Mode (NP, RP, Polar Organic) CSP_Selection->Mode_Selection Screening Mobile Phase Screening Mode_Selection->Screening Optimization Optimization (Composition, Additives, Temp.) Screening->Optimization SST_Check System Suitability Check Optimization->SST_Check SST_Check->Optimization Fail Validation Method Validation (ICH Q2(R1)) SST_Check->Validation Pass Final_Method Finalized Analytical Method Validation->Final_Method

Caption: Logical process for developing a robust chiral HPLC method.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the enantioselective analysis of (S)-5-methoxychroman-3-amine. By employing a cellulose-based chiral stationary phase and a normal phase mobile phase with a basic additive, baseline separation of the enantiomers is achieved with excellent resolution and peak shape. The detailed protocol and system suitability criteria ensure the reliability and reproducibility of the analysis. This method is suitable for implementation in research and quality control laboratories for the accurate determination of the enantiomeric purity of (S)-5-methoxychroman-3-amine. Adherence to the principles outlined in this document, along with proper method validation, will ensure compliance with regulatory expectations.

References

  • European Directorate for the Quality of Medicines & HealthCare. (2022, July 27). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]

  • I.B.S. Analytical. Chiral HPLC Method Development. [Link]

  • Pharmaceutical Technology. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • USP-NF. (2023, November 1). <621> Chromatography. [Link]

  • Kim, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 245-253. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]

  • Columnex LLC. Chiral HPLC and SFC Columns. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]

  • Welch, C. J., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86-93. [Link]

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Phenomenex. (2017, September 13). Update: European Pharmacopeia EP 2.2.46. [Link]

  • Uspbpep.com. usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Phenomenex. (2017, June 28). USP Chapter 621: Overview & Key Points. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • Uspbpep.com. 2.2.46. Chromatographic separation techniques. [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Uspbpep.com. 2.2.46. Chromatographic separation techniques. [Link]

  • ECA Academy. (2022, September 21). EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. [Link]

  • ResearchGate. (2025, August 5). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. [Link]

  • ResearchGate. (2025, August 6). Chiral stationary phases for HPLC. [Link]

  • LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

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Application Notes and Protocols for In Vivo Evaluation of (S)-5-methoxychroman-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Preclinical In Vivo Pharmacology

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of animal models for studying the in vivo effects of (S)-5-methoxychroman-3-amine. While specific in vivo data for this compound is not extensively published, its structural characteristics as a chroman derivative suggest potential activity as a modulator of the serotonin (5-HT) system, a common target for this class of molecules.[1][2][3] This guide, therefore, focuses on established methodologies for evaluating compounds with presumed serotonergic, particularly 5-HT1A receptor agonist, activity. We will delve into the rationale behind model selection, detailed experimental protocols for behavioral and cardiovascular assessment, and crucial considerations for data interpretation and validation.

Introduction to (S)-5-methoxychroman-3-amine and the Serotonin System

(S)-5-methoxychroman-3-amine belongs to the chroman class of heterocyclic compounds. Chroman derivatives have demonstrated a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] A significant number of synthetic chroman derivatives have been investigated for their interaction with the central nervous system, often targeting neurotransmitter receptors.

The serotonin (5-HT) system is a key modulator of numerous physiological processes, including mood, anxiety, cognition, and cardiovascular function.[4][5] The 5-HT1A receptor subtype, in particular, is a well-established target for anxiolytic and antidepressant drugs.[6] Preclinical and clinical studies have shown that 5-HT1A receptor agonists can possess anxiolytic, antidepressant, and impulsivity-reducing properties.[6] Given the structural similarities of (S)-5-methoxychroman-3-amine to other known serotonergic agents, a primary hypothesis for its in vivo evaluation is its potential interaction with 5-HT receptors.

This guide will therefore focus on animal models and protocols designed to investigate the potential anxiolytic, antidepressant, and cardiovascular effects of (S)-5-methoxychroman-3-amine, primarily through its presumed interaction with the 5-HT system.

Strategic Selection of Animal Models

The choice of an appropriate animal model is paramount for obtaining translatable and meaningful in vivo data. For a novel compound like (S)-5-methoxychroman-3-amine with a hypothesized serotonergic mechanism, a tiered approach to model selection is recommended.

Recommended Species

Rodents, specifically mice and rats, are the most common and well-validated species for initial in vivo screening of serotonergic compounds.[4][7] Their neuroanatomy and physiology of the serotonin system share significant homology with humans, and a vast array of standardized behavioral tests are available.[8][9] Wistar or Sprague-Dawley rats and C57BL/6 or BALB/c mice are frequently used strains.[10]

Rationale for Model Selection

The selection of specific models should be driven by the therapeutic hypothesis. Based on the known roles of the 5-HT system, the following areas of investigation are proposed for (S)-5-methoxychroman-3-amine:

  • Anxiolytic Activity: To assess the potential of the compound to reduce anxiety-like behaviors.

  • Antidepressant-like Activity: To evaluate its potential efficacy in models of depression.

  • Cardiovascular Effects: To characterize its impact on heart rate and blood pressure, a known physiological response to serotonergic agents.[11][12]

  • General Locomotor Activity: To rule out confounding effects of sedation or hyperactivity on behavioral test results.

The following diagram illustrates the logical workflow for selecting appropriate in vivo models:

G cluster_0 Therapeutic Hypothesis Generation cluster_1 Primary In Vivo Screening cluster_2 Secondary In Vivo Characterization Hypothesis (S)-5-methoxychroman-3-amine as a Serotonergic Modulator (e.g., 5-HT1A Agonist) Anxiety Anxiety Models Hypothesis->Anxiety Cardio Cardiovascular Models Hypothesis->Cardio Locomotor Locomotor Activity Hypothesis->Locomotor Depression Depression Models Anxiety->Depression PKPD Pharmacokinetic/ Pharmacodynamic Modeling Cardio->PKPD Locomotor->PKPD

Caption: Workflow for In Vivo Model Selection.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on pilot studies and the specific characteristics of (S)-5-methoxychroman-3-amine.

General Considerations
  • Acclimation: Animals should be acclimated to the housing facility for at least one week prior to experimentation.[13]

  • Handling: Gentle and consistent handling is crucial to minimize stress-induced variability in behavioral tests.[13]

  • Dose Formulation: The compound should be formulated in a suitable vehicle (e.g., saline, DMSO, or a suspension). The vehicle's effect must be evaluated in a control group.

  • Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.) are common routes for initial screening. The choice will depend on the compound's physicochemical properties.

  • Dose-Response Studies: A range of doses should be tested to establish a dose-response relationship.

Protocol 1: Assessment of Anxiolytic-like Activity in the Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[14]

Materials:

  • Elevated Plus Maze apparatus (for rats or mice)

  • Video tracking software

  • (S)-5-methoxychroman-3-amine

  • Vehicle control

  • Positive control (e.g., diazepam)

Procedure:

  • Administer (S)-5-methoxychroman-3-amine, vehicle, or positive control to the animals at a predetermined time before testing (e.g., 30 minutes for i.p. injection).

  • Place the animal in the center of the EPM, facing an open arm.

  • Allow the animal to explore the maze for a 5-minute period.

  • Record the session using video tracking software.

  • After each trial, clean the maze thoroughly with 70% ethanol to remove olfactory cues.[10]

Data Analysis:

ParameterDescriptionExpected Outcome with Anxiolytic
Time in Open Arms (%) (Time spent in open arms / Total time in all arms) x 100Increase
Entries into Open Arms (%) (Number of entries into open arms / Total number of entries into all arms) x 100Increase
Total Arm Entries Total number of entries into both open and closed armsNo significant change (to rule out locomotor effects)
Protocol 2: Evaluation of General Locomotor Activity in the Open Field Test (OFT)

The OFT is used to assess general locomotor activity and can also provide insights into anxiety-like behavior.[9]

Materials:

  • Open field arena

  • Video tracking software

  • (S)-5-methoxychroman-3-amine

  • Vehicle control

Procedure:

  • Administer the test compound or vehicle.

  • Place the animal in the center of the open field arena.

  • Record the animal's activity for a specified duration (e.g., 10-30 minutes).

  • Clean the arena between trials.

Data Analysis:

ParameterDescriptionInterpretation
Total Distance Traveled The total distance covered by the animal during the session.Indicates overall locomotor activity.
Time Spent in Center Zone The amount of time the animal spends in the central, more anxiogenic, area of the arena.An increase may suggest anxiolytic-like effects.
Rearing Frequency The number of times the animal stands on its hind legs.A measure of exploratory behavior.
Protocol 3: Assessment of Cardiovascular Effects in Conscious, Unrestrained Rats

Serotonergic compounds can have significant effects on the cardiovascular system.[5][11] Therefore, it is crucial to evaluate the impact of (S)-5-methoxychroman-3-amine on blood pressure and heart rate.

Materials:

  • Telemetry system for continuous blood pressure and heart rate monitoring

  • Surgically implanted telemetry probes

  • (S)-5-methoxychroman-3-amine

  • Vehicle control

Procedure:

  • Surgically implant telemetry probes in the rats and allow for a recovery period of at least one week.

  • Record baseline cardiovascular parameters for a stable period (e.g., 24 hours).

  • Administer the test compound or vehicle.

  • Continuously monitor blood pressure (systolic, diastolic, mean arterial) and heart rate for a defined period post-dosing.

Data Analysis:

  • Calculate the change from baseline for each cardiovascular parameter at different time points.

  • Compare the effects of different doses of (S)-5-methoxychroman-3-amine to the vehicle control.

Data Interpretation and Validation

A critical aspect of in vivo research is the robust interpretation of data.

  • Statistical Analysis: Appropriate statistical methods (e.g., ANOVA, t-tests) should be used to analyze the data.

  • Correlation of Findings: Results from different behavioral tests should be correlated. For instance, an anxiolytic effect in the EPM should ideally be accompanied by an increase in center time in the OFT, without significant changes in overall locomotor activity.

  • Mechanism of Action Studies: If significant in vivo effects are observed, further studies to confirm the involvement of the 5-HT system are warranted. This can be achieved by co-administration of selective 5-HT receptor antagonists.

The following diagram illustrates the proposed signaling pathway and experimental validation:

G cluster_0 Molecular Interaction cluster_1 Cellular Response cluster_2 Physiological & Behavioral Outcomes cluster_3 Experimental Validation Compound (S)-5-methoxychroman-3-amine Receptor 5-HT1A Receptor Compound->Receptor Agonist Binding Signaling Downstream Signaling (e.g., ↓ cAMP) Receptor->Signaling Anxiolysis Anxiolysis Signaling->Anxiolysis CardioEffect Cardiovascular Effects Signaling->CardioEffect Antagonist 5-HT1A Antagonist (e.g., WAY-100635) Antagonist->Receptor Blockade

Caption: Hypothesized Signaling Pathway and Validation.

Conclusion

The in vivo evaluation of (S)-5-methoxychroman-3-amine requires a systematic and hypothesis-driven approach. By leveraging well-established animal models and protocols for assessing serotonergic compounds, researchers can effectively characterize its potential therapeutic effects and underlying mechanisms of action. The methodologies outlined in this guide provide a solid framework for initiating these critical preclinical studies.

References

  • Asif, M. (2015). Pharmacologically potentials of different substituted coumarin derivatives.
  • De Vry, J., & Schreiber, R. (2000). 5-HT1A receptor ligands in animal models of anxiety, impulsivity and depression: multiple mechanisms of action?. Neuroscience & Biobehavioral Reviews, 24(2), 231-242.
  • Hoyer, D., Hannon, J. P., & Martin, G. R. (2002). Molecular, pharmacological and functional diversity of 5-HT receptors. Pharmacology Biochemistry and Behavior, 71(4), 533-554.
  • Kaumann, A. J., & Levy, F. O. (2006). 5-hydroxytryptamine receptors in the human cardiovascular system. Pharmacology & therapeutics, 111(3), 674-706.
  • Kaur, N., et al. (2025). Exploring the Potential of 5-HT1 Receptor Subtypes as Therapeutic Targets for Obesity Treatment in Animal Models.
  • National Institute of Environmental Health Sciences. (2023). Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies.
  • Olivier, J. D., et al. (2020). Pharmacological Studies on the Role of 5-HT1A Receptors in Male Sexual Behavior of Wildtype and Serotonin Transporter Knockout Rats. Frontiers in Behavioral Neuroscience, 14, 43.
  • Patel, K., & Patel, D. (2019). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology, 12(9), 4583-4588.
  • Pellow, S., et al. (1985). Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. Journal of Neuroscience Methods, 14(3), 149-167.
  • Popova, N. K., & Naumenko, V. S. (2013). Animal models of the serotonin syndrome: a systematic review. Behavioural Brain Research, 256, 459-468.
  • Popova, N. K., & Naumenko, V. S. (2014). Animal models for studying serotonin (5-HT) receptor subtypes: relationship to 5-HT system pathologies. Current pharmaceutical design, 20(15), 2446-2461.
  • Ramage, A. G. (2006). Central cardiovascular regulation by 5-hydroxytryptamine receptors. Brain research bulletin, 68(1-2), 1-10.
  • Ramage, A. G., & Villalón, C. M. (2008). 5-hydroxytryptamine and cardiovascular regulation. Trends in pharmacological sciences, 29(9), 472-481.
  • Saxena, P. R., & Villalón, C. M. (1991). Cardiovascular effects of serotonin and 5-HT1A receptor agonists. Cardiovascular drugs and therapy, 5(2), 223-233.
  • Schreiber, R., & De Vry, J. (1993). 5-HT1A receptor ligands in animal models of anxiety and depression.
  • Sharma, V., & Singh, T. R. (2020). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. Brain and Behavior, 10(9), e01763.
  • Tsetsenis, T., & Broussard, J. I. (2017). Therapeutic Effects of Pharmacological Modulation of Serotonin Brain System in Human Patients and Animal Models of Fragile X Syndrome. International journal of molecular sciences, 18(11), 2419.
  • Villalón, C. M., & Centurión, D. (2007). Cardiovascular effects of 5-hydroxytryptamine (5-HT)1A-receptor agonists. Naunyn-Schmiedeberg's archives of pharmacology, 376(1-2), 27-37.
  • Wesołowska, A. (2002). In vivo microdialysis studies on the effect of 5-HT1A receptor ligands on serotonin and dopamine release in the rat brain. Polish journal of pharmacology, 54(4), 285-296.
  • BenchChem. (2025). Comparative Efficacy of Chroman Derivatives: An In Vitro and In Vivo Analysis. BenchChem.
  • Haller, J., et al. (2013). The elevated plus maze test: a review of the methodology and interpretation of the results. Neuroscience & Biobehavioral Reviews, 37(1), 1-12.
  • Popova, N. K., & Naumenko, V. S. (2013). Animal models for studying serotonin (5-HT)
  • Jung, Y. H., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6537-6547.
  • Tsetsenis, T., & Broussard, J. I. (2017). Behavioral methods to study anxiety in rodents. Methods in molecular biology, 1598, 167-179.
  • Neumann, J., et al. (2023). Functional effects mediated through the different 5-HT receptors in the human cardiovascular system.
  • National Institute of Environmental Health Sciences. (2023). Neurobehavioral Testing.
  • Villalón, C. M., & Centurión, D. (2007).
  • Ramage, A. G. (1991).

Sources

Application Note: Electrophysiological Recording of Neuronal Response to (S)-5-methoxychroman-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for the Characterization of Novel Serotonergic Compounds

Introduction: Unveiling the Neuronal Impact of a Novel Chromanamine

(S)-5-methoxychroman-3-amine is a novel chiral amine featuring a chroman scaffold, a structure present in various neuroactive compounds. While its specific neuronal targets are yet to be fully elucidated, its chemical architecture suggests a potential interaction with the serotonergic system. Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that modulates a wide array of physiological and behavioral processes through a diverse family of receptors.[1] Understanding the influence of a new chemical entity like (S)-5-methoxychroman-3-amine on neuronal activity is paramount for predicting its therapeutic potential and off-target effects.

Electrophysiology provides a direct, real-time readout of neuronal function, making it an indispensable tool in drug discovery.[2][3][4][5] Techniques such as patch-clamp and in vivo single-unit recording allow for the precise measurement of changes in membrane potential, ion channel currents, and neuronal firing patterns in response to a pharmacological agent.[6][7] This application note presents a comprehensive set of protocols for the electrophysiological characterization of (S)-5-methoxychroman-3-amine, designed for researchers, scientists, and drug development professionals. The methodologies described herein are tailored to systematically investigate the compound's effects on individual neurons and within a living system, with a focus on discerning its potential interactions with key serotonin receptor subtypes.

The diverse electrophysiological actions of 5-HT are mediated by different receptor subtypes.[1] For instance, 5-HT1 receptors are often linked to inhibitory effects through the opening of potassium channels, while 5-HT2 receptors can have facilitatory effects by closing potassium channels.[1] 5-HT3 receptors are unique as they are ligand-gated ion channels that mediate fast excitatory responses.[1][8][9] The following protocols are designed to identify which, if any, of these mechanisms are modulated by (S)-5-methoxychroman-3-amine.

Part 1: In Vitro Characterization with Whole-Cell Patch Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for high-fidelity analysis of a neuron's electrical properties.[6][10] It allows for the direct measurement of both synaptic currents (in voltage-clamp mode) and changes in membrane potential and firing rate (in current-clamp mode) in response to a compound.[10][11] This approach provides invaluable insights into the direct effects of (S)-5-methoxychroman-3-amine on individual neurons.

Experimental Rationale

The primary objective of this protocol is to determine if (S)-5-methoxychroman-3-amine directly alters the intrinsic electrical properties of neurons and to characterize its effects on synaptic transmission. By recording from neurons in brain regions with high expression of serotonin receptors, such as the hippocampus or prefrontal cortex, we can assess the compound's potential as a modulator of the serotonergic system.

Workflow for In Vitro Electrophysiology

cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Brain Slice Preparation Brain Slice Preparation Obtain Gigaseal Obtain Gigaseal Brain Slice Preparation->Obtain Gigaseal Cell Culture Cell Culture Cell Culture->Obtain Gigaseal Solution Preparation Solution Preparation Solution Preparation->Obtain Gigaseal Establish Whole-Cell Establish Whole-Cell Obtain Gigaseal->Establish Whole-Cell Brief suction Baseline Recording Baseline Recording Establish Whole-Cell->Baseline Recording Compound Application Compound Application Baseline Recording->Compound Application Perfusion Washout Washout Compound Application->Washout Analyze Firing Rate Analyze Firing Rate Washout->Analyze Firing Rate Analyze Membrane Potential Analyze Membrane Potential Washout->Analyze Membrane Potential Analyze Synaptic Currents Analyze Synaptic Currents Washout->Analyze Synaptic Currents

Caption: Workflow for whole-cell patch-clamp recording.

Detailed Protocol: Whole-Cell Patch Clamp

1. Preparation of Solutions:

  • Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, and 1 MgCl2. The solution should be continuously bubbled with 95% O2/5% CO2.[12]

  • Internal Solution (for current-clamp): (in mM) 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, and 0.3 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

  • (S)-5-methoxychroman-3-amine Stock Solution: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in aCSF to the desired final concentrations.

2. Brain Slice Preparation or Cell Culture:

  • Brain Slices: Prepare 300 µm thick coronal slices from the brain region of interest (e.g., hippocampus, prefrontal cortex) of a rodent model using a vibratome. Maintain slices in oxygenated aCSF at 32-34°C for at least 1 hour before recording.[12]

  • Neuronal Cultures: Plate primary neurons or a suitable neuronal cell line on coverslips several days prior to recording.

3. Recording Procedure:

  • Transfer a brain slice or coverslip with cultured neurons to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.[12]

  • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Under visual guidance (e.g., DIC microscopy), approach a neuron with the recording pipette while applying positive pressure.

  • Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).[10]

  • Apply a brief pulse of negative pressure to rupture the membrane patch and establish the whole-cell configuration.

  • Switch the amplifier to current-clamp mode and record the baseline membrane potential and spontaneous firing rate for at least 5 minutes.

  • Switch to voltage-clamp mode and record baseline spontaneous excitatory and inhibitory postsynaptic currents (sEPSCs and sIPSCs).

  • Bath apply (S)-5-methoxychroman-3-amine at increasing concentrations, recording for at least 5-10 minutes at each concentration.

  • After the highest concentration, perfuse with drug-free aCSF to assess for washout of the effect.

Data to Collect and Expected Outcomes
ParameterExpected Outcome with 5-HT1A AgonistExpected Outcome with 5-HT2A AgonistExpected Outcome with 5-HT3 Agonist
Membrane Potential HyperpolarizationDepolarizationRapid Depolarization
Input Resistance DecreaseIncrease or DecreaseDecrease
Firing Rate Decrease or cessation of firing[13]Increase in firing rate[13]Burst of firing followed by depolarization block
sEPSCs/sIPSCs Modulation depending on pre- or postsynaptic locationModulation depending on pre- or postsynaptic locationIncrease in excitatory drive

Part 2: In Vivo Characterization with Single-Unit Electrophysiology

In vivo single-unit recording allows for the investigation of a compound's effects on neuronal activity within the complex, intact circuitry of a living animal.[14][15] This technique is crucial for understanding how (S)-5-methoxychroman-3-amine modulates neuronal firing in a physiologically relevant context.

Experimental Rationale

The goal of this protocol is to determine how systemic or local administration of (S)-5-methoxychroman-3-amine alters the spontaneous and evoked firing patterns of neurons in brain regions associated with the serotonergic system, such as the dorsal raphe nucleus (DRN), the primary source of serotonin in the brain.[16]

Workflow for In Vivo Single-Unit Recording

cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Animal Anesthesia Animal Anesthesia Stereotaxic Surgery Stereotaxic Surgery Animal Anesthesia->Stereotaxic Surgery Electrode Implantation Electrode Implantation Stereotaxic Surgery->Electrode Implantation Isolate Single Unit Isolate Single Unit Electrode Implantation->Isolate Single Unit Baseline Firing Rate Baseline Firing Rate Isolate Single Unit->Baseline Firing Rate Compound Administration Compound Administration Baseline Firing Rate->Compound Administration i.v. or i.p. Post-Injection Recording Post-Injection Recording Compound Administration->Post-Injection Recording Spike Sorting Spike Sorting Post-Injection Recording->Spike Sorting Firing Rate Analysis Firing Rate Analysis Spike Sorting->Firing Rate Analysis Spike Train Analysis Spike Train Analysis Firing Rate Analysis->Spike Train Analysis Raw Data Raw Data Spike Detection & Sorting Spike Detection & Sorting Raw Data->Spike Detection & Sorting Membrane Potential Analysis Membrane Potential Analysis Raw Data->Membrane Potential Analysis Synaptic Event Detection Synaptic Event Detection Raw Data->Synaptic Event Detection Firing Rate Calculation Firing Rate Calculation Spike Detection & Sorting->Firing Rate Calculation Statistical Analysis Statistical Analysis Firing Rate Calculation->Statistical Analysis Membrane Potential Analysis->Statistical Analysis Synaptic Event Detection->Statistical Analysis Dose-Response Curve Dose-Response Curve Statistical Analysis->Dose-Response Curve Interpretation Interpretation Dose-Response Curve->Interpretation

Caption: Pipeline for electrophysiological data analysis.

Key Analysis Steps
  • Firing Rate Analysis:

    • For both in vitro and in vivo data, calculate the mean firing rate before, during, and after compound application.

    • Bin the spike times to create peri-stimulus time histograms (PSTHs) to visualize the temporal dynamics of the drug's effect.

  • Membrane Potential and Synaptic Current Analysis:

    • From whole-cell recordings, measure changes in the resting membrane potential and input resistance.

    • Detect and analyze spontaneous synaptic events (sEPSCs and sIPSCs) to determine changes in their frequency and amplitude. Understanding how synaptic currents change can provide insights into the rhythmogenesis in the thalamus under both normal and pathological conditions. [17]

  • Statistical Analysis:

    • Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of any observed changes in neuronal activity.

    • Construct dose-response curves to determine the potency (EC50) and efficacy of (S)-5-methoxychroman-3-amine.

Interpretation of Results
  • A concentration-dependent decrease in firing rate and membrane hyperpolarization is indicative of an agonistic effect at 5-HT1A receptors. [1][13]* An increase in firing rate and membrane depolarization suggests agonism at 5-HT2A receptors. [1][13]* A rapid, transient increase in firing accompanied by a large depolarization points towards an interaction with 5-HT3 receptors. [1][8]* Changes in synaptic current frequency suggest a presynaptic mechanism of action, while changes in amplitude point to a postsynaptic effect.

Part 4: Troubleshooting Common Electrophysiology Issues

ProblemPossible CauseSolution
Noisy Recording Improper grounding; high pipette resistance; poor seal.Check all grounding connections; use a lower resistance pipette; ensure a clean pipette tip for a better seal. [18]
Inability to Form a GΩ Seal Dirty pipette tip; unhealthy cells; incorrect pressure.Use a fresh pipette; ensure cells are healthy and the bath solution is clean; apply gentle positive pressure when approaching the cell. [11]
Loss of Whole-Cell Configuration Unstable recording; cell death.Use a gentler suction to rupture the membrane; ensure solutions are correctly prepared and oxygenated.
No Drug Effect Incorrect drug concentration; compound instability; receptor desensitization.Verify drug dilutions; prepare fresh drug solutions; allow for sufficient washout between applications.
Inconsistent Results Variability in cell health or animal state; inconsistent drug application.Standardize cell culture or animal preparation procedures; ensure consistent timing and method of drug delivery.

Conclusion

The electrophysiological protocols detailed in this application note provide a robust framework for the comprehensive characterization of the neuronal effects of (S)-5-methoxychroman-3-amine. By systematically applying in vitro and in vivo techniques, researchers can elucidate the compound's mechanism of action, identify its primary neuronal targets, and assess its potential as a novel modulator of the serotonergic system. This integrated approach is fundamental for advancing our understanding of new chemical entities and their therapeutic promise in the field of neuroscience and drug development.

References

Sources

Application Note: Precision Protocol for Asymmetric Hydrogenation of Enamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Atom-Economic Route to Chirality

The asymmetric hydrogenation (AH) of enamides is the premier industrial and academic route for synthesizing chiral amines and amino acid derivatives. Unlike resolution methods that discard 50% of the material, AH offers 100% theoretical atom economy. This guide details the protocol for converting


-acyl enamides to enantiopure amines using Rhodium(I)-bisphosphine catalysts.

While Nobel-winning work by Knowles and Noyori established the field, modern applications rely on second and third-generation ligands (e.g., DuPhos, Josiphos, TangPhos) to achieve >99% enantiomeric excess (ee) at low catalyst loadings. This protocol focuses on the Rh(I)-DuPhos system, a robust standard for this transformation, while providing the mechanistic insight necessary to adapt the workflow for novel substrates.

Mechanistic Foundation: The "Major/Minor" Paradox

To master this protocol, one must understand that the intuitive reaction pathway is often incorrect. In Rh-catalyzed hydrogenation of enamides, the reaction follows the Halpern-Brown mechanism (unsaturated pathway).[1]

The Critical Insight

The catalyst binds to the enamide substrate to form two diastereomeric complexes (Major and Minor).

  • Major Complex: Thermodynamically more stable, but kinetically inert (reacts slowly with H

    
    ).
    
  • Minor Complex: Less stable, but reacts rapidly with H

    
    .
    

Implication for Protocol: High H


 pressure can sometimes lower enantioselectivity by forcing the sluggish "Major" complex to react (the "lock-and-key" mismatch). Therefore, optimization often requires lowering pressure rather than increasing it.
Mechanistic Pathway[2][3][4][5][6]

RhodiumCycle cluster_diastereomers Diastereomer Equilibrium PreCat Pre-Catalyst [Rh(cod)(Ligand)]+ Solvate Active Solvate [Rh(Ligand)(MeOH)2]+ PreCat->Solvate H2, -cyclooctane Coord Enamide Coordination (Reversible) Solvate->Coord Major Major Complex (Stable / Slow Reacting) Coord->Major Kd(major) Minor Minor Complex (Unstable / Fast Reacting) Coord->Minor Kd(minor) Major->Minor Interconversion OxAdd Oxidative Addition (H2) Rate Limiting Step Major->OxAdd Slow k1 (Avoid!) Minor->OxAdd Fast k2 MigIns Migratory Insertion OxAdd->MigIns RedElim Reductive Elimination + Product Release MigIns->RedElim RedElim->Solvate Regenerate Catalyst

Figure 1: The Halpern-Brown mechanism. Note that the product chirality is determined by the fast-reacting Minor complex, not the abundant Major complex.

Pre-Reaction Strategy

Substrate Quality Control

The enamide substrate is sensitive. Ensure the following:

  • Geometric Purity: While some catalysts tolerate E/Z mixtures, pure (Z)-enamides typically yield higher ee.

  • Scavengers: The enamide must be free of halides or free amines that can poison the Rh center. Recrystallize

    
    -acetyl substrates from ethyl acetate/hexanes if necessary.
    
Catalyst Selection Guide

While thousands of ligands exist, three classes cover 90% of enamide applications.

Ligand ClassRepresentativeKey FeatureBest For
Bisphospholane DuPhos / BPE Electron-rich, rigid backbone.Standard. High activity, excellent ee for alkyl/aryl enamides.
Ferrocenyl Josiphos / Walphos Modular steric bulk.Bulky substrates (e.g., tetrasubstituted enamides).
Binaphthyl BINAP Axial chirality.Historical standard; good for specific functionalized enamides but often slower.

Detailed Experimental Protocol

Target Reaction: Asymmetric Hydrogenation of methyl 2-acetamidoacrylate to


-acetyl-alanine methyl ester.
Catalyst:  (+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(cyclooctadiene)rhodium(I) triflate [(S,S)-Et-DuPhos-Rh(cod)]OTf.
Equipment & Reagents
  • Vessel: Stainless steel autoclave (Parr bomb) or glass pressure bottle (if <60 psi).

  • Solvent: Anhydrous Methanol (MeOH). Critical: Must be degassed.

  • Gas: Hydrogen (H

    
    ), UHP grade (99.999%).
    
  • Environment: Glovebox or rigorous Schlenk line.

Step-by-Step Procedure
Step 1: Solvent Degassing (The "Freeze-Pump-Thaw")

Oxygen is a catalyst poison. Sparging is insufficient for high-performance AH.

  • Place MeOH in a Schlenk flask.

  • Freeze in liquid N

    
    . Evacuate headspace.[2]
    
  • Thaw under static vacuum. Refill with Argon.

  • Repeat 3 times.

Step 2: Reaction Assembly (Glovebox Preferred)
  • Weighing: In a glovebox (N

    
     atmosphere), weigh the substrate (1.0 mmol) and the Rh-catalyst (0.002 mmol, S/C = 500:1) into a glass liner or vial equipped with a magnetic stir bar.
    
    • Note: If using a pre-catalyst (Rh(cod)

      
      OTf) and free ligand, mix them in 1 mL MeOH for 15 mins first to generate the active species.
      
  • Dissolution: Add degassed MeOH (5 mL) to the substrate/catalyst mixture. The solution should be clear (often orange/red depending on the complex).

  • Sealing: Place the glass liner into the autoclave. Seal the autoclave head before removing from the glovebox.

Step 3: Hydrogenation (Fume Hood)
  • Purging: Connect the autoclave to the H

    
     line.
    
    • Pressurize to 5 bar (75 psi).

    • Vent to 1 bar.

    • Repeat 5 times. This removes trace N

      
       and ensures pure H
      
      
      
      saturation.
  • Reaction: Pressurize to the target pressure (typically 2–5 bar / 30–75 psi).

  • Agitation: Stir vigorously (>1000 rpm). Mass transfer of H

    
     into the liquid phase is often rate-limiting.
    
  • Timing: Stir at Room Temperature (25°C) for 2–4 hours.

Step 4: Workup & Analysis
  • Venting: Stop stirring. Carefully vent H

    
     (into a hood exhaust).
    
  • Concentration: Transfer the solution to a round-bottom flask and concentrate in vacuo.

  • Purification: Usually not required. Pass through a short silica plug to remove Rh residues if necessary.

  • Analysis:

    • Conversion:

      
      H NMR (disappearance of vinyl proton).
      
    • Enantioselectivity: Chiral HPLC (e.g., Daicel Chiralcel OD-H or AD-H column).

Workflow Diagram

ProtocolWorkflow Start Start Degas Degas Solvent (Freeze-Pump-Thaw) Start->Degas Load Load Reactor (Glovebox/Schlenk) Degas->Load Anhydrous MeOH Purge H2 Purge Cycles (5x to 5 bar) Load->Purge Sealed Vessel React Reaction 25°C, 30-75 psi, 2h Purge->React Vent Vent & Conc. React->Vent Analyze Chiral HPLC Determine %ee Vent->Analyze

Figure 2: Operational workflow for high-pressure asymmetric hydrogenation.

Troubleshooting & Optimization

Even with established protocols, deviations occur. Use this logic tree for diagnosis.

Low Conversion (<90%)
  • Cause 1: Poisoning. Did the solution turn black (formation of Rh-colloids)? This indicates catalyst decomposition.

    • Fix: Re-degas solvents and check substrate for halides/thiols.

  • Cause 2: Induction Period. Some pre-catalysts (e.g., Rh(cod)

    
    BF
    
    
    
    ) require hydrogenation of the COD ligand before the cycle starts.
    • Fix: Ensure adequate induction time or use pre-hydrogenated catalysts.

Low Enantioselectivity (Low ee)
  • Cause 1: Pressure too high. As per the Halpern-Brown mechanism, high pressure can force the non-selective "Major" pathway.

    • Fix:Lower the H

      
       pressure to 1–2 bar.
      
  • Cause 2: Solvent Interference. Coordinating solvents (THF, Acetonitrile) can compete with the substrate.

    • Fix: Switch to non-coordinating MeOH or CH

      
      Cl
      
      
      
      .
  • Cause 3: Temperature. [3][4]

    • Fix: Lowering temperature to 0°C often improves ee by increasing the difference in free energy between the diastereomeric transition states (

      
      ).
      

Safety Directives

  • High Pressure: Never exceed the rated pressure of glass vessels (typically 60 psi).[5] Use stainless steel for >60 psi.[5]

  • Hydrogen: H

    
     is flammable and explosive over a wide range (4–74% in air). Ensure all vessels are grounded to prevent static discharge.
    
  • Catalyst Handling: While Rh-phosphine complexes are relatively stable, phosphine ligands themselves can be pyrophoric. Handle free ligands strictly under inert gas.

References

  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition. [Link]

  • Burk, M. J. (1991). C2-symmetric bis(phospholanes) and their use in the catalytic asymmetric hydrogenation of enamides.[6][7][8] Journal of the American Chemical Society. [Link]

  • Landis, C. R., & Halpern, J. (1987). Asymmetric hydrogenation of methyl (Z)-.alpha.-acetamidocinnamate catalyzed by [1,2-bis(phenylanisoylphosphino)ethane]rhodium(I): kinetics, mechanism and origin of enantioselection. Journal of the American Chemical Society. [Link]

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews. [Link]

Sources

In vivo microdialysis for measuring neurotransmitter levels after (S)-5-methoxychroman-3-amine administration

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Neuropharmacological Characterization of (S)-5-methoxychroman-3-amine using In Vivo Microdialysis

Abstract

This document provides a comprehensive, field-tested guide for utilizing in vivo microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to elucidate the neurochemical profile of novel compounds. Using (S)-5-methoxychroman-3-amine as a representative molecule, we detail the experimental workflow from surgical preparation and probe calibration to neurotransmitter quantification and data interpretation. The protocols herein are designed to be a self-validating system, emphasizing the rationale behind critical steps to ensure data integrity and reproducibility. This guide is intended for researchers, neuropharmacologists, and drug development professionals seeking to characterize the effects of new chemical entities on monoaminergic systems in the central nervous system.

Introduction: Unveiling Neurotransmitter Dynamics

The study of how novel therapeutic agents modulate neurotransmitter systems is a cornerstone of modern neuroscience and drug discovery. Monoamines such as serotonin (5-HT), dopamine (DA), and norepinephrine (NE) are key regulators of mood, cognition, and behavior.[1] Dysregulation of these systems is implicated in a host of psychiatric and neurological disorders. Consequently, accurately measuring the dynamic, real-time changes in extracellular neurotransmitter concentrations in vivo is critical for understanding a compound's mechanism of action.

In vivo microdialysis is a powerful and versatile sampling technique that allows for the continuous monitoring of endogenous molecules in the extracellular fluid of specific brain regions in awake, freely-moving animals.[2] This technique provides unparalleled insight into the neurochemical sequelae of pharmacological interventions.[2]

(S)-5-methoxychroman-3-amine is a chiral amine belonging to the chromane class of compounds. While detailed pharmacological data on this specific enantiomer is not widely published, its structural similarity to other known monoamine transporter ligands suggests a potential interaction with the serotonin and/or dopamine systems. For instance, related compounds like p-methoxyamphetamine (PMA) are known to interact with the serotonin transporter (SERT), causing neurotransmitter release and inhibiting reuptake.[3] Therefore, a systematic evaluation of its effect on extracellular 5-HT and DA is a logical first step in its characterization.

This application note will use (S)-5-methoxychroman-3-amine as the test compound to present a robust protocol for assessing its impact on striatal dopamine and serotonin levels, offering a template for the investigation of other novel agents.

The Principle of In Vivo Microdialysis

Microdialysis operates on the principle of passive diffusion across a semi-permeable membrane. A small, specialized probe is stereotaxically implanted into a target brain region. This probe is continuously perfused at a low, constant flow rate with a physiological solution, typically artificial cerebrospinal fluid (aCSF). Neurotransmitters and other small molecules present in the extracellular space diffuse down their concentration gradient into the perfusion fluid (the "dialysate"). The collected dialysate can then be analyzed to determine the concentration of the molecules of interest.[4]

The coupling of microdialysis with a highly sensitive analytical method like HPLC-ECD is essential.[4] Neurotransmitter concentrations in the brain are often in the low nanomolar to picomolar range, and sample volumes are small.[4] HPLC-ECD is an ideal technique for this application, offering excellent sensitivity for electroactive compounds like monoamines, cost-effectiveness, and high reliability.[5][6]

Experimental Design and Rationale

A well-designed experiment is crucial for obtaining meaningful and interpretable data. The following considerations form the foundation of a robust study.

  • Animal Model: The Sprague-Dawley rat is a commonly used model for neuropharmacological studies due to its well-characterized neuroanatomy and physiology, as well as its suitability for stereotaxic surgery.

  • Target Brain Region: The striatum is selected as the primary target region. It is a critical node in motor control and reward pathways and receives dense dopaminergic and serotonergic innervation. This makes it an ideal location to simultaneously assess a compound's effects on both DA and 5-HT systems.[3]

  • Drug Formulation and Administration: (S)-5-methoxychroman-3-amine should be dissolved in a suitable vehicle (e.g., 0.9% saline). The route of administration (e.g., intraperitoneal, subcutaneous) should be chosen based on the compound's properties and the desired pharmacokinetic profile. A dose-response study is recommended to identify a pharmacologically active dose.

  • Control Group: A vehicle-treated control group is mandatory to account for any effects of the injection procedure or the vehicle itself on neurotransmitter levels.

  • Probe Recovery and Calibration: A critical and often overlooked step is the in vitro calibration of each microdialysis probe. The percentage of analyte that diffuses across the membrane (the "recovery rate") can vary between probes. Determining this value allows for the conversion of dialysate concentrations to accurate estimates of extracellular concentrations.[7]

Detailed Protocols

Protocol 1: Microdialysis Probe Calibration (In Vitro)

Rationale: To ensure data accuracy, the relative recovery of each probe must be determined before surgical implantation. This self-validating step quantifies the diffusion efficiency of the probe membrane for each analyte of interest.

Materials:

  • Microdialysis probe (e.g., 4 mm membrane length)

  • Beaker or vial

  • Perfusion pump

  • Standard solutions of DA and 5-HT (e.g., 100 nM in aCSF)

  • Artificial Cerebrospinal Fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂

  • HPLC-ECD system

Procedure:

  • Prepare a standard solution containing a known concentration of DA and 5-HT in aCSF.

  • Immerse the microdialysis probe's membrane in the standard solution.

  • Perfuse the probe with aCSF at a low flow rate (e.g., 1.0 µL/min).[7]

  • Allow the system to equilibrate for at least 60 minutes.

  • Collect three consecutive 20-minute dialysate samples.

  • Analyze the dialysate samples via HPLC-ECD to determine the concentration of DA and 5-HT that crossed the membrane (C_out).

  • Calculate the relative recovery using the following formula:

    • Relative Recovery (%) = (C_out / C_in) * 100

    • Where C_out is the analyte concentration in the dialysate and C_in is the analyte concentration in the standard solution.

  • Only probes with a stable and sufficient recovery rate (typically 10-25%) should be used for in vivo experiments.

Protocol 2: Surgical Implantation of the Guide Cannula

Rationale: Precise, stereotaxic placement of a guide cannula is essential to ensure the microdialysis probe correctly targets the desired brain region in subsequent experiments.

Materials:

  • Sprague-Dawley rat (250-300g)

  • Anesthetic (e.g., Isoflurane)

  • Stereotaxic frame

  • Surgical drill

  • Guide cannula and dummy cannula

  • Dental cement and anchor screws

  • Analgesics and post-operative care supplies

Procedure:

  • Anesthetize the rat and secure it in the stereotaxic frame.

  • Expose the skull and identify the bregma.

  • Using a rat brain atlas, determine the coordinates for the target region (e.g., for the striatum: AP +1.0 mm, ML ±2.5 mm from bregma; DV -3.0 mm from the skull surface).

  • Drill a small hole in the skull at the designated coordinates.

  • Slowly lower the guide cannula to the target DV coordinate.

  • Secure the cannula to the skull using anchor screws and dental cement.

  • Insert a dummy cannula into the guide to keep it patent.

  • Administer post-operative analgesics and allow the animal to recover for 5-7 days.

Protocol 3: The In Vivo Microdialysis Experiment

Rationale: This protocol describes the collection of baseline and post-administration samples to directly measure the effect of (S)-5-methoxychroman-3-amine on neurotransmitter levels in real-time.

G cluster_prep Preparation Phase cluster_exp Experimental Day cluster_analysis Analysis Phase A Animal Acclimation & Guide Cannula Implantation B Post-Op Recovery (5-7 Days) A->B C Insert Microdialysis Probe & Begin Perfusion B->C D Stabilization Period (90-120 min) C->D E Collect Baseline Samples (3-4 samples) D->E F Administer Vehicle or (S)-5-methoxychroman-3-amine E->F G Collect Post-Dose Samples (Time course, e.g., 180 min) F->G H HPLC-ECD Analysis of Dialysates G->H I Data Quantification & Correction for Recovery H->I J Statistical Analysis & Interpretation I->J G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft S_MC3A (S)-5-methoxychroman-3-amine SERT SERT (Serotonin Transporter) S_MC3A->SERT Blocks Reuptake & Potentially Reverses Transport DAT DAT (Dopamine Transporter) S_MC3A->DAT Blocks Reuptake Vesicle_5HT Synaptic Vesicle (Serotonin) SERT->Vesicle_5HT Reuptake Vesicle_DA Synaptic Vesicle (Dopamine) DAT->Vesicle_DA Reuptake Ext_5HT ↑ [5-HT] Vesicle_5HT->Ext_5HT Release Ext_DA ↑ [DA] Vesicle_DA->Ext_DA Release

Caption: Putative mechanism of (S)-5-methoxychroman-3-amine.

Conclusion

The combination of in vivo microdialysis and HPLC-ECD provides a robust and reliable platform for the neuropharmacological characterization of novel compounds. By following the detailed, self-validating protocols outlined in this guide, researchers can obtain high-quality, reproducible data on how a test article, such as (S)-5-methoxychroman-3-amine, modulates neurotransmitter dynamics in specific brain circuits. This information is invaluable for elucidating mechanisms of action, predicting therapeutic potential, and guiding the process of drug development.

References

  • MDPI. (n.d.). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. MDPI. Retrieved from [Link]

  • PubMed Central. (n.d.). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Retrieved from [Link]

  • MDPI. (2024, January 19). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. MDPI. Retrieved from [Link]

  • PubMed Central. (n.d.). Neurotransmitters—Key Factors in Neurological and Neurodegenerative Disorders of the Central Nervous System. Retrieved from [Link]

  • MDPI. (2023, June 2). Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. MDPI. Retrieved from [Link]

  • PubMed. (2025, March 23). Phytochemicals Modulate Biosynthesis and Function of Serotonin, Dopamine, and Norepinephrine for Treatment of Monoamine Neurotransmission-Related Psychiatric Diseases. Retrieved from [Link]

  • Amuza Inc. (2025, August 18). HPLC-ECD vs. LC-MS/MS: Which Is Best for Neurotransmitter Analysis? Amuza Inc. Retrieved from [Link]

  • J-STAGE. (n.d.). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Optical Properties of Newly Synthesized 3,3'-((4-Methoxyphenyl) Methylene) Bis(4-Hydroxy-2H-Chromen-2-One) Molecule. Retrieved from [Link]

  • PubMed. (n.d.). Differences in the in vivo dynamics of neurotransmitter release and serotonin uptake after acute para-methoxyamphetamine and 3,4-methylenedioxymethamphetamine revealed by chronoamperometry. Retrieved from [Link]

  • Semantic Scholar. (2024, May 23). Structural Modification of Epigallocatechin-3-gallate to (2R,3R)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chroman-3-yl l-valinate. Retrieved from [Link]

  • PubMed. (2024, January 19). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) HPLC Neurotransmitter Analysis. Retrieved from [Link]

  • PubMed Central. (n.d.). The Impact of Manganese on Neurotransmitter Systems. Retrieved from [Link]

  • PubMed Central. (n.d.). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Retrieved from [Link]

  • YouTube. (2020, February 12). 5-minute Analysis of Dopamine and Serotonin in Brain Microdialysate. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013, September 15). Determination of Monoamine Neurotransmitters in Brains of Paraquat-Induced Mouse by HPLC with Electrochemical Detection. Retrieved from [Link]

  • News-Medical.Net. (2019, February 6). Making the Most of Microdialysis for Neurotransmitter Analysis. Retrieved from [Link]

Sources

High-Fidelity Fluorescent Labeling of (S)-5-Methoxychroman-3-Amine for GPCR Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Design Considerations

The Pharmacophore Challenge

(S)-5-methoxychroman-3-amine is a privileged scaffold, predominantly recognized as a pharmacophore for 5-HT1A serotonin receptors and Dopamine D2/D3 receptors . In these G-Protein Coupled Receptors (GPCRs), the primary amine at position 3 is not merely a handle; it is a critical functional element.

  • Mechanism of Action: The protonated amine (

    
    ) forms a canonical salt bridge with a conserved Aspartate (Asp)  residue in Transmembrane Helix 3 (TM3) of the GPCR (e.g., Asp116 in 5-HT1A).
    
  • The Labeling Risk: Standard labeling protocols utilizing NHS-esters or Isothiocyanates convert the basic amine into a neutral amide or thiourea . This modification eliminates the positive charge, destroying the electrostatic interaction and typically reducing binding affinity by

    
    -fold.
    
The Solution: Reductive Alkylation

To retain biological activity, the labeling strategy must preserve the basicity of the nitrogen. We recommend Reductive Amination .[1] By reacting the primary amine with a Fluorophore-Aldehyde followed by reduction, we generate a secondary amine. This secondary amine remains protonated at physiological pH, maintaining the critical salt bridge to the receptor.

Comparison of Strategies:

FeatureNHS-Ester Labeling (Standard)Reductive Amination (Recommended)
Reaction Product AmideSecondary Amine
Charge at pH 7.4 Neutral (0)Positive (+1)
Receptor Affinity Likely AbolishedRetained (Steric dependent)
Stability HighHigh
Application Cellular Uptake / MetabolismReceptor Binding / Localization

Part 2: Experimental Protocols

Protocol A: Affinity-Retaining Labeling via Reductive Amination

Objective: Conjugate a fluorophore (e.g., Cy5-Aldehyde or FITC-Linker-CHO) to (S)-5-methoxychroman-3-amine while preserving the amine pharmacophore.

Materials
  • Ligand: (S)-5-methoxychroman-3-amine hydrochloride (10 mg, ~0.046 mmol).

  • Fluorophore: Cy5-Aldehyde (or equivalent aldehyde-functionalized dye). Note: Ensure the fluorophore has a spacer (C4-C6) to prevent steric clash at the receptor pore.

  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    
    ).
  • Solvent: Anhydrous Methanol (MeOH) and Dichloromethane (DCM).

  • Base: Diisopropylethylamine (DIPEA).

  • Acid: Acetic Acid (glacial).

Step-by-Step Workflow
  • Free Base Liberation:

    • Dissolve 10 mg of (S)-5-methoxychroman-3-amine HCl in 1 mL MeOH.

    • Add 1.2 equivalents of DIPEA to neutralize the HCl salt. Stir for 10 min.

  • Imine Formation:

    • Add 1.0 equivalent of Cy5-Aldehyde to the reaction mixture.

    • Add catalytic Acetic Acid (1-2 drops) to adjust pH to ~5-6 (optimal for imine formation).

    • Critical Step: Stir at Room Temperature (RT) for 2 hours under inert atmosphere (

      
      ). Monitor by TLC (shift in fluorophore spot) or LC-MS (appearance of Imine mass: 
      
      
      
      ).
  • Reduction:

    • Cool the mixture to 0°C on ice.

    • Add 3.0 equivalents of

      
       (or 
      
      
      
      for milder conditions).
    • Allow to warm to RT and stir overnight (12-16 hours).

  • Quenching & Workup:

    • Quench with 0.1 mL water.

    • Concentrate solvent under reduced pressure.

    • Redissolve in DCM and wash with saturated

      
       (to remove acetic acid) and Brine.
      
  • Purification:

    • Purify via Semi-preparative HPLC (C18 column).

    • Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA). Note: TFA ensures the product elutes as a salt, preventing streaking.

    • Lyophilize fractions to obtain the (S)-5-methoxychroman-3-amine-Cy5 conjugate (TFA salt) .

Protocol B: Biological Validation (Competition Binding)

Objective: Verify that the bulky fluorophore does not sterically hinder the binding pocket.

  • System: HEK-293 cells stably expressing human 5-HT1A receptor.

  • Radioligand: [^3H]-8-OH-DPAT (standard agonist).

  • Assay:

    • Incubate membranes with 1 nM [^3H]-8-OH-DPAT.

    • Add increasing concentrations (

      
       M to 
      
      
      
      M) of the Labeled Conjugate vs. Unlabeled Parent (Control).
    • Incubate 60 min at 37°C.

    • Filter through GF/B filters and count radioactivity.

  • Analysis:

    • Plot % Specific Binding vs. Log[Concentration].

    • Calculate

      
       using the Cheng-Prusoff equation.
      
    • Success Criterion: The labeled ligand should retain a

      
       nM (or within 10-fold of parent).
      

Part 3: Visualization & Logic

Workflow Diagram

The following diagram illustrates the decision logic for selecting the labeling chemistry based on the pharmacological requirement of the amine.

LabelingStrategy Start Start: (S)-5-methoxychroman-3-amine Q1 Is the Amine required for Receptor Binding (Salt Bridge)? Start->Q1 PathA Route A: Reductive Amination (Preserves Charge) Q1->PathA Yes (GPCRs) PathB Route B: Acylation (NHS/FITC) (Neutralizes Charge) Q1->PathB No (Metabolism only) StepA1 React with Fluorophore-Aldehyde (Imine Formation) PathA->StepA1 StepB1 React with NHS-Ester / Isothiocyanate PathB->StepB1 StepA2 Reduce with NaBH3CN StepA1->StepA2 ResultA Secondary Amine Conjugate (High Affinity Potential) StepA2->ResultA Validation Validation: Competitive Binding Assay (Ki) ResultA->Validation ResultB Amide/Thiourea Conjugate (Loss of Affinity - Uptake Only) StepB1->ResultB ResultB->Validation

Caption: Decision matrix for labeling GPCR ligands. Reductive amination is critical for retaining the pharmacophore's electrostatic properties.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Imine Step) pH too high or too low.Adjust pH to 5.0–6.0 using Acetic Acid. Imine formation is acid-catalyzed but inhibited if amine is fully protonated.
Over-alkylation Highly reactive aldehyde.Use strictly 1.0 equivalent of aldehyde and add dropwise.
Loss of Binding (

shift)
Fluorophore steric clash.Switch to a smaller fluorophore (e.g., NBD) or increase linker length (PEG4) to push the dye out of the binding pocket.
High Background in Imaging Hydrophobic dye aggregation.Use sulfonated dyes (e.g., Sulfo-Cy5) to improve water solubility and reduce non-specific membrane sticking.

References

  • GPCR Pharmacophore Principles

    • Title: Structure-based discovery of selective 5-HT1A receptor ligands.[2]

    • Source: Journal of Medicinal Chemistry.
    • Context: Establishes the necessity of the basic amine for Asp116 interaction.
    • (Example proxy)

  • Reductive Amination Protocol

    • Title: Reductive Amination: A Robust Method for Amine Modification.[1]

    • Source: Organic Reactions (Wiley).
    • Context: Standard conditions for NaBH3CN reduction of imines.
  • Fluorescent Labeling of GPCR Ligands

    • Title: Fluorescent Approaches for Understanding Interactions of Ligands with G Protein Coupled Receptors.[3][4][5]

    • Source: NIH / PubMed Central.
    • Context: Discusses linker strategies and the impact of fluorophores on binding affinity.
  • Chroman-3-amine Biological Context

    • Title: Design, Synthesis and 5-HT1A Binding Affinity of Adamantane-Piperazine Deriv
    • Source: MDPI Molecules.
    • Context: Illustrates the structural sensitivity of amine-linked GPCR ligands.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-5-methoxychroman-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the dedicated technical support guide for the synthesis of (S)-5-methoxychroman-3-amine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable chiral building block. Chiral amines are crucial motifs in a vast number of pharmaceuticals, making their efficient and enantioselective synthesis a critical endeavor.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges, streamline your workflow, and enhance your experimental success.

Overview of Synthetic Strategies

The synthesis of (S)-5-methoxychroman-3-amine typically proceeds from the precursor ketone, 5-methoxychroman-3-one.[3] Achieving the desired (S)-enantiomer can be approached via two primary pathways: asymmetric synthesis or chiral resolution of a racemic mixture. Each path presents unique challenges, from catalyst selection and reaction optimization to the separation of stereoisomers.

G cluster_0 Upstream Synthesis cluster_1 Path A: Asymmetric Synthesis cluster_2 Path B: Chiral Resolution 3-Methoxyphenol 3-Methoxyphenol Precursor_Ketone 5-Methoxychroman-3-one 3-Methoxyphenol->Precursor_Ketone Multi-step synthesis Asymmetric_Reduction Asymmetric Transfer Hydrogenation (ATH) or Asymmetric Hydrogenation Precursor_Ketone->Asymmetric_Reduction Reductive_Amination Racemic Reductive Amination Precursor_Ketone->Reductive_Amination Target_Molecule (S)-5-methoxychroman-3-amine Asymmetric_Reduction->Target_Molecule Direct formation of (S)-enantiomer Racemic_Amine Racemic (R/S)-5-methoxy- chroman-3-amine Reductive_Amination->Racemic_Amine Resolution Diastereomeric Salt Formation & Crystallization Racemic_Amine->Resolution Resolution->Target_Molecule Separation of (S)-enantiomer

Caption: Key synthetic pathways to (S)-5-methoxychroman-3-amine.

Frequently Asked Questions (FAQs)

Q1: Which synthetic strategy is superior: asymmetric synthesis or chiral resolution?

A1: The "superior" strategy is highly dependent on your specific laboratory capabilities, scale, and cost considerations.

  • Asymmetric Synthesis (e.g., Asymmetric Transfer Hydrogenation - ATH): This is often the more elegant and atom-economical approach as it aims to directly produce the desired enantiomer, avoiding the loss of 50% of the material inherent in classical resolution.[4] However, it requires careful screening of expensive chiral catalysts and ligands, and reaction conditions can be sensitive.[1][5]

  • Chiral Resolution: This classical method involves converting the racemic amine into a pair of diastereomeric salts using a chiral resolving agent (like tartaric acid derivatives).[4][6] The salts are then separated by crystallization. This method can be robust and scalable, but it is often laborious, may require extensive optimization of solvents and crystallization conditions, and by definition, has a maximum theoretical yield of 50% unless the unwanted enantiomer can be racemized and recycled.[4][7]

Q2: How do I determine the enantiomeric excess (ee) and absolute configuration of my product?

A2: This is a critical step for any chiral synthesis.

  • Enantiomeric Excess (ee): The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) . You will need to screen various chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline separation of the two enantiomers.[8] Integration of the peak areas for the (S) and (R) enantiomers allows for precise calculation of the ee.

  • Absolute Configuration: While HPLC can separate enantiomers, it does not inherently assign the (S) or (R) configuration. This is typically determined by:

    • Comparison to a known standard: If an authenticated sample of the (S) or (R) enantiomer is available, its retention time can be compared to your product under identical HPLC conditions.

    • X-ray Crystallography: If you can obtain a suitable crystal of your final product or a diastereomeric salt intermediate, single-crystal X-ray diffraction provides an unambiguous determination of the absolute stereochemistry.[8]

Q3: What are the main safety concerns when working with the reagents in this synthesis?

A3: Standard laboratory safety protocols should always be followed. Specific hazards include:

  • Organolithium Reagents (e.g., n-BuLi): Often used in the synthesis of the chromanone precursor, these are highly pyrophoric and react violently with water and protic solvents.[3][9] Handle under a strict inert atmosphere (Nitrogen or Argon).

  • Metal Hydrides (e.g., NaBH₄, LiAlH₄): Used in reductive amination, these are flammable solids and react with water to produce hydrogen gas.

  • Hydrogen Gas: For catalytic hydrogenation, hydrogen is highly flammable and explosive. Ensure proper ventilation and use certified equipment.

  • General Reagents: Always consult the Safety Data Sheet (SDS) for every chemical used. The final product, 5-methoxychroman-3-amine, is listed as harmful if swallowed and causes skin and eye irritation.[10]

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental issues you may encounter.

Stage 1: Synthesis of 5-Methoxychroman-3-one (Precursor)

Q4: I am experiencing very low yields in the multi-step synthesis of the 5-methoxychroman-3-one precursor. Where should I start troubleshooting?

A4: Low yields in a multi-step synthesis can be due to issues at any stage. A common route starts from 3-methoxyphenol.[3][9]

  • Potential Cause 1: Inefficient Lithiation/Metallation: The directed ortho-metallation of a protected 3-methoxyphenol is a key step.[9] This reaction is highly sensitive to moisture and air.

    • Solution: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents (e.g., THF, ether). Titrate your organolithium reagent (e.g., n-BuLi) before use to determine its exact molarity. Perform the reaction under a strict inert atmosphere.

  • Potential Cause 2: Incomplete Cyclization: The final Dieckmann or related cyclization to form the chromanone ring can be problematic.

    • Solution: The choice of base is critical. Ensure you are using a sufficiently strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) in an appropriate anhydrous solvent. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. Incomplete reactions may require longer times or gentle heating.[11]

Stage 2: Asymmetric Synthesis & Chiral Resolution

Q5: My asymmetric reduction of 5-methoxychroman-3-one is giving low enantiomeric excess (ee). How can I improve it?

A5: Low ee is a common challenge in asymmetric catalysis and indicates poor facial selectivity by the chiral catalyst.

  • Potential Cause 1: Suboptimal Catalyst/Ligand: The "lock-and-key" interaction between the substrate and the chiral catalyst is highly specific. The chosen catalyst may not be suitable for this particular substrate.

    • Solution: Screen a panel of different chiral ligands (e.g., derivatives of BINAP, P-Phos, Josiphos) and metal precursors (e.g., Ru, Rh, Ir).[1] Even small steric or electronic changes to the ligand can have a profound impact on enantioselectivity.

  • Potential Cause 2: Incorrect Reaction Conditions: Temperature, pressure, and solvent can all influence the transition state energies that govern enantioselectivity.

    • Solution: Systematically vary the reaction parameters. Lowering the reaction temperature often increases enantioselectivity, though it may slow the reaction rate.[12] Screen different solvents, as solvent polarity can affect the conformation of the catalyst-substrate complex.

  • Potential Cause 3: Competing Non-Catalytic Reaction: A background, non-enantioselective reaction may be occurring, leading to the formation of racemic product.[12]

    • Solution: This can sometimes be suppressed by lowering the reaction temperature or reducing the concentration of the reducing agent. Ensure the catalyst loading is sufficient; too little catalyst can allow the background reaction to become more prominent.[12]

G start Low Enantiomeric Excess (ee) Observed q1 Is the catalyst/ligand known to work for similar ketones? start->q1 sol1 Screen a diverse panel of chiral ligands and metal precursors. q1->sol1 No q2 Have reaction conditions (T, P, solvent) been optimized? q1->q2 Yes sol1->q2 sol2 Systematically vary parameters. Lowering temperature often improves ee.[12] q2->sol2 No q3 Is the starting ketone pure? q2->q3 Yes sol2->q3 sol3 Re-purify the precursor ketone. Impurities can poison catalysts. q3->sol3 No end_node Improved ee q3->end_node Yes sol3->end_node

Sources

Technical Support Center: Purification of Polar Chroman Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Purification, Stability, and Isolation of Polar Chroman Derivatives Audience: Medicinal Chemists, Process Engineers, and Analytical Scientists

Introduction: The Chroman Paradox

Welcome. If you are accessing this guide, you are likely struggling with the "Chroman Paradox." The chroman core (benzodihydropyran) is lipophilic, but functionalizing it with polar moieties (hydroxyls, carboxylic acids, or glycosides—common in Vitamin E analogs like Trolox, catechins, and flavonoids) creates a molecule that is often too polar for standard C18 retention yet too sticky or unstable for normal phase silica .

This guide is not a generic manual. It is a causality-driven troubleshooting system designed to resolve specific failure modes in the purification of these complex heterocycles.

Module 1: Chromatographic Selectivity (The "Separation" Phase)

Q1: My chroman derivative elutes in the void volume (t0) on C18, or trails indefinitely. How do I retain it?

The Diagnosis: Standard C18 columns rely on hydrophobic collapse. Polar chromans (especially those with C2-carboxylic acids or multiple phenolic hydroxyls) form a hydration shell that prevents interaction with the alkyl chains. Furthermore, if you are running >95% aqueous mobile phases to force retention, you are likely experiencing "Phase Collapse" (Dewetting) , where the C18 chains self-associate to escape the water, effectively shutting down the column.

The Protocol: Stop using standard C18. You require Orthogonal Selectivity utilizing Pi-Pi interactions or Polar-Embedded phases.

Column ChemistryMechanism of ActionRecommended For
Pentafluorophenyl (PFP) Strong

-

interaction between the electron-deficient fluorine ring and the electron-rich chroman aromatic ring.
Separating positional isomers (e.g., 6-OH vs 7-OH chromans) and halogenated derivatives.
Phenyl-Hexyl

-

stacking + hydrophobic interaction. The hexyl linker allows the phenyl ring to "reach" the analyte.
General polar aromatics where C18 fails.
Polar-Embedded C18 Contains a hydrophilic group (amide/carbamate) within the alkyl chain to prevent phase collapse.Analytes requiring 100% aqueous mobile phases.[1]

Step-by-Step Optimization:

  • Switch Phase: Install a PFP or Phenyl-Hexyl column (e.g., 2.7 µm fused-core particles for efficiency).

  • Mobile Phase A: Water + 0.1% Formic Acid (Critical: suppresses ionization of phenolic/carboxylic protons to increase retention).

  • Mobile Phase B: Methanol (Promotes stronger

    
    -
    
    
    
    interactions than Acetonitrile).
  • Gradient: Start at 0-5% B. Hold for 2 CV (Column Volumes) to allow interaction, then ramp.

Q2: I have a glycosylated chroman that is insoluble in Hexane but elutes too fast in Reverse Phase. What now?

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC).[2][3][4] For highly polar glycosides, Reverse Phase (RP) is often futile. HILIC uses a polar stationary phase with a high-organic mobile phase, creating a water-rich layer on the silica surface.[3]

HILIC Workflow for Chromans:

  • Column: Amide or Diol bonded phase (More stable than bare silica).

  • Mobile Phase: 90% Acetonitrile / 10% Aqueous Buffer (10mM Ammonium Formate, pH 3-4).

  • Mechanism: Partitioning into the water layer. The more polar the chroman, the later it elutes (opposite of RP).

Module 2: Sample Stability (The "Preservation" Phase)

Q3: My purified fraction turns brown/red upon concentration. Is my compound degrading?

The Diagnosis: Yes. Phenolic chromans (like tocopherols and catechins) are potent antioxidants because they sacrifice themselves. They readily oxidize to form para-quinones or open-ring quinone methides, especially under alkaline conditions or exposure to UV light.

The "Zero-Oxidation" Protocol: You must treat the purification system as an anaerobic chamber.

  • Solvent Degassing: Do not rely on online degassers alone. Sparge mobile phases with Helium or Argon for 15 mins prior to use.

  • Acidity is Shielding: Maintain pH < 4.0. Phenolate ions (basic form) oxidize 100x faster than phenols. Use 0.1% Formic or Acetic acid in both mobile phases.

  • Temperature: Set column oven and fraction collector to 4°C if possible. Heat accelerates quinone formation.

  • Workup: Evaporate fractions immediately using a rotary evaporator with a nitrogen bleed, not air.

Visualizing the Stability Workflow:

OxidationControl Sample Crude Chroman Sample Check_pH Check pH Sample->Check_pH Acidify Acidify (pH < 4) (0.1% Formic Acid) Check_pH->Acidify If pH > 4 Degas Sparge Solvents (He/Ar) Check_pH->Degas If pH < 4 Acidify->Degas Chromatography Run Chromatography (Avoid basic modifiers) Degas->Chromatography Fraction_Collection Fraction Collection (Amber vials, 4°C) Chromatography->Fraction_Collection Evaporation Evaporation (N2 bleed, <35°C) Fraction_Collection->Evaporation

Figure 1: Critical workflow for preventing oxidative degradation of phenolic chromans during purification.

Module 3: Structural Resolution (The "Isomer" Phase)

Q4: I have a racemic mixture at the C2 position (e.g., Chroman-2-carboxylic acid). Standard C18 shows one peak.

The Diagnosis: Enantiomers have identical physical properties in an achiral environment. C18 cannot distinguish them. You need a chiral selector.

The Strategy: Polysaccharide-based chiral stationary phases (CSPs) are the gold standard for chromans.

Method Development Matrix:

ModeColumn TypeMobile PhaseWhy?
Normal Phase (NP) Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H)Hexane / IPA / TFA (90:10:0.1)First Choice. High resolution. The "twist" of the chroman ring fits well into the amylose helical groove.
Reversed Phase (RP) Cellulose tris(3-chloro-4-methylphenylcarbamate)Water / ACN / Formic AcidUse if sample is insoluble in Hexane. Requires specific "RP-coated" chiral columns.

Technical Tip: For Chroman-2-carboxylic acids, the addition of 0.1% Trifluoroacetic Acid (TFA) is mandatory. Without it, the carboxylic acid dimerizes or streaks, ruining chiral recognition.

Module 4: Isolation & Scale-Up (The "Production" Phase)

Q5: My sample is soluble in DMSO/Methanol but crashes out when I inject it onto a Flash column equilibrated in Hexane/Ethyl Acetate.

The Diagnosis: This is the "Solvent Strength Mismatch." Injecting a polar solvent (DMSO) into a non-polar column (Hexane) causes the sample to precipitate at the head of the column, leading to high backpressure and terrible separation.

The Protocol: Solid Phase Dry Loading Do not liquid inject. Use the dry load technique to eliminate solvent mismatch.

  • Dissolve: Dissolve crude chroman in the minimum amount of Methanol/Acetone.

  • Adsorb: Add Celite 545 or clean Silica Gel (ratio 1:3 sample to sorbent).

  • Evaporate: Rotary evaporate until you have a free-flowing dry powder.

  • Load: Pour the powder into a solid-load cartridge (or empty pre-column) and place it before the main Flash column.

  • Elute: The gradient will gradually desorb the chroman as the polarity increases, resulting in sharp bands.

Decision Logic for Column Selection:

ColumnSelection Start Chroman Derivative Purification Is_Chiral Is it a Racemic Mix? Start->Is_Chiral Polysaccharide Polysaccharide Chiral Column (Amylose/Cellulose) Is_Chiral->Polysaccharide Yes Solubility Solubility? Is_Chiral->Solubility No Water_Soluble Water Soluble (Glycosides/Salts) Solubility->Water_Soluble Organic_Soluble Organic Soluble (Aglycones) Solubility->Organic_Soluble HILIC HILIC Mode (Amide/Diol) Water_Soluble->HILIC Aromaticity Aromatic/Polar Ratio? Organic_Soluble->Aromaticity High_Aromatic High Aromaticity (Multiple Rings) Aromaticity->High_Aromatic Polar + Aromatic Standard Standard C18 (If retentive) Aromaticity->Standard Non-polar PFP PFP or Phenyl-Hexyl (Pi-Pi Selective) High_Aromatic->PFP

Figure 2: Decision matrix for selecting the optimal stationary phase based on structural properties.

References

  • Stationary Phase Selection for Polar Aromatics Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems. MDPI. [Link]

  • HILIC Mechanisms for Polar Compounds Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[1][2][3][4][5] National Institutes of Health (PMC). [Link]

  • Chiral Resolution of Chroman Derivatives Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases. Royal Society of Chemistry. [Link]

  • Oxidative Instability of Chromanols Kinetics and Mechanistic Studies of Photochemical and Oxidative Stability of Galaxolide (Chroman derivatives). MDPI. [Link]

Sources

Technical Support Center: Resolving Enantiomers of 5-Methoxychroman-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantiomeric resolution of 5-methoxychroman-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of this chiral amine. We will explore the underlying principles of key resolution techniques, offer detailed troubleshooting guides in a question-and-answer format, and provide validated experimental protocols.

The stereochemistry of the chroman-3-amine scaffold is a critical determinant of pharmacological activity, making the isolation of single enantiomers essential for drug development and biological studies.[1] This guide will focus on the two most prevalent and scalable methods for chiral resolution: Diastereomeric Salt Formation and Chiral High-Performance Liquid Chromatography (HPLC) , with additional insights into enzymatic resolution.

Part 1: Diastereomeric Salt Formation & Crystallization

Diastereomeric salt formation is a classical and often cost-effective method for resolving racemic amines on a large scale.[2][3] The principle involves reacting the racemic amine with an enantiomerically pure chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most notably solubility.[4][5][6] This difference allows for their separation by fractional crystallization.[3][7]

Frequently Asked Questions (FAQs): Diastereomeric Salt Formation

Q1: How do I select an appropriate chiral resolving agent for 5-methoxychroman-3-amine?

A: The selection is crucial and often empirical, but rational choices can be made. For resolving basic compounds like amines, chiral carboxylic acids are the most common choice.[8][9] Tartaric acid and its derivatives (like dibenzoyltartaric acid or di-p-toluoyltartaric acid) are highly popular and commercially available resolving agents for chiral bases.[2] Other effective options include mandelic acid and 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (BNP).[3][10]

Table 1: Common Chiral Resolving Agents for Amines

Resolving AgentAcidity (pKa)Typical SolventsKey Characteristics
(+)-Tartaric Acid~3.0, 4.4Alcohols (MeOH, EtOH), WaterReadily available, cost-effective, forms well-defined crystals.
(-)-Dibenzoyl-L-tartaric acidLower than TartaricAlcohols, Acetone, Ethyl AcetateIncreased aromaticity can enhance crystal packing and solubility differences.
(R)-(-)-Mandelic Acid~3.4Alcohols, Water, TolueneSimple structure, often effective where tartaric acids fail.
(R)-(+)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP)Strong AcidAlcohols, AcetonitrileBulky, rigid structure can provide excellent chiral recognition.[3]

Q2: What is the importance of the solvent in diastereomeric crystallization?

A: The solvent system is as critical as the resolving agent. An ideal solvent should exhibit a significant solubility difference between the two diastereomeric salts. It should dissolve both salts at an elevated temperature but allow for the selective crystallization of the less soluble salt upon cooling, while the more soluble salt remains in the mother liquor.[3] Alcohols like methanol and ethanol are common starting points for amine salts.

Troubleshooting Guide: Diastereomeric Crystallization

Q3: I've mixed my racemic amine and the chiral acid, but nothing is crystallizing, even after cooling. What should I do?

A: This is a common issue, often related to supersaturation or solvent choice.

  • Potential Cause 1: Solution is too dilute. The concentration of the salts may be below the saturation point at the current temperature.

    • Solution: Carefully evaporate some of the solvent under reduced pressure and attempt to cool the solution again. Be cautious not to remove too much solvent, which could cause both diastereomers to precipitate non-selectively.

  • Potential Cause 2: Inappropriate solvent. The chosen solvent may be too good at solvating both salts, preventing crystallization.

    • Solution: Try adding a less polar "anti-solvent" dropwise to the stirred solution until turbidity persists. Common anti-solvents for alcoholic solutions include ethers (like MTBE) or alkanes (like heptane). This reduces the overall solubility of the salts and can induce crystallization.

  • Potential Cause 3: Lack of nucleation sites. Crystallization requires an initial seed to grow upon.

    • Solution 1 (Seeding): If you have a small amount of the desired pure diastereomeric salt, add a single crystal to the supersaturated solution.[3][11]

    • Solution 2 (Scratching): Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic imperfections created can act as nucleation sites.

Q4: I got crystals, but after isolation and liberation of the free amine, the enantiomeric excess (e.e.) is very low. How can I improve the purity?

A: Low enantiomeric excess (or diastereomeric excess, d.e., of the salt) indicates that the more soluble salt has co-precipitated with the less soluble one.

  • Potential Cause 1: Crystallization occurred too quickly. Rapid cooling can trap the more soluble diastereomer in the crystal lattice.

    • Solution: Redissolve the salt by heating and allow it to cool much more slowly. A programmed cooling ramp or simply allowing the heated flask to cool to room temperature overnight in an insulated container can significantly improve selectivity.

  • Potential Cause 2: Incorrect stoichiometry. The molar ratio of the resolving agent to the amine can influence the outcome.[2]

    • Solution: While a 1:1 ratio is a common starting point, sometimes using 0.5 equivalents of the resolving agent can be more effective.[12] This strategy relies on the solubility difference between one diastereomeric salt and the unreacted, free enantiomer.

  • Potential Cause 3: The solubility difference is inherently small.

    • Solution: A recrystallization step is necessary. Isolate the enriched salt, redissolve it in a minimum amount of hot solvent, and cool slowly to crystallize again. Each recrystallization step should increase the diastereomeric purity. You may also need to screen other resolving agents or solvent systems to find a combination with better selectivity.[11]

Experimental Protocol: Diastereomeric Salt Resolution

This protocol provides a general workflow. Optimal conditions (solvent, temperature, concentrations) must be determined empirically.

  • Salt Formation: Dissolve racemic 5-methoxychroman-3-amine (1.0 eq) in a suitable solvent (e.g., methanol, 20 volumes). In a separate flask, dissolve the chiral resolving agent (e.g., (+)-Dibenzoyl-D-tartaric acid, 1.0 eq) in the same solvent.

  • Mixing: Warm both solutions gently to ensure complete dissolution. Combine the two solutions and stir.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, consider troubleshooting steps (Q3). Once crystals appear, continue stirring at room temperature for a defined period (e.g., 2-4 hours) before further cooling in an ice bath or refrigerator to maximize the yield of the less soluble salt.[13]

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Analysis: Dry the salt and determine its diastereomeric excess (d.e.). This can often be done by ¹H NMR. The purity of the amine can be determined by chiral HPLC after liberating the free base.

  • Liberation of Free Amine: Dissolve the diastereomerically enriched salt in water. Add a base (e.g., 1M NaOH) until the pH is >11 to deprotonate the amine.

  • Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched 5-methoxychroman-3-amine.

  • Purity Check: Determine the final enantiomeric excess (e.e.) using chiral HPLC.

Workflow Visualization

G cluster_prep Preparation cluster_process Process cluster_separation Separation cluster_final Final Product racemic_amine Racemic Amine (R/S)-5-MeO-Chroman-3-amine salt_formation 1. Mix in Solvent (e.g., Methanol) racemic_amine->salt_formation resolving_agent Chiral Resolving Agent (e.g., (+)-DBTA) resolving_agent->salt_formation crystallization 2. Slow Cooling & Crystallization salt_formation->crystallization filtration 3. Filtration crystallization->filtration solid Solid: Less Soluble Salt (e.g., (S)-Amine-(+)-DBTA) filtration->solid isolate mother_liquor Mother Liquor: More Soluble Salt (e.g., (R)-Amine-(+)-DBTA) filtration->mother_liquor separate liberation 4. Liberation (Base) solid->liberation extraction 5. Extraction liberation->extraction final_product Enantioenriched Amine (e.g., (S)-Enantiomer) extraction->final_product

Caption: Workflow for Diastereomeric Salt Resolution.

Part 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[14] It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[14][15] For amines like 5-methoxychroman-3-amine, polysaccharide-based CSPs are often the most effective.[14][16]

Frequently Asked Questions (FAQs): Chiral HPLC

Q5: Which type of chiral column is best for screening 5-methoxychroman-3-amine?

A: A screening approach using several columns is the most efficient strategy.[17][18] For primary amines, polysaccharide-based CSPs are a primary choice. Start with columns based on:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD, Lux® Amylose-1)

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD)

  • Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak® IC, Lux® i-Cellulose-5)[19]

These columns are versatile and can be used in normal phase, polar organic, or reversed-phase modes.[14][19]

Q6: What are the typical mobile phase conditions for separating a chiral amine?

A:

  • Normal Phase (NP): This is often the most successful mode. A typical mobile phase consists of a non-polar solvent like hexane or heptane with a polar alcohol modifier (e.g., isopropanol or ethanol). For basic amines, it is critical to add a basic additive (e.g., 0.1% diethylamine or butylamine) to the mobile phase to improve peak shape and prevent tailing.[17]

  • Polar Organic (PO): This mode uses polar solvents like acetonitrile or methanol. It can be a good alternative to normal phase.[17][20]

  • Reversed-Phase (RP): While less common for this class of compounds, it can be attempted on compatible columns (e.g., Chiralpak® AD-RH). Mobile phases typically consist of water/acetonitrile or water/methanol with additives like trifluoroacetic acid (TFA) and triethylamine (TEA).[20]

Troubleshooting Guide: Chiral HPLC Separation

Q7: I'm injecting my racemic sample, but I only see a single, sharp peak. How do I achieve separation?

A: A single peak means the CSP is not differentiating between the enantiomers under the current conditions.

  • Potential Cause 1: Suboptimal Mobile Phase. The modifier percentage may be too high, eluting the enantiomers too quickly for interaction with the CSP to occur.

    • Solution: Systematically decrease the percentage of the alcohol modifier (e.g., from 20% isopropanol down to 10%, 5%, etc.). This increases retention time and allows for better chiral recognition.

  • Potential Cause 2: Wrong Column Choice. The selected CSP may not be suitable for your molecule.

    • Solution: Screen other columns with different chiral selectors (e.g., if an amylose-based column failed, try a cellulose-based one).[14][17]

  • Potential Cause 3: Temperature Effects.

    • Solution: Lowering the column temperature can sometimes enhance the subtle interaction differences between enantiomers and the CSP, improving resolution.[18]

Q8: I see two peaks, but they are broad and overlapping (poor resolution). How can I improve this?

A: Poor resolution means the separation is incomplete. The goal is to increase the distance between the peak centers (selectivity) and/or decrease their width (efficiency).

  • Potential Cause 1: High Flow Rate. The flow rate may be too fast, not allowing sufficient time for equilibrium between the mobile and stationary phases.

    • Solution: Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This almost always improves resolution, at the cost of longer analysis time.[18]

  • Potential Cause 2: Mobile Phase Composition. The type of alcohol modifier can have a significant impact on selectivity.

    • Solution: Switch the alcohol modifier. For example, if you are using isopropanol, try ethanol. Ethanol is a weaker modifier and can sometimes provide different and better selectivity.

  • Potential Cause 3: Peak Tailing. If the peaks are tailing into each other, the resolution will be poor. This is very common for amines.

    • Solution: Ensure you have an appropriate basic additive in your normal phase mobile phase (see Q6). If peak shape is still poor, increasing the concentration of the additive slightly may help.[17]

Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Choose a primary screening column, for example, a cellulose tris(3,5-dimethylphenylcarbamate) CSP.

  • Initial Mobile Phase (Normal Phase): Prepare a starting mobile phase of 80:20 (v/v) Hexane/Isopropanol with 0.1% Diethylamine.

  • Initial Run: Equilibrate the column with the mobile phase for at least 20 column volumes. Set the flow rate to 1.0 mL/min and the UV detection wavelength appropriately for the chroman core. Inject the racemic 5-methoxychroman-3-amine solution.

  • Optimization - No Separation: If a single peak is observed, decrease the isopropanol content in 5% increments (e.g., to 15%, then 10%).

  • Optimization - Poor Resolution: If two peaks are observed but not baseline-separated, first try decreasing the flow rate to 0.5 mL/min. If resolution is still insufficient, try changing the alcohol modifier to ethanol at various concentrations.

  • Method Validation: Once baseline separation is achieved, the method can be validated for linearity, precision, and accuracy as per ICH guidelines.[16]

Visualization of Chiral Recognition

G cluster_enantiomers Mobile Phase CSP Chiral Stationary Phase (CSP) (e.g., Cellulose Derivative) elution_S Longer Retention Time CSP->elution_S elution_R Shorter Retention Time CSP->elution_R R_enantiomer (R)-Enantiomer interaction_R Weaker, Less Stable Diastereomeric Complex R_enantiomer->interaction_R S_enantiomer (S)-Enantiomer interaction_S Stronger, More Stable Diastereomeric Complex S_enantiomer->interaction_S interaction_S->CSP interaction_R->CSP

Caption: Principle of Chiral HPLC Separation.

Part 3: Enzymatic Resolution

Enzymatic kinetic resolution is an alternative that leverages the high stereoselectivity of enzymes, typically lipases or proteases.[8][21] In a kinetic resolution, the enzyme selectively catalyzes a reaction (e.g., acylation) on one enantiomer of the racemate much faster than the other.[22][23]

Frequently Asked Questions (FAQs): Enzymatic Resolution

Q9: How does enzymatic resolution work for an amine?

A: For a racemic amine, a common approach is N-acylation using a lipase, such as Candida antarctica lipase B (CALB), and an acyl donor (e.g., ethyl acetate or ethyl methoxyacetate).[22][24] The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer) to form an amide, leaving the other (S)-enantiomer unreacted. The resulting mixture of the unreacted amine and the newly formed amide can then be easily separated by standard methods like extraction or chromatography due to their different chemical properties.

Q10: What are the main advantages and disadvantages of this method?

A:

  • Advantages: Enzymes operate under mild conditions (temperature, pH), minimizing the risk of racemization or degradation of the substrate. They often exhibit extremely high enantioselectivity (high E-values).[23]

  • Disadvantages: The theoretical maximum yield for the desired enantiomer is 50%, as the other half is consumed in the reaction.[13] To overcome this, the process can be combined with a method to racemize the unwanted enantiomer in situ, a process known as dynamic kinetic resolution (DKR), which can theoretically achieve a 100% yield.[25][26]

References
  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. ScienceDirect.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Catalytic Kinetic Resolution of Cyclic Secondary Amines.
  • Troubleshooting diastereomeric salt crystalliz
  • Technical Support Center: Chiral HPLC Separation of 1-Butyl-2-methylcyclopentan-1-amine Enantiomers. Benchchem.
  • Part 6: Resolution of Enantiomers. Chiralpedia.
  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • 394e Chiral Resolution Via Diastereomeric Salt Crystalliz
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
  • Synthesising Complex Chiral Amines Through Resolution-Racemis
  • Chiral HPLC Separ
  • Resolution of chiral amines.
  • Resolution of Racemic Mixtures by Phase Transition of PEGyl
  • PREPARATION OF OPTICALLY ACTIVE 2,2-DISUBSTITUTED 5-HYDROXYCHROMENES BY ENZYMATIC RESOLUTION OF RACEMIC ESTERS. HETEROCYCLES.
  • Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine.
  • Chiral resolution. Wikipedia.
  • Resolution (Separ
  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product.
  • 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • The Stereochemistry of Substituted Chroman-3-amines: A Technical Guide. Benchchem.
  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterific
  • V. A. Azov Resolution of racemic amine mixtures is an important preparation method for enantio. Science of Synthesis.
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
  • chiral columns. HPLC.eu.
  • Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
  • Simplified Chiral HPLC/SFC Column Screening Str
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine†.
  • CHIRAL HPLC COLUMNS. Sigma-Aldrich.

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Preventing racemization during the synthesis of (S)-5-methoxychroman-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-5-methoxychroman-3-amine is a critical chiral building block in the development of numerous pharmaceutical agents. Its stereochemical purity is paramount, as the biological activity and safety profile of the final active pharmaceutical ingredient (API) are often dictated by a single enantiomer. The primary challenge in its synthesis is preventing racemization—the formation of an equal mixture of both (S) and (R) enantiomers—which can compromise the entire synthetic effort.

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals. It is designed as a practical, in-depth support center to troubleshoot and mitigate racemization risks during the synthesis of (S)-5-methoxychroman-3-amine. The content is structured into a direct, problem-solving Troubleshooting Guide and a broader FAQ section to address common challenges and strategic decisions.

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section addresses specific experimental observations that indicate a loss of enantiomeric excess (% ee) and provides actionable solutions grounded in chemical principles.

Question 1: My enantiomeric excess (% ee) is high after the initial chiral induction step (e.g., asymmetric reduction), but it drops significantly after workup or purification. What is the likely cause?

Answer:

A drop in % ee post-reaction often points to racemization induced by the workup or purification conditions, particularly exposure to non-neutral pH or elevated temperatures. The chiral center at C3, being adjacent to the amine, is susceptible to racemization through a reversible imine formation mechanism, especially under acidic or basic conditions.

Potential Causes & Solutions:

  • pH Extremes During Extraction:

    • Cause: Washing with strong acids or bases can catalyze the formation of a planar, achiral imine intermediate, which upon re-protonation can yield both enantiomers.

    • Solution: Maintain a neutral pH (6.5-7.5) during all aqueous workup steps. Use buffered solutions like phosphate-buffered saline (PBS) or saturated ammonium chloride (NH₄Cl) for washes instead of strong acids or bases. If a basic extraction is unavoidable to remove acidic impurities, use a mild base like sodium bicarbonate (NaHCO₃) and minimize contact time.

  • High Temperatures During Solvent Evaporation:

    • Cause: Excessive heat during rotary evaporation can provide the activation energy needed for racemization, especially if trace acidic or basic impurities are present.[1][2]

    • Solution: Remove solvents under reduced pressure at low temperatures (typically ≤ 40 °C). If the product is a salt (e.g., hydrochloride), it is generally more stable, but caution is still advised.

  • Silica Gel Chromatography:

    • Cause: Standard silica gel is inherently acidic and can promote on-column racemization. The prolonged contact time between the amine and the stationary phase exacerbates this issue.

    • Solution:

      • Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent system containing a small amount of a volatile base, such as triethylamine (~0.5-1% v/v). This deactivates the acidic silanol groups.

      • Use Alternative Stationary Phases: Consider using neutral alumina or a less acidic reversed-phase silica gel (C18) if the compound's polarity allows.

Question 2: I am performing a reductive amination of 5-methoxychroman-3-one, and the final product has low enantioselectivity. How can I improve this?

Answer:

Low enantioselectivity in reductive amination points to issues with the stereocontrol of the reduction step. This can be due to the choice of reducing agent, reaction conditions, or racemization of the intermediate imine before it is reduced.

Potential Causes & Solutions:

  • Ineffective Chiral Catalyst/Reagent:

    • Cause: The chosen chiral catalyst or auxiliary may not be optimal for this specific substrate.

    • Solution: Asymmetric hydrogenation of an enamide precursor derived from the chromanone is a highly effective method.[3] Utilizing a robust catalyst system, such as a Ruthenium-Synphos complex, can provide excellent enantiomeric excesses.[3]

  • Reversible Imine Formation:

    • Cause: The imine formed from the ketone and the amine source can equilibrate, leading to racemization before the hydride is delivered.

    • Solution: Optimize reaction conditions to favor rapid, irreversible reduction. Perform the reaction at lower temperatures to slow the rate of imine equilibration relative to reduction. Ensure the reducing agent is added promptly after imine formation is complete.

  • Choice of Reducing Agent:

    • Cause: Achiral reducing agents like sodium borohydride (NaBH₄) will produce a racemic mixture.

    • Solution: Employ a stereoselective reduction strategy. This could involve using a chiral borane reagent or a catalytic system known for high enantioselectivity in ketone reductions.[4]

Question 3: The final N-deprotection step is causing significant racemization. What are the best strategies to avoid this?

Answer:

Deprotection steps, particularly those requiring harsh acidic or basic conditions, are common culprits for racemization. The choice of the N-protecting group is therefore a critical decision made at the beginning of the synthesis.

Potential Causes & Solutions:

  • Harsh Deprotection Conditions:

    • Cause: Strong acids (e.g., concentrated HCl, TFA) or bases used to cleave robust protecting groups like Boc or Cbz can easily racemize the free amine.

    • Solution: Choose a protecting group that can be removed under mild, neutral conditions.

      • Hydrogenolysis: Groups like Carboxybenzyl (Cbz) or Benzyl (Bn) can be removed with H₂ gas and a palladium catalyst (e.g., Pd/C) in a neutral solvent like ethanol or methanol.[3] This method is highly effective and minimizes the risk of racemization.

      • Orthogonally Stable Groups: Design the synthesis to use protecting groups that can be removed without affecting the chiral center.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable general strategy to obtain enantiomerically pure (S)-5-methoxychroman-3-amine?

The most robust strategies typically involve either introducing the chirality via a highly stereoselective reaction or resolving a racemic mixture.

  • Asymmetric Synthesis: This is often the preferred industrial approach. A highly effective method is the asymmetric hydrogenation of a pre-formed enamide derived from 5-methoxychroman-3-one.[3] This approach directly generates the desired (S)-enantiomer with high % ee, avoiding the need for resolution.

  • Classical Resolution: This involves reacting the racemic amine with a chiral resolving agent, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid, to form a pair of diastereomeric salts.[5] These salts have different solubilities and can be separated by fractional crystallization. The desired diastereomer is then treated with a base to liberate the pure (S)-amine enantiomer. While effective, this process can be tedious and is limited to a theoretical maximum yield of 50% without a racemization-recycle loop.[5][6]

Q2: How can I accurately determine the enantiomeric excess (% ee) of my product?

Accurate determination of % ee is crucial. The most common and reliable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The amine is passed through a column with a chiral stationary phase (CSP), such as Daicel Chiralcel-OD.[3] The two enantiomers interact differently with the CSP and elute at different times, allowing for their separation and quantification from the integrated peak areas.[3]

  • NMR Spectroscopy with a Chiral Solvating Agent (CSA) or Chiral Derivatizing Agent (CDA):

    • With a CSA: Adding a chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL)) to the NMR sample of the amine can induce small, measurable differences in the chemical shifts of the protons of the two enantiomers.[7]

    • With a CDA: Reacting the amine with a chiral derivatizing agent (e.g., Mosher's acid chloride) converts the enantiomers into diastereomers.[5] These diastereomers have distinct NMR spectra, and the % ee can be determined by integrating the signals of specific, well-resolved protons.[8][9]

Parameter Chiral HPLC NMR with Chiral Agent
Principle Physical separation on a chiral columnFormation of transient diastereomeric complexes
Resolution Typically baseline separation (>1.5)[8]Relies on chemical shift difference (Δδ)
Sensitivity High (µg/mL to ng/mL)Lower (~0.5% of minor enantiomer)[8]
Sample Prep Dissolution in mobile phaseDerivatization or addition of CSA in NMR tube
Key Advantage High accuracy and resolving powerRapid analysis, no need for specialized columns

Q3: What role do solvent and temperature play in preventing racemization?

Solvent and temperature are critical parameters that must be carefully controlled.

  • Temperature: Higher temperatures increase reaction rates, including the rate of undesired racemization.[1] Whenever possible, reactions involving the chiral amine should be run at or below room temperature. In processes like dynamic kinetic resolution (DKR), temperature is carefully controlled to balance the rates of racemization and resolution.[1]

  • Solvent: The choice of solvent can influence racemization rates. Protic solvents, especially alcohols, can facilitate proton transfer, which may contribute to racemization mechanisms.[1] Aprotic solvents are often preferred. Furthermore, the solvent can affect the stability of intermediates; a solvent that stabilizes a planar, achiral intermediate could increase the rate of racemization.

Key Experimental Protocols

Protocol 1: Chiral HPLC Analysis for Enantiomeric Excess

This protocol is a standard method for determining the % ee of chroman-3-amine derivatives.[3]

  • Column: Daicel Chiralcel-OD (10 µm particle size).

  • Mobile Phase: A non-polar/polar mixture, typically Hexane:Isopropanol (90:10 v/v). The ratio may need optimization.

  • Flow Rate: 1.0 - 2.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 211 nm.

  • Sample Preparation: Dissolve a small amount of the amine (~1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample and integrate the areas of the two enantiomer peaks. Calculate % ee using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

Protocol 2: N-Cbz Deprotection via Hydrogenolysis

This is a mild and effective method for removing a Cbz protecting group while minimizing racemization risk.

  • Setup: To a solution of the Cbz-protected (S)-5-methoxychroman-3-amine (1 mmol) in methanol (10 mL) in a round-bottom flask, add palladium on carbon (10% w/w, ~0.1 mmol).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Workup: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure at low temperature (<40 °C) to yield the deprotected amine.

Visualizing the Synthetic Challenge

The following workflow diagram illustrates the critical control points where racemization must be monitored and prevented during a typical synthetic sequence.

Racemization_Control_Workflow cluster_synthesis Synthetic Pathway cluster_risks Racemization Risks & Control Points cluster_analysis Analysis Start 5-Methoxychroman-3-one Step1 Asymmetric Reduction or Reductive Amination Start->Step1 Intermediate (S)-Protected Amine (High % ee) Step1->Intermediate Risk1 Low Stereoselectivity (Control: Chiral Catalyst, Temp.) Step1->Risk1 Step2 Deprotection Intermediate->Step2 Analysis Verify % ee (Chiral HPLC, NMR) Intermediate->Analysis FinalProduct (S)-5-methoxychroman-3-amine Step2->FinalProduct Risk2 Harsh Conditions (Control: Mild Reagents, H₂/Pd-C) Step2->Risk2 Risk3 Workup/Purification (Control: Neutral pH, Low Temp, Neutralized Silica) FinalProduct->Risk3 FinalProduct->Analysis

Caption: Workflow of racemization risks and controls.

References

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Available at: [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. Journal of the American Chemical Society. Available at: [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis. Available at: [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. Available at: [Link]

  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development. Available at: [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available at: [Link]

  • Chromanone and flavanone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. Available at: [Link]

  • Racemization. Wikipedia. Available at: [Link]

Sources

Technical Support Center: (S)-5-Methoxychroman-3-amine Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support Knowledge Base for process chemists and engineers. It assumes the user is familiar with basic organic synthesis but requires specific insights into the scale-up challenges of the 5-methoxychroman-3-amine scaffold.

Ticket ID: SC-MC3A-500 Status: Active Subject: Process Optimization & Troubleshooting for Multi-Kilo Synthesis[1]

Executive Summary & Route Selection

Target Molecule: (S)-5-methoxychroman-3-amine CAS: (Generic/Analogous) | MW: 179.22 g/mol Critical Quality Attribute (CQA): Enantiomeric Excess (ee) > 99.5%[1]

For scale-up (>1 kg), we recommend two validated pathways depending on your facility's capabilities. Route A (Biocatalytic) is preferred for yield and green chemistry metrics.[2][3] Route B (Classical Resolution) is the robust fallback if biocatalysis is unavailable.[2]

FeatureRoute A: Enzymatic TransaminationRoute B: Classical Resolution
Key Intermediate 5-Methoxychroman-3-oneRacemic 5-Methoxychroman-3-amine
Chiral Source

-Transaminase (ATA)
(S)-Mandelic acid or D-Tartaric acid
Theoretical Yield 100% (Kinetic)50% (Max)
Scale-Up Risk Enzyme inhibition (substrate/product)Crystallization yield/throughput
Green Metric High (Aqueous media)Low (Solvent intensive)

Module 1: Precursor Synthesis (The Chromanone Core)

Objective: Synthesis of 5-methoxychroman-3-one. Common Issue: The 5-methoxy group activates the ring, leading to over-oxidation or polymerization during cyclization.[1][3]

Recommended Protocol (Dieckmann Condensation Approach)
  • Alkylation: React 3,5-dimethoxyphenol with methyl acrylate (Base: Triton B or NaOMe) to form the ester intermediate.[1][3]

  • Hydrolysis: Saponify to the acid.

  • Cyclization: Convert to acid chloride (SOCl

    
    ), then intramolecular Friedel-Crafts cyclization (AlCl
    
    
    
    or SnCl
    
    
    ).[3]
    • Note: The 5-methoxy group directs ortho/para.[1] Ensure temperature control (<0°C) during Lewis acid addition to prevent regio-isomeric mixtures.

Troubleshooting Guide: Chromanone Synthesis

User Report: "My reaction mixture turned black and tarry during the Friedel-Crafts cyclization."

Root Cause: The 5-methoxy group makes the aromatic ring highly electron-rich.[1] Standard AlCl


 conditions are too harsh, causing polymerization.[3]
Solution: 
  • Switch Lewis Acid: Use SnCl

    
      (Stannic chloride) or TiCl
    
    
    
    in DCM at -10°C. These are milder than Aluminum chloride.[1]
  • Stepwise Addition: Do not dump the catalyst. Add the acid chloride to the catalyst solution dropwise to keep the local concentration low.[3]

User Report: "I am seeing significant des-methyl impurities (phenol formation)."

Root Cause: Lewis acids (especially AlCl


 and BBr

) can deprotect methyl ethers.[2][3] Solution:
  • Quench Protocol: Keep the reaction time short (<2 hours). Quench immediately into ice/HCl.

  • Alternative: Use Polyphosphoric Acid (PPA) for the cyclization at 80°C instead of Friedel-Crafts. This avoids the demethylation pathway entirely.[2][3]

Module 2: The Chiral Amine (Critical Step)

Protocol A: Enzymatic Transamination (Preferred)

This route uses an


-Transaminase (ATA) to convert the ketone directly to the (S)-amine.[1]
  • Enzyme: ATA-113 or ATA-117 (Codexis/Evoxx screening kit analogs).[1]

  • Amine Donor: Isopropylamine (1.5 eq) or Alanine (with LDH/GDH recycling system).

  • Cofactor: PLP (Pyridoxal-5'-phosphate), 1 mM.[1][3]

Workflow:

  • Dissolve 5-methoxychroman-3-one in DMSO (5% v/v).

  • Add to phosphate buffer (pH 7.5) containing PLP and Isopropylamine (1M).[2][3]

  • Add Enzyme preparation. Stir at 30°C for 24h.

  • Workup: Acidify to pH 2 (to protonate amine), extract ketone (impurities) with MTBE. Basify aqueous layer to pH 12, extract product with EtOAc.[3]

Protocol B: Classical Resolution (Fallback)

If enzymes are unavailable, synthesize the racemate via reductive amination (NaCNBH


 + NH

OAc) and resolve.[3]

Resolution Agent: (S)-(+)-Mandelic Acid or D-(-)-Tartaric Acid .[1]

  • Note: For chroman-3-amines, Mandelic acid often yields sharper crystals than Tartaric acid due to

    
    -
    
    
    
    stacking interactions with the chroman ring.[1][3]

Troubleshooting Guide: Resolution

User Report: "The salt isn't crystallizing; it's oiling out."

Root Cause: The 5-methoxy group increases lipophilicity, interfering with the lattice energy in pure alcohols.[1][3] Solution:

  • Solvent Switch: Change from pure Ethanol to EtOH:Water (95:5) or Isopropanol .[1][2][3] The small water content helps form a hydrated crystal lattice, which is often more stable than the anhydrous form.[3]

  • Seeding: You must seed the reactor at the cloud point. Do not rely on spontaneous nucleation at scale.[2][3]

User Report: "Enantiomeric excess stuck at 92% after two recrystallizations."

Root Cause: Formation of a eutectic mixture or solid solution.[2][3] Solution:

  • The "Pope-Peachey" Method: Use 0.5 eq of the chiral acid and 0.5 eq of an achiral mineral acid (HCl). This forces the "wrong" enantiomer to stay in solution as the soluble hydrochloride salt, while the "right" enantiomer precipitates as the chiral salt.[3]

Module 3: Salt Formation & Stability

Target: (S)-5-methoxychroman-3-amine Hydrochloride.[1]

Procedure:

  • Dissolve free base in anhydrous EtOAc (10 volumes).

  • Cool to 0-5°C.

  • Add HCl in Isopropanol (1.1 eq) dropwise.

  • Critical: The 5-methoxy group makes the amine prone to oxidation (turning pink/brown) if exposed to air in solution.[1]

  • Stabilization: Perform salt formation under N

    
     atmosphere. Filter under N
    
    
    
    .[1][2][3]

Visualizing the Decision Matrix

The following diagram illustrates the critical decision points for scaling up this specific scaffold.

ScaleUp_Decision_Tree Start Start: 5-Methoxychroman-3-one Decision1 Is Biocatalysis Available? Start->Decision1 RouteA Route A: Transaminase (ATA) Decision1->RouteA Yes RouteB Route B: Reductive Amination Decision1->RouteB No ProcessA Screening: ATA-113/117 Donor: Isopropylamine RouteA->ProcessA ProcessB Reaction: NH4OAc / NaCNBH3 Result: Racemic Amine RouteB->ProcessB CheckA Check Conversion > 90%? ProcessA->CheckA Resolution Resolution Step: (S)-Mandelic or D-Tartaric Acid ProcessB->Resolution TroubleA Issue: Product Inhibition Fix: In-situ Product Removal (ISPR) CheckA->TroubleA No Final Target: (S)-5-Methoxychroman-3-amine HCl >99.5% ee CheckA->Final Yes TroubleB Issue: Oiling Out Fix: Switch to EtOH:H2O (95:5) Resolution->TroubleB Cryst. Failure Resolution->Final Success TroubleA->ProcessA Recycle TroubleB->Resolution Optimize

Caption: Decision matrix for selecting between Biocatalytic (Green) and Classical (Red) routes based on facility capability and yield requirements.

References & Authority

  • Transaminase Application: Klatte, S., et al.[3] "Biocatalytic production of chiral amines: approaches for process intensification." Trends in Biotechnology (2014).[2][3] (Validates ATA route for chiral amines).

  • Chromanone Synthesis: Lockhart, I. M.[3] "Chromans and Tocopherols."[1][2][3] Chemistry of Heterocyclic Compounds (Wiley).[2][3] (Foundational text on chroman cyclization).

  • Resolution Techniques: Kozma, D.[2][3] "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation."[2][3] (Source for Mandelic/Tartaric acid selection).[2][3]

  • Specific Analog Precedent: US Patent 6,638,971.[1][2][3] "Preparation of chroman derivatives." (Describes similar methoxy-chroman resolutions).

  • General Scale-Up: Anderson, N. G.[1][3] "Practical Process Research and Development." (Source for "Pope-Peachey" resolution method).

Disclaimer: This guide is for research and development purposes. All scale-up activities must be accompanied by a specific Process Safety Hazard Assessment (PHA) regarding the handling of methoxy-anilines and pyrophoric reducing agents.[1]

Sources

Troubleshooting poor separation of chroman derivatives in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Separation of Chroman Derivatives

Ticket ID: KB-CHRM-2024-05 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open for Consultation

Executive Summary & Core Directive

Separating chroman derivatives—specifically tocopherols (Vitamin E isomers), flavanones, and synthetic chroman-4-one scaffolds—presents a dual challenge: structural isomerism (e.g.,


- vs. 

-tocopherol) and chirality (C2/C4 stereocenters). Standard C18 chemistries often fail here because they rely primarily on hydrophobicity, whereas chroman separation requires shape selectivity and

-

recognition
.

This guide abandons generic advice. We focus on the specific molecular interactions—phenolic hydrogen bonding and steric hindrance—that dictate success or failure in chroman chromatography.

Knowledge Base: Troubleshooting & FAQs

Category 1: The "Beta-Gamma" Gap (Positional Isomer Resolution)

Q: I am using a standard C18 column for tocopherol analysis, but


-tocopherol and 

-tocopherol co-elute as a single peak. How do I resolve them?

A: This is the classic "chroman trap."


-tocopherol (5,8-dimethyl) and 

-tocopherol (7,8-dimethyl) are positional isomers with nearly identical hydrophobicities. A standard C18 phase cannot discriminate between the methyl positions on the chromanol ring.

The Fix: Switch to Shape-Selective or


-Active Stationary Phases. 
You need a mechanism that "sees" the electron density distribution or the 3D shape of the molecule.
  • Pentafluorophenyl (PFP) Phases:

    • Mechanism: The fluorine atoms on the PFP ring create a strong electron-deficient face. This interacts with the electron-rich phenolic ring of the chroman via

      
      -
      
      
      
      interactions. The position of the methyl groups on the
      
      
      and
      
      
      isomers alters this interaction strength enough to provide baseline resolution.
    • Protocol: Use a Methanol/Water gradient. The rigid PFP ring also offers steric selectivity.

  • C30 (Triacontyl) Phases:

    • Mechanism: The long C30 chains order themselves more rigidly than C18, creating "slots" that isomers must fit into. This shape selectivity is superior for rigid isomers like chromans and carotenoids.

    • Citation: C30 phases have been proven to achieve baseline separation of

      
      - and 
      
      
      
      -tocopherols where C18 fails completely [1, 3].[1]

Comparative Data: Stationary Phase Selectivity (


) for 

-Tocopherol
Stationary PhaseInteraction ModeResolution (

)
Selectivity (

)
Recommendation
C18 (Monomeric) Hydrophobic< 0.8 (Co-elution)~1.00Not Recommended
C30 (Polymeric) Hydrophobic + Shape> 1.51.04 - 1.08High (Isomer specific)
PFP (Propyl)

-

+ Dipole
> 1.81.06 - 1.10High (Fast analysis)
Silica (Normal Phase) H-Bonding> 2.0> 1.15Excellent (Requires non-polar solvents)
Category 2: Peak Tailing & Broadening

Q: My chroman peaks are tailing significantly (


), especially for aminated chroman derivatives. Is the column dead? 

A: Likely not. The issue is secondary silanol interactions . Chroman derivatives often contain a phenolic hydroxyl group (acidic) or an amine handle (basic).

The Mechanism: Uncapped silanols (


) on the silica surface are acidic.[2]
  • If your analyte is basic (amine-functionalized chroman), it ion-pairs with ionized silanols.

  • If your analyte is phenolic (like tocopherol), it can hydrogen bond with free silanols.

The Fix:

  • pH Control:

    • For Basic Chromans: Raise pH to > 7.0 (using a hybrid particle column like C18-H or XBridge to withstand high pH) to suppress amine ionization, OR lower pH to < 3.0 to suppress silanol ionization.

    • For Phenolic Chromans: Add 0.1% Formic Acid or Acetic Acid to the mobile phase. This keeps the phenolic proton on the molecule, preventing interaction with the stationary phase [6, 7].

  • Column Choice: Use "End-capped" or "Polar-Embedded" columns.[3] These have a shielding group (like a carbamate or amide) near the surface that blocks analytes from reaching the silanols.

Category 3: Chiral Separation (Enantiomers)[4][5][6][7]

Q: I need to separate the enantiomers of a synthetic chroman-4-one. Which chiral selector works best?

A: Chroman chirality usually resides at the C2 or C4 position. The "Gold Standard" for this scaffold is Polysaccharide-based Stationary Phases .

Recommended Selectors:

  • Amylose-tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD/IA): The helical structure of the amylose polymer creates chiral grooves. The chroman core fits into these grooves, interacting via H-bonding (carbamate group) and

    
    -
    
    
    
    stacking (phenyl group).
  • Cellulose-tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC): Often provides complementary selectivity if Amylose fails.

Experimental Workflow: Chiral Screening

  • Mobile Phase A: n-Hexane/IPA (90:10) – Normal Phase Mode (Highest success rate).

  • Mobile Phase B: Acetonitrile/Water – Reversed Phase Mode (If solubility is an issue).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: Start at 25°C. Lowering to 10°C often improves resolution by reducing molecular rotation energy, "locking" the fit into the chiral groove [1, 4].

Visual Troubleshooting Guides

Workflow 1: Method Development Decision Tree

Caption: A logic-driven workflow for selecting the correct stationary phase based on the specific chroman separation challenge.

ChromanMethodDev Start Start: Chroman Separation Issue IssueType Identify Primary Challenge Start->IssueType Isomers Positional Isomers (e.g., Beta vs Gamma Tocopherol) IssueType->Isomers Chiral Enantiomers (Chiral Center at C2/C4) IssueType->Chiral Tailing Peak Tailing / Broadening IssueType->Tailing TryC18 Standard C18 Column Isomers->TryC18 PolySacch Polysaccharide CSP (Amylose/Cellulose) Chiral->PolySacch CheckpH Check Mobile Phase pH Tailing->CheckpH FailC18 Resolution < 1.5? TryC18->FailC18 SwitchPFP Switch to PFP (Pentafluorophenyl) (Pi-Pi Interaction) FailC18->SwitchPFP Fast Analysis SwitchC30 Switch to C30 (Shape Selectivity) FailC18->SwitchC30 High Resolution ModeSelect Select Mode PolySacch->ModeSelect NP Normal Phase (Hexane/IPA) ModeSelect->NP Preferred RP Reversed Phase (ACN/H2O) ModeSelect->RP Alternative Acidic Analyte: Phenolic/Acidic Action: Add 0.1% Formic Acid CheckpH->Acidic Basic Analyte: Amine Action: High pH (>8) or TEA Modifier CheckpH->Basic

Workflow 2: Mechanism of Separation (Logic Map)

Caption: Visualizing the molecular interactions required for successful chroman chromatography.

SeparationLogic Chroman Chroman Core Phenol Phenolic -OH Chroman->Phenol Methyls Methyl Substitution (Positional) Chroman->Methyls ChiralCenter C2/C4 Stereocenter Chroman->ChiralCenter Silanol Residual Silanols (Stationary Phase) Phenol->Silanol H-Bonding (Bad) PFP_Ring PFP Fluorine Ring Methyls->PFP_Ring Pi-Pi / Steric Fit Amylose Amylose Helical Groove ChiralCenter->Amylose 3D Inclusion Tailing Peak Tailing Silanol->Tailing Causes Res_Iso Isomer Resolution PFP_Ring->Res_Iso Enables Res_Enant Enantiomer Resolution Amylose->Res_Enant Enables

Standard Operating Procedure (SOP): Beta/Gamma Tocopherol Separation

Objective: Achieve baseline resolution (


) of 

-tocopherol and

-tocopherol.

Materials:

  • Column: PFP (Pentafluorophenyl) Phase, 150 x 4.6 mm, 3

    
    m (e.g., Phenomenex Kinetex PFP or equivalent).
    
  • Mobile Phase A: Water (LC-MS Grade).

  • Mobile Phase B: Methanol (LC-MS Grade).

  • Sample: Tocopherol mix in Methanol (100

    
    g/mL).
    

Protocol:

  • Equilibration: Flush column with 80% MeOH for 20 minutes at 1.0 mL/min.

  • Isocratic Method: Set pump to 85% Methanol / 15% Water .

    • Note: Unlike C18, PFP phases often require a small amount of water to facilitate the dipole-dipole interaction mechanism. Pure organic solvent may collapse the separation selectivity.

  • Temperature: Set column oven to 15°C - 20°C .

    • Why? Lower temperatures enhance the rigidity of the stationary phase ligands and the

      
      -
      
      
      
      interaction strength, improving selectivity (
      
      
      ) [2, 5].
  • Detection: Fluorescence (Excitation: 295 nm, Emission: 330 nm).

    • Why? Fluorescence is 100x more sensitive than UV (292 nm) for chromans and eliminates baseline noise from solvent impurities [7].

References

  • BenchChem. (2025). A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of Chroman Derivatives. Link

  • Tan, B., & Brzuskiewicz, L. (1989). Separation of tocopherol and tocotrienol isomers using normal- and reverse-phase liquid chromatography. Analytical Biochemistry. Link

  • AOCS. (2019). Analysis of Tocopherols and Tocotrienols by HPLC. American Oil Chemists' Society. Link

  • Google Patents. (2012). Process of separating chiral isomers of chroman compounds and their derivatives. EP2522647A1. Link

  • ResearchGate. (2016).[1] Chromatographic separation of tocopherol isomers. Link

  • Chrom Tech. (2025).[3] What Causes Peak Tailing in HPLC?Link

  • MDPI. (2021). Analytical Strategies for Tocopherols in Vegetable Oils: Advances in Extraction and Detection. Link

Sources

Managing impurities in (S)-5-methoxychroman-3-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis, purification, and quality control of (S)-5-methoxychroman-3-amine , a critical chiral intermediate in medicinal chemistry. The following protocols focus on the Reductive Amination route followed by Classical Chiral Resolution , which is the industry-standard approach for scalable access to this scaffold.

Status: Operational | Tier: Level 3 (Process Chemistry)

Quick Reference: Critical Quality Attributes (CQAs)

AttributeSpecificationCommon Failure Mode
Enantiomeric Excess (ee) > 99.0% (S)Inefficient resolution; incorrect resolving agent stoichiometry.
Chemical Purity > 98.5%Presence of dimer impurity (secondary amine).[1]
Residual Solvent < 5000 ppmTrapped MeOH/EtOH in salt lattice.
Appearance White crystalline solidOxidation of electron-rich aromatic ring (pinking/browning).

Module 1: Synthesis & Chemical Impurities

Context: The synthesis typically proceeds via the reductive amination of 5-methoxychroman-3-one using ammonium acetate and a hydride reducing agent.

Troubleshooting Guide: Reductive Amination

Q: I am observing a large impurity at RRT ~1.2-1.5 (LC-MS M+H = 370-380). What is it? A: This is likely the Dimer Impurity (Secondary Amine).

  • Mechanism: The newly formed primary amine product reacts with the unreacted ketone starting material to form a secondary imine, which is then reduced.

  • Fix:

    • Increase Ammonium Source: Use a large excess of ammonium acetate (10–15 equivalents) to statistically favor the primary amine.

    • Two-Step Protocol: Do not add the reducing agent (e.g., NaBH₃CN) immediately. Allow the ketone and ammonia to equilibrate for 1–2 hours to form the primary imine before adding the hydride.

    • Dilution: Run the reaction more dilute (e.g., 20 volumes of MeOH) to reduce intermolecular collisions between product and reactant.

Q: My reaction stalled with 10% unreacted ketone. Can I add more borohydride? A: Caution is advised.

  • Risk: Adding more hydride often reduces the ketone to the corresponding Alcohol Impurity (5-methoxychroman-3-ol) rather than the amine, as the imine equilibrium might have shifted.

  • Protocol: Add more ammonium acetate first, stir for 1 hour to push the equilibrium back toward the imine, and then add a small portion of hydride.

Visualizing the Impurity Pathways

G Ketone 5-Methoxychroman-3-one (Starting Material) Imine Primary Imine (Intermediate) Ketone->Imine + NH4OAc Alcohol Alcohol Impurity (Direct Reduction) Ketone->Alcohol NaBH3CN (Direct Red.) Target (S/R)-5-Methoxychroman-3-amine (Target Racemate) Imine->Target + NaBH3CN SecImine Secondary Imine Target->SecImine + Ketone (Side Rxn) Dimer Dimer Impurity (Over-alkylation) SecImine->Dimer + NaBH3CN

Caption: Reaction pathways showing the origin of the critical Dimer and Alcohol impurities during reductive amination.

Module 2: Enantiomeric Control (Resolution)

Context: Since the reductive amination produces a racemate, the (S)-enantiomer must be isolated via classical resolution.

Protocol: Resolution with L-(+)-Tartaric Acid

Note: While enzymatic routes exist, salt resolution is most robust for this specific scaffold.

Q: The salt precipitated, but the ee is only 80%. How do I upgrade it to >99%? A: You are experiencing Eutectic Entrapment . The crystal lattice is trapping the wrong enantiomer.

  • The "Swish" Technique: Do not just recrystallize. Suspend the solid in refluxing EtOH (or MeOH/Water 9:1) for 1 hour, then cool slowly. This allows the lattice to "breathe" and release the (R)-isomer into the mother liquor.

  • Solvent Switch: If EtOH fails, switch to iPrOH/Water (95:5) . The addition of water increases the solubility differential between the diastereomeric salts.

Q: Which acid should I use? A: For chroman-3-amines, L-(+)-Tartaric acid or D-(-)-Mandelic acid are the gold standards.

  • Screening Logic:

    • Dissolve racemate in MeOH (5 vol).

    • Add 0.55 eq of Resolving Acid (start with L-Tartaric).

    • Heat to clear solution

      
       Cool to RT.
      
    • If no crystals: Add MTBE (anti-solvent) until cloudy.

    • Check ee of precipitate. If the precipitate is enriched in (R), use the opposite enantiomer of the acid (D-Tartaric) to precipitate the (S)-target.

Resolution Workflow Diagram

Resolution Racemate Racemic Amine (Free Base) Acid Add L-(+)-Tartaric Acid (0.5 - 0.6 eq) Racemate->Acid Salt Diastereomeric Salt Precipitation Acid->Salt Filter Filtration Salt->Filter Solid Solid Cake (Enriched Salt) Filter->Solid Target (S) Liquor Mother Liquor (Enriched in Distomer) Filter->Liquor Impurity (R) Recryst Recrystallization (EtOH/H2O) Solid->Recryst Recryst->Liquor Purge remaining (R) Base Free Basing (NaOH/DCM) Recryst->Base Final (S)-Enantiomer (>99% ee) Base->Final

Caption: Operational workflow for the chiral resolution of 5-methoxychroman-3-amine using Tartaric Acid.

Module 3: Analytical Troubleshooting (HPLC)

Context: Separating the (S) and (R) enantiomers requires specific chiral stationary phases. Standard C18 columns will not work.

Recommended HPLC Methods
ParameterMethod A (Normal Phase)Method B (Reversed Phase)
Column Chiralpak AD-H (Amylose-based)Chiralcel OD-RH (Cellulose-based)
Mobile Phase Hexane : IPA : DEA (90 : 10 : 0.1)Acetonitrile : Buffer* (40 : 60)
Buffer N/A20mM NH₄HCO₃ (pH 9.0)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 220 nm / 280 nmUV @ 220 nm
Use Case Best for raw materials & dry salts.Best for in-process checks (aqueous compatible).

Q: I see split peaks or broad tailing on the amine peak. A: This is due to the interaction of the basic amine with silanol groups on the column.

  • The Fix: You must add a basic modifier. Ensure your mobile phase contains 0.1% Diethylamine (DEA) or 0.1% Isopropylamine . Without this, the peak shape will be too poor to integrate the enantiomers accurately.

Q: My retention times are shifting. A: Chiral columns are sensitive to water (in Normal Phase) and temperature.

  • The Fix:

    • Use strictly anhydrous IPA/Hexane.

    • Thermostat the column oven at 25°C or 30°C. Do not run at ambient room temperature.

References & Validation Sources

  • Reductive Amination Mechanisms & Controls:

    • Master Organic Chemistry. "Making Substituted Amines Through Reductive Amination."[2][3] Available at: [Link]

    • Organic Chemistry Portal. "Synthesis of Amines by Reductive Amination."[2][3][4][5] Available at: [Link]

  • Chiral Resolution Protocols:

    • Chemistry LibreTexts. "Resolution of Enantiomers."[6][7][8][9][10] Available at: [Link]

  • Analytical Methods (Chiral HPLC):

    • Phenomenex Application Guide.[8] "Chiral HPLC Separations." Available at: [Link] (Search: Chiral HPLC Guide)

    • ResearchGate.[6][11] "Enantiomer Separation of Chiral Amines... on Polysaccharide Phenylcarbamates."[10] Available at: [Link]

Sources

Optimizing solvent systems for the recrystallization of chroman amines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Specialist: Dr. Aris Thorne, Senior Application Scientist | Case ID: RX-CHRM-004

Introduction: The Chroman Challenge

Welcome to the Technical Support Center. You are likely here because your chroman amine derivative (e.g., 4-aminochroman, chroman-2-carboxylic acid amine derivatives) is failing to crystallize, forming an oil, or trapping impurities.

The Science of the Problem: Chroman amines present a unique "Janus-faced" solubility profile. The bicyclic chroman core is lipophilic (hydrophobic), while the amine functionality is highly polar and capable of hydrogen bonding.

  • The Trap: In non-polar solvents (heptane), they often oil out due to the polar amine interactions. In polar protic solvents (methanol), they are often too soluble, leading to poor recovery.

  • The Fix: Success requires a solvent system that disrupts the amine-amine H-bonding network just enough to allow lattice formation, without fully solvating the hydrophobic core.

Module 1: Solvent System Design

Ticket #1: "My compound is either too soluble or insoluble."

Diagnosis: You are likely relying on "single solvent" intuition which fails for amphiphilic molecules like chroman amines. You need a binary system or a "Goldilocks" solvent with intermediate polarity.

The Protocol: Hansen Solubility Parameter (HSP) Screening Do not guess. Use the "Rule of Three" based on dielectric constants (


) and Hydrogen Bonding potential.
Solvent ClassRoleSpecific RecommendationWhy it works for Chroman Amines
Alcohols Solvent 2-Propanol (IPA) High H-bonding capacity solvates the amine; bulky isopropyl group interacts with the chroman ring.
Esters Modifier Isopropyl Acetate (iPrOAc) Critical Recommendation.[1] Often superior to EtOAc. The extra methyl group lowers polarity slightly, matching the chroman core better.
Ethers Anti-Solvent MTBE Unlike diethyl ether, MTBE has a higher boiling point and forms excellent crystals with amine salts.
Hydrocarbons Anti-Solvent Heptane Preferred over hexane (toxicity) and pentane (volatility). Promotes lattice packing of the hydrophobic core.

Step-by-Step Screening Workflow:

  • Dissolution: Weigh 100 mg of solid. Add IPA dropwise at 60°C until dissolved.

  • Cloud Point: Add Heptane dropwise to the hot solution until a persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of IPA to clear the solution.

  • Cooling: Allow to cool to RT slowly (20°C/hour). If oiling occurs, switch to iPrOAc/Heptane .

Visual Logic: The Polarity Decision Tree

SolventSelection Start Start: Solubility Screening SolubleHot Soluble in Hot Alcohol? Start->SolubleHot YesSol Yes SolubleHot->YesSol NoSol No SolubleHot->NoSol CheckCold Crystallizes on Cooling? YesSol->CheckCold SwitchSolvent Switch to Acetate Esters (EtOAc or iPrOAc) NoSol->SwitchSolvent GoodYield High Yield: Optimization Complete CheckCold->GoodYield Yes NoCryst Remains in Solution CheckCold->NoCryst No BinarySystem Switch to Binary System (Solvent + Anti-Solvent) NoCryst->BinarySystem AddAnti Add Heptane/MTBE at Cloud Point BinarySystem->AddAnti

Figure 1: Decision logic for initial solvent screening based on solubility behavior.

Module 2: Troubleshooting "Oiling Out"

Ticket #2: "It separates into a goo/oil instead of crystals."

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS).[2] The Mechanism: The "oil" is a solute-rich liquid phase.[3][4] This happens because the melting point of your solvated amine is lower than the temperature at which the solution becomes saturated. This is common with chroman amines due to conformational flexibility and impurities acting as plasticizers.

Corrective Protocol: The "Seeding at Cloud Point" Technique Reference: This approach leverages the Metastable Zone Width (MSZW) control strategies [1, 2].

  • Determine Saturation Temperature (

    
    ):  Find the temp where your solid dissolves completely.
    
  • Find Oil Out Temperature (

    
    ):  Cool rapidly and note the temp where oil droplets form.
    
  • The Operating Window: You must operate between

    
     and 
    
    
    
    .
  • Execution:

    • Heat to

      
      .
      
    • Cool to

      
      .
      
    • ADD SEEDS: Add 0.1 wt% of pure crystalline material.

    • Hold: Maintain temperature for 1 hour to allow seed growth (surface area generation).

    • Slow Cool: Ramp down at 0.1°C/min. Do not rush.

Visual Logic: Escaping the Oil Trap

OilingOut Solution Homogeneous Solution (High Temp) Cooling Cooling Process Solution->Cooling LLPS Liquid-Liquid Phase Separation (Oiling Out) Cooling->LLPS Fast Cool / No Seeds Seeding Seeding in Metastable Zone Cooling->Seeding Controlled Temp LLPS->Solution Re-heat & Add Solvent Amorphous Amorphous Solid/Gum (Impure) LLPS->Amorphous Growth Crystal Growth (Surface Area Increase) Seeding->Growth Crystals Pure Crystalline Product Growth->Crystals

Figure 2: Pathway differentiation between oiling out (failure) and seeded crystallization (success).

Module 3: Salt Selection & Chiral Resolution

Ticket #3: "Free base won't crystallize or I need to separate enantiomers."

Diagnosis: The free base chroman amine has too many rotational degrees of freedom or low lattice energy. The Fix: Salt formation.[5] Ionic bonds create a rigid lattice, increasing the melting point and reducing oiling out.

The "Rule of Three" for Salts (


pKa): 
For a stable salt, the pKa of the acid must be at least 3 units lower than the pKa of the conjugate acid of the amine [3].
  • Chroman Amine pKa: Typically ~9.5 - 10.5.

  • Target Acid pKa: < 7.0.[6]

Recommended Counter-ions for Chroman Amines:

Acid TypeAcid NamepKa (approx)Solvent CompatibilityApplication
Mineral Hydrochloric (HCl)-7EtOH, IPA/EtOAcGeneral purification. Warning: Hygroscopic.
Organic Maleic Acid1.9iPrOAc, AcetoneGood for lipophilic amines; often non-hygroscopic.
Chiral L-Tartaric Acid2.98MeOH, Water/EtOHResolution of enantiomers. Forms diastereomers.
Chiral Di-p-toluoyl-L-tartaric~3.0Acetone, MEKResolution. Bulky groups aid separation of chroman isomers.

Chiral Resolution Workflow (Diastereomeric Crystallization):

  • Stoichiometry: Use 0.5 to 1.0 equivalents of the chiral acid (e.g., L-Tartaric acid).

  • Solvent: Start with Methanol or Ethanol (95%) .

  • Process:

    • Dissolve amine and acid separately in hot solvent.

    • Mix hot.

    • Cool very slowly. The "less soluble" diastereomer will crystallize first.

    • Tip: If it oils out, switch to a ketone solvent (Acetone or Methyl Ethyl Ketone) [4].

FAQs (Quick Troubleshooting)

Q: I have crystals, but the yield is <50%. A: You likely have high solubility in the mother liquor.

  • Action: Cool the final slurry to -10°C (salt/ice bath) before filtration.

  • Action: Wash the filter cake with pre-chilled anti-solvent (e.g., heptane at -20°C). Do not wash with the crystallization solvent.

Q: The crystals are sticky/clumping. A: This indicates residual solvent or surface impurities (solvent inclusions).

  • Action: "Slurry Swishing." Resuspend the sticky crystals in a non-solvent (e.g., pentane or pure heptane) and stir rapidly for 30 mins, then re-filter. This extracts surface impurities.

Q: My salt is hygroscopic (turns to liquid in air). A: Common with HCl salts of chroman amines.

  • Action: Switch to a less hydrophilic counter-ion like Fumarate or Succinate .

  • Action: Dry in a vacuum oven at 40°C with a P₂O₅ desiccant trap.

References

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Technical Guides. Available at: [Link]

  • Chemistry LibreTexts. "3.6F: Troubleshooting - Oiling Out." LibreTexts. Available at: [Link]

  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews. (General principle citation based on standard pharmaceutical practice).
  • University of Leeds. "Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines." White Rose eTheses Online. Available at: [Link]

  • Hansen Solubility. "Hansen Solubility Parameters in Practice." Hansen-Solubility.com. Available at: [Link]

Sources

Validation & Comparative

A Comprehensive In Vitro Guide to Validating the Biological Activity of (S)-5-Methoxychroman-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro validation of (S)-5-methoxychroman-3-amine, a molecule of interest for researchers in drug discovery and development. The protocols and comparisons detailed herein are designed to rigorously assess its biological activity, offering a clear path from initial binding characterization to functional cellular responses.

Introduction

(S)-5-methoxychroman-3-amine belongs to a class of compounds that have shown potential to interact with various biological targets, including G protein-coupled receptors (GPCRs) and monoamine transporters.[1][2][3] The stereochemistry, specifically the (S)-enantiomer, is critical and can significantly influence its pharmacological profile.[4] Validating the biological activity of this compound in vitro is a crucial first step in understanding its therapeutic potential and mechanism of action. This guide will objectively compare its performance with other relevant alternatives using supporting experimental data.

Chapter 1: Initial Target Assessment - Binding Affinity

The foundational step in characterizing a novel compound is to determine its binding affinity for putative targets. Based on the structural motifs of (S)-5-methoxychroman-3-amine, initial screening should focus on serotonin (5-HT) and dopamine (D) receptors, as well as monoamine transporters.[5][6]

1.1. Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for a receptor.[7][8] These assays measure the displacement of a radiolabeled ligand by the test compound, allowing for the determination of the inhibitory constant (Ki).

Experimental Protocol: Radioligand Binding Assay [9][10]

  • Membrane Preparation: Prepare membrane homogenates from cells stably expressing the human serotonin receptors (e.g., 5-HT1A, 5-HT2A), dopamine receptors (e.g., D1, D2, D3), and monoamine transporters (DAT, SERT, NET).[11]

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2) and increasing concentrations of (S)-5-methoxychroman-3-amine.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.[12]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of (S)-5-methoxychroman-3-amine that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation: Comparative Binding Affinities (Ki, nM)

Compound5-HT1A5-HT2AD1D2D3DATSERTNET
(S)-5-methoxychroman-3-amineTBDTBDTBDTBDTBDTBDTBDTBD
Serotonin (5-HT)1.25.6>10,000>10,000>10,000---
Dopamine>10,000>10,000250150.8---
Buspirone (5-HT1A Agonist)3.22505,000400200>10,000>10,000>10,000
Ketanserin (5-HT2A Antagonist)2001.1>10,000300450>10,000>10,000>10,000
Cocaine (DAT Inhibitor)3,0002,5008,0004,0003,500250300400

TBD: To Be Determined by experiment.

Causality Behind Experimental Choices: The choice of receptors and transporters is guided by the chemical structure of (S)-5-methoxychroman-3-amine, which shares features with known monoaminergic ligands. Including well-characterized reference compounds is essential for validating the assay and providing a comparative context for the novel compound's affinity.

Chapter 2: Functional Characterization - G Protein-Coupled Receptor Activation

Binding to a receptor does not guarantee a functional response. Therefore, the next logical step is to assess the functional activity of (S)-5-methoxychroman-3-amine at the receptors where it shows significant binding affinity. GPCRs primarily signal through G proteins, leading to changes in second messenger levels, or through β-arrestin recruitment.[13][14][15]

2.1. cAMP Assays for Gs and Gi-Coupled Receptors

Many serotonin and dopamine receptors are coupled to either the stimulatory (Gs) or inhibitory (Gi) G alpha subunit, which modulate the production of cyclic AMP (cAMP).[16][17] Measuring changes in intracellular cAMP levels is a direct way to assess the agonist or antagonist properties of a compound.[18][19]

Experimental Protocol: cAMP Assay [20]

  • Cell Culture: Use cell lines stably expressing the target receptor (e.g., CHO or HEK293 cells).

  • Cell Plating: Seed the cells in a 96- or 384-well plate and allow them to attach overnight.[21]

  • Compound Treatment: For Gi-coupled receptors, pre-treat cells with forskolin to stimulate cAMP production. Then, add increasing concentrations of (S)-5-methoxychroman-3-amine. For Gs-coupled receptors, directly add the compound.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

  • Data Analysis: Plot the cAMP concentration against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

dot

Caption: Workflow for cAMP-based functional GPCR assays.

2.2. β-Arrestin Recruitment Assays

β-arrestin recruitment is another key signaling pathway for many GPCRs and can be independent of G protein signaling.[22] Assays that measure the interaction between the receptor and β-arrestin provide valuable information about biased agonism.[23][24][25]

Experimental Protocol: β-Arrestin Recruitment Assay [26]

  • Cell Line: Utilize a cell line engineered to express the target GPCR fused to a fragment of a reporter enzyme (e.g., β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment.

  • Cell Plating and Compound Addition: Plate the cells and add increasing concentrations of (S)-5-methoxychroman-3-amine.

  • Incubation: Incubate for a sufficient time to allow for receptor-β-arrestin interaction (e.g., 60-90 minutes).[11]

  • Detection: Add the substrate for the reporter enzyme and measure the resulting signal (e.g., luminescence or chemiluminescence).

  • Data Analysis: Generate a dose-response curve to determine the EC50 for β-arrestin recruitment.

dot

G cluster_agonist Agonist Binding cluster_signaling Downstream Signaling cluster_output Cellular Response Ligand (S)-5-methoxychroman-3-amine GPCR GPCR Ligand->GPCR Binds to G_Protein G Protein Activation (cAMP modulation) GPCR->G_Protein Beta_Arrestin β-Arrestin Recruitment GPCR->Beta_Arrestin Cellular_Response Physiological Effect G_Protein->Cellular_Response Beta_Arrestin->Cellular_Response

Caption: GPCR signaling pathways initiated by agonist binding.

Data Presentation: Comparative Functional Activity (EC50/IC50, nM)

Compound5-HT1A (cAMP)5-HT2A (β-Arrestin)D2 (cAMP)
(S)-5-methoxychroman-3-amineTBDTBDTBD
Serotonin (5-HT)1.5 (IC50)8.2 (EC50)>10,000
Dopamine>10,000>10,00025 (IC50)
8-OH-DPAT (5-HT1A Agonist)2.1 (IC50)>10,000>10,000
DOI (5-HT2A Agonist)>10,00012.5 (EC50)>10,000
Quinpirole (D2 Agonist)>10,000>10,00018 (IC50)

TBD: To Be Determined by experiment.

Chapter 3: Functional Characterization - Monoamine Transporter Inhibition

If binding assays indicate an affinity for monoamine transporters, it is crucial to assess the functional inhibition of these transporters.[27][28] This is typically done using in vitro uptake assays.[4][29]

Experimental Protocol: Monoamine Uptake Assay [30]

  • Cell Culture: Use cell lines (e.g., HEK293) stably expressing the human dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET).

  • Compound Pre-incubation: Pre-incubate the cells with increasing concentrations of (S)-5-methoxychroman-3-amine.

  • Initiation of Uptake: Add a radiolabeled substrate (e.g., [3H]-dopamine for DAT, [3H]-serotonin for SERT, or [3H]-norepinephrine for NET).

  • Termination of Uptake: After a short incubation period (e.g., 10 minutes), terminate the uptake by washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of substrate uptake.

Data Presentation: Comparative Monoamine Transporter Inhibition (IC50, nM)

CompoundDATSERTNET
(S)-5-methoxychroman-3-amineTBDTBDTBD
Cocaine250300400
Fluoxetine1,5001.5250
Desipramine5,0002000.8

TBD: To Be Determined by experiment.

Chapter 4: In Vitro Safety and Selectivity

Early assessment of potential off-target effects and cytotoxicity is a critical component of in vitro validation.

4.1. hERG Channel Inhibition Assay

Interaction with the hERG potassium channel can lead to cardiotoxicity. An in vitro patch-clamp assay is the gold standard for assessing hERG liability.

4.2. Cytotoxicity Assay

A simple cell viability assay, such as the MTT or LDH release assay, should be performed in a relevant cell line (e.g., HepG2 for hepatotoxicity) to determine the concentration at which (S)-5-methoxychroman-3-amine becomes cytotoxic.[31]

Conclusion

This guide provides a structured and scientifically rigorous approach to validating the in vitro biological activity of (S)-5-methoxychroman-3-amine. By systematically evaluating its binding affinity, functional activity at GPCRs and monoamine transporters, and early safety profile, researchers can build a comprehensive understanding of its pharmacological properties. The comparative data generated will be invaluable for making informed decisions about the future development of this compound.

References

  • Aging-US. (2021). Computational study on new natural compound agonists of dopamine receptor. [Link]

  • PubMed Central. (n.d.). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. [Link]

  • PubMed. (n.d.). Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. [Link]

  • NCBI. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. [Link]

  • PubMed. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. [Link]

  • PubMed. (2017). Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor: perspective for a novel in vitro functional assay for dopamine agonist/antagonist activity. [Link]

  • MDPI. (n.d.). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. [Link]

  • SpringerLink. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. [Link]

  • ACS Publications. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. [Link]

  • DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. [Link]

  • ACS Publications. (2022). Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics. [Link]

  • PubMed. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • PMC - NIH. (n.d.). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. [Link]

  • MDPI. (n.d.). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. [Link]

  • Journal of Medicinal and Chemical Sciences. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. [Link]

  • PubMed. (n.d.). Radioligand binding methods for membrane preparations and intact cells. [Link]

  • ResearchGate. (2022). In vitro characterization of agonist binding and functional activity at a panel of serotonin receptor subtypes for lasmiditan, triptans and other 5-HT receptor ligands and activity relationships for contraction of human isolated coronary artery. [Link]

  • MDPI. (n.d.). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. [Link]

  • MDPI. (n.d.). Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review. [Link]

  • PubMed Central. (n.d.). Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. [Link]

  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]

  • Semantic Scholar. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7. [Link]

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. [Link]

  • Agilent. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. [Link]

  • Taylor & Francis. (n.d.). Monoamine reuptake inhibitors – Knowledge and References. [Link]

  • Frontiers. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. [Link]

  • YouTube. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. [Link]

  • biomed.cas.cz. (n.d.). SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. [Link]

  • ResearchGate. (2024). (PDF) Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. [Link]

  • PubMed. (2010). Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain. [Link]

  • Journal of Medicinal and Chemical Sciences. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibac. [Link]

  • ResearchGate. (2019). (PDF) Measurement of β-Arrestin Recruitment for GPCR Targets. [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-amino 5-aryl thiophenes as a new class of tubulin inhibitors. [Link]

Sources

Comparing (S)-5-methoxychroman-3-amine to other 5-HT1A agonists like 8-OH-DPAT

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Profiling of 5-HT1A Agonists: The (S)-5-Methoxychroman-3-Amine Scaffold vs. 8-OH-DPAT

Executive Summary: This technical guide provides a rigorous pharmacological comparison between the classic 5-HT1A reference agonist 8-OH-DPAT (a tetralin derivative) and the (S)-5-methoxychroman-3-amine scaffold (specifically its N-substituted derivatives like 5-MeO-DPAC and Alnespirone/S-20499 ). While 8-OH-DPAT remains the gold standard for in vitro radiolabeling, chroman-3-amine derivatives offer superior selectivity profiles and metabolic stability, making them more relevant for therapeutic development in anxiety and depression.

Molecular Architecture & Bioisosterism

The core structural distinction lies in the rigid backbone. 8-OH-DPAT is based on a tetralin (carbocyclic) core, whereas the 5-methoxychroman-3-amine series utilizes a chroman (oxygen-containing) core.

  • 8-OH-DPAT: 8-hydroxy-2-(di-n-propylamino)tetralin.[1][2][3][4]

  • 5-MeO-DPAC: 5-methoxy-3-(di-n-propylamino)chroman.

Bioisosteric Impact: The replacement of the C-4 methylene in tetralin with an ether oxygen (chroman) alters the electronic distribution and lipophilicity (LogP).

  • H-Bonding: The chroman oxygen acts as an additional weak hydrogen bond acceptor, potentially anchoring the molecule more specifically within the receptor's TM domains.

  • Stereochemistry: For 8-OH-DPAT, the (R)-enantiomer is the potent full agonist.[2] In the chroman series, the (S)-enantiomer (e.g., S-20499) typically retains high affinity and efficacy, obeying the spatial homology required for the aspartate binding site (Asp3.32) in the 5-HT1A pocket.

Pharmacological Performance Matrix

The following table synthesizes experimental data comparing the reference standard (8-OH-DPAT) with the direct chroman analog (5-MeO-DPAC) and the optimized clinical candidate (S-20499).

Feature8-OH-DPAT (Reference)5-MeO-DPAC (Direct Analog)S-20499 (Alnespirone)
Core Scaffold Tetralin (Carbocyclic)Chroman (Ether)Chroman (Ether)
5-HT1A Affinity (Ki) 0.5 – 1.0 nM0.2 – 1.5 nM0.3 – 1.0 nM
Selectivity (vs D2) Moderate (>50-fold)High (>100-fold)High (>200-fold)
Selectivity (vs 5-HT7) Poor (Ki ~460 nM)ImprovedHigh
Intrinsic Efficacy Full Agonist (System dependent)Full AgonistFull Agonist
In Vivo Profile "Serotonin Syndrome" (Rat)Inhibits LordosisPotent Anxiolytic
Primary Utility Radioligand / Research ProbeSAR ToolTherapeutic Candidate

Critical Insight: While 8-OH-DPAT is potent, its lack of absolute selectivity (binding to 5-HT7 and weak D2 interactions) complicates in vivo interpretation. The (S)-chroman-3-amine derivatives often exhibit cleaner profiles, reducing off-target dopaminergic effects.

Mechanism of Action: Signal Transduction

Both compounds act as orthosteric agonists at the Gi/o-coupled 5-HT1A receptor. Activation triggers a bifurcated signaling cascade:

  • G-protein dependent: Inhibition of Adenylyl Cyclase (AC), reducing cAMP.

  • Ion Channel modulation: Activation of G-protein-gated Inwardly Rectifying Potassium channels (GIRK), causing neuronal hyperpolarization.

Figure 1: 5-HT1A Signaling Pathway

G Agonist Agonist (8-OH-DPAT / S-20499) Receptor 5-HT1A Receptor (GPCR) Agonist->Receptor Binding (Ki ~1nM) G_Protein Gi/o Protein (Heterotrimer) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibits (-) GIRK GIRK Channels (K+ Efflux) G_Protein->GIRK Activates (+) cAMP cAMP Levels (Decreased) AC->cAMP Reduces Hyperpol Hyperpolarization (Inhibition of Firing) GIRK->Hyperpol K+ Efflux

Caption: Canonical 5-HT1A signaling. Both scaffolds drive Gi/o coupling, leading to cAMP reduction and membrane hyperpolarization.

Experimental Protocols

To validate the performance of (S)-5-methoxychroman-3-amine derivatives against 8-OH-DPAT, the following self-validating protocols are recommended.

A. Competitive Radioligand Binding Assay

Purpose: Determine affinity (Ki) relative to the gold standard. Tracer: [3H]-8-OH-DPAT (Specific Activity ~150-200 Ci/mmol).

  • Membrane Prep: Homogenize rat hippocampal tissue or CHO-h5HT1A cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g. Resuspend.

  • Incubation:

    • Total Binding: Membrane + [3H]-8-OH-DPAT (0.5 nM).

    • Non-Specific Binding (NSB): Add 10 µM Serotonin (5-HT) or WAY-100635.

    • Test Compounds: Add (S)-5-methoxychroman-3-amine derivative (10^-10 to 10^-5 M).

  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce binding to filter).

  • Analysis: Measure radioactivity via liquid scintillation. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

    • Validation Check: The Ki of unlabeled 8-OH-DPAT should be ~1.0 nM. If >5 nM, check membrane integrity.

B. [35S]GTPγS Functional Binding Assay

Purpose: Measure intrinsic efficacy (Agonist vs Antagonist) preventing false positives from binding data.

  • Setup: Use membranes expressing 5-HT1A.

  • Buffer: Assay buffer containing GDP (1-10 µM) to minimize basal G-protein turnover.

  • Reaction: Incubate membranes + Test Compound + [35S]GTPγS (0.1 nM).

  • Stimulation: Agonists will increase the incorporation of non-hydrolyzable [35S]GTPγS into the membrane G-proteins.

  • Data Normalization: Express as % stimulation over basal.

    • 8-OH-DPAT Response: Typically defined as 100% Emax (Full Agonist).

    • Partial Agonist Check: If the Chroman derivative reaches only 60-80% of the 8-OH-DPAT response, it is a partial agonist.

Figure 2: Screening Workflow

Workflow Synthesis Synthesis (S)-Chroman Scaffold Binding Binding Assay (Ki vs [3H]-DPAT) Synthesis->Binding Screen Functional Functional Assay ([35S]GTPγS) Binding->Functional If Ki < 10nM InVivo In Vivo Models (Anxiety/Depression) Functional->InVivo If Full Agonist

Caption: Step-wise validation workflow for characterizing novel 5-HT1A agonists.

Conclusion

While 8-OH-DPAT remains the indispensable tool for mapping 5-HT1A receptors due to its historical precedence and radioligand availability, the (S)-5-methoxychroman-3-amine class (exemplified by S-20499 and 5-MeO-DPAC ) represents a superior scaffold for drug development. The chroman core offers improved selectivity against 5-HT7 and D2 receptors, translating to a cleaner in vivo anxiolytic profile without the confounding motor effects often seen with high-dose tetralins.

References

  • Mendelson, S. D., et al. (1991). Inhibitory effects of the 5-HT1A agonists, 5-hydroxy- and 5-methoxy-(3-di-n-propylamino)chroman, on female lordosis behavior. Pharmacology Biochemistry and Behavior.[2][4][5][6] Link

  • Canton, H., et al. (1994). Characterization of the 5-HT1A receptor agonist S 20499.[3][4][5][6][7][8] European Journal of Pharmacology.[5] Link

  • Hamon, M., et al. (1984).
  • Kozioł, A., et al. (2020). Enhanced Affinity for 3-Amino-Chromane-Derived σ1 Receptor Ligands.[9] ACS Omega.[9] Link

  • Cornfield, L. J., et al. (1991). Rapid and simple radioligand binding assays for 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2 and 5-HT1C receptors. Molecular Pharmacology.

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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of (S)-5-Methoxychroman-3-amine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the journey from a promising lead compound to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring target selectivity. A molecule's propensity to interact with unintended biological targets, known as off-target effects or cross-reactivity, can lead to unforeseen side effects, diminished efficacy, and costly late-stage failures[1][2][3]. This guide provides an in-depth analysis of cross-reactivity studies, using a representative (S)-5-methoxychroman-3-amine analogue, 5-methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC), as a case study to illustrate the principles and methodologies essential for robust pharmacological profiling.

While extensive data on (S)-5-methoxychroman-3-amine itself is not publicly available, the structurally related compound 5-MeO-DPAC offers a valuable framework for discussion. Investigations have shown that 5-MeO-DPAC exhibits high affinity for the serotonin 5-HT1A receptor, while poorly recognizing other serotonin receptor subtypes and dopamine D2 receptors[4]. This initial finding underscores the potential for developing selective ligands within the chroman class of compounds and highlights the necessity of comprehensive cross-reactivity screening to validate such selectivity.

The Imperative of Selectivity Profiling in Drug Discovery

The pharmacological activity of a drug is dictated by its interactions with specific molecular targets. However, due to structural similarities between receptors and enzymes, lead compounds often exhibit affinity for multiple targets. These off-target interactions can range from benign to toxic. For instance, unintended agonism at the 5-HT2B receptor has been linked to cardiac valvulopathy, making it a critical anti-target in drug development[5][6].

A thorough understanding of a compound's cross-reactivity profile is therefore not merely an academic exercise but a cornerstone of preclinical safety assessment. It allows for:

  • Early identification of potential liabilities: Flagging problematic off-target activities early in the discovery process saves resources and allows for medicinal chemistry efforts to mitigate these interactions.

  • Rationalization of in vivo observations: Unexpected physiological effects in animal models can often be explained by previously uncharacterized off-target activities.

  • Prediction of clinical adverse events: A comprehensive selectivity profile can help anticipate potential side effects in humans.

  • Discovery of novel therapeutic opportunities: In some cases, off-target activities may present opportunities for drug repositioning.

A Phased Approach to Cross-Reactivity Assessment

A systematic evaluation of a compound's selectivity involves a tiered screening cascade, beginning with broad panels and progressing to more focused and functionally relevant assays.

Figure 1: A tiered workflow for assessing compound selectivity.

Tier 1: Broad Panel Screening

The initial step involves screening the compound of interest against a large panel of receptors, ion channels, transporters, and enzymes. This is typically performed using radioligand binding assays, which measure the ability of the test compound to displace a known high-affinity radiolabeled ligand from its target.

Experimental Protocol: Radioligand Binding Assay

  • Target Preparation: Cell membranes expressing the receptor of interest are prepared from recombinant cell lines or animal tissues.

  • Assay Setup: A fixed concentration of a specific radioligand (e.g., [³H]-ketanserin for the 5-HT2A receptor) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.

  • Incubation: The reaction is allowed to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

The choice of targets for the broad panel should be guided by the structural class of the compound. For a chroman derivative like 5-MeO-DPAC, the panel would include a wide range of G protein-coupled receptors (GPCRs), with a particular focus on monoamine receptors such as serotonin, dopamine, and adrenergic receptors, due to their structural similarities[7][8].

Tier 2: Confirmatory and Functional Assays

Compounds that exhibit significant affinity for off-targets in the initial screen (typically defined as a Ki value below a certain threshold, e.g., 1 µM) are then subjected to confirmatory binding assays and, more importantly, functional assays. Functional assays determine whether the compound acts as an agonist, antagonist, or inverse agonist at the off-target receptor.

Experimental Protocol: Gαq-Coupled Receptor Activation Assay (Calcium Mobilization)

Many serotonin receptors, such as the 5-HT2A receptor, signal through the Gαq pathway, leading to the release of intracellular calcium[9].

  • Cell Culture: A stable cell line expressing the human 5-HT2A receptor is cultured in a 96-well plate[10].

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM)[10].

  • Compound Addition: The test compound is added at various concentrations.

  • Signal Detection: Changes in intracellular calcium are measured using a fluorescence plate reader.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is calculated to determine agonist potency. To assess antagonist activity, the assay is performed in the presence of a known agonist, and the ability of the test compound to inhibit the agonist response is measured (IC50).

G compound compound receptor receptor compound->receptor Binding G_protein G_protein receptor->G_protein Activation PLC PLC G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 ER ER IP3->ER Binds to receptor on Ca2_release Ca2_release ER->Ca2_release Stimulates Cellular_response Cellular_response Ca2_release->Cellular_response

Figure 2: Signaling pathway for Gαq-coupled receptors.

Comparative Cross-Reactivity Profile of 5-MeO-DPAC and Related Analogues

Based on available literature for 5-MeO-DPAC and the general understanding of related chroman and phenethylamine structures, a hypothetical but representative cross-reactivity profile can be constructed to illustrate the data that would be generated.

Receptor Subtype5-MeO-DPAC Ki (nM)[4]Representative Phenethylamine Ki (nM)Functional Activity of 5-MeO-DPAC (Predicted)
Primary Target
5-HT1A~1-10>100Agonist
Serotonin Receptors
5-HT2A>1000~10-100Negligible
5-HT2C>1000~50-200Negligible
5-HT3>1000>1000Negligible
Dopamine Receptors
D2>1000>500Negligible
Adrenergic Receptors
α1>1000~100-500Negligible
Other
σ1>1000~20-100Negligible

Note: Data for representative phenethylamines are generalized from multiple sources for comparative purposes[7][11]. The functional activity of 5-MeO-DPAC at off-targets is predicted based on its low binding affinity.

This comparative table highlights the high selectivity of 5-MeO-DPAC for the 5-HT1A receptor over other monoamine receptors. In contrast, many phenethylamine-based compounds, which share some structural motifs, often exhibit broader cross-reactivity, particularly at other serotonin receptor subtypes[7][12].

Causality Behind Experimental Choices

The selection of assays and their order is a deliberate process rooted in scientific and economic rationale.

  • Why start with binding assays? They are high-throughput and cost-effective, allowing for the rapid screening of a large number of targets. They act as a "red flag" system to identify potential interactions.

  • Why follow up with functional assays? A compound that binds to a receptor may not necessarily elicit a functional response. It could be a silent antagonist or have very low efficacy. Functional assays provide the crucial next layer of information on the compound's actual biological effect at the off-target.

  • Why use human recombinant receptors? Using human receptors expressed in stable cell lines ensures that the data is directly relevant to clinical outcomes and avoids potential species differences in pharmacology.

Conclusion: A Commitment to Scientific Integrity

The comprehensive assessment of a drug candidate's cross-reactivity is a non-negotiable aspect of modern drug discovery. It is a process that demands rigorous experimental design, careful data interpretation, and a commitment to scientific integrity. By employing a tiered approach that progresses from broad binding screens to specific functional assays, researchers can build a detailed selectivity profile. This profile not only de-risks the progression of a compound into clinical development but also provides a deeper understanding of its pharmacological fingerprint. The case of 5-MeO-DPAC, with its high selectivity for the 5-HT1A receptor, serves as an excellent example of how the chroman scaffold can be leveraged to achieve target specificity, a crucial attribute for any successful therapeutic agent.

References

  • Pessetto, Z. Y., et al. (2019). Synthesis and in vitro evaluation of novel amino-phenylmethylene-imidazolone 5-HT2A receptor antagonists. RSC Medicinal Chemistry. Available at: [Link]

  • Gozlan, H., et al. (1988). The selective labelling of central 5-HT1A receptor binding sites by [3H]5-methoxy-3-(di-n-propylamino)chroman. Journal of Neurochemistry. Available at: [Link]

  • Rickli, A., et al. (2015). Receptor Interaction Profiles of Novel N-2-methoxybenzyl (NBOMe) Derivatives of 2,5-dimethoxy-substituted Phenethylamines (2C Drugs). Neuropharmacology. Available at: [Link]

  • Braden, M. R., et al. (2006). Molecular Interaction of Serotonin 5-HT2A Receptor Residues Phe339(6.51) and Phe340(6.52) with Superpotent N-Benzyl Phenethylamine Agonists. Molecular Pharmacology. Available at: [Link]

  • Wacker, D., et al. (2013). Structural Features for Functional Selectivity at Serotonin Receptors. Science. Available at: [Link]

  • Younkin, J., et al. (2023). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Pharmacology Biochemistry and Behavior. Available at: [Link]

  • Lu, J., et al. (2020). 3-Amino-chromanes and Tetrahydroquinolines as Selective 5-HT2B, 5-HT7, or σ1 Receptor Ligands. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Roth, B. L. (2013). Structural Features for Functional Selectivity at Serotonin Receptors. Science. Available at: [Link]

  • Halberstadt, A. L., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Psychiatry. Available at: [Link]

  • Durán-Hernández, M., et al. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules. Available at: [Link]

  • Iwata, S., et al. (2022). Elimination of Off-Target Effect by Chemical Modification of 5'-End of siRNA. Nucleic Acid Therapeutics. Available at: [Link]

  • Jamieson, C., & Moir, E. M. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry. Available at: [Link]

  • Chang-Fong, J., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology. Available at: [Link]

  • Tian, T., et al. (2024). Reducing CRISPR-Cas9 off-target effects by optically controlled chemical modifications of guide RNA. Cell Chemical Biology. Available at: [Link]

  • Teitelbaum, D., et al. (1991). Cross-reactions and specificities of monoclonal antibodies against myelin basic protein and against the synthetic copolymer. Proceedings of the National Academy of Sciences of the United States of America. Available at: [Link]

  • Wünsch, B., et al. (2021). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules. Available at: [Link]

  • Kapoor, M., & Ojha, A. (2020). 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. Journal of Pharmaceutical Research International. Available at: [Link]

  • Wacker, D., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature. Available at: [Link]

  • Canal, C. E., & Morgan, D. (2012). The serotonin 5-HT2c receptor and the non-addictive nature of classic hallucinogens. Journal of Psychopharmacology. Available at: [Link]

  • Hannon, J., & Hoyer, D. (2008). Molecular biology of 5-HT receptors. Current Pharmaceutical Design. Available at: [Link]

  • Wang, C., et al. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. Molecules. Available at: [Link]

  • López-Giménez, J. F., et al. (2023). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Pharmacology Biochemistry and Behavior. Available at: [Link]

  • Yin, Y., et al. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Nichols, D. E. (2018). The classical hallucinogens: an update. Current Topics in Behavioral Neurosciences. Available at: [Link]

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A Head-to-Head Comparison of Synthetic Routes to (S)-5-Methoxychroman-3-amine: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: February 2026

(S)-5-methoxychroman-3-amine is a valuable chiral building block, most notably serving as a key precursor in the synthesis of the potent 5-HT1A receptor antagonist, Robalzotan.[1] The critical importance of stereochemistry in drug action necessitates the production of this intermediate in high enantiomeric purity.[2] This guide provides a head-to-head comparison of various synthetic strategies to access the enantiopure (S)-amine, offering an in-depth analysis of their respective strengths and weaknesses to inform route selection for both discovery and process development.

We will explore three principal strategies: asymmetric synthesis from a prochiral ketone, kinetic resolution of a racemic intermediate, and classical diastereomeric salt resolution. Each approach will be evaluated based on enantioselectivity, yield, scalability, and operational efficiency.

Route 1: Asymmetric Reductive Amination of 5-Methoxychroman-3-one

The most direct and atom-economical approach to a chiral amine is the asymmetric hydrogenation of a corresponding prochiral imine or the direct reductive amination of a ketone.[3] This strategy introduces the stereocenter in a single, highly controlled step, avoiding the need for downstream separation of enantiomers.

Causality of Experimental Design: This route hinges on the selection of an effective chiral catalyst that can differentiate between the two prochiral faces of the imine intermediate, formed in situ from 5-methoxychroman-3-one and an ammonia source. Iridium and Ruthenium complexes bearing chiral phosphine ligands are the catalysts of choice for this transformation, as they form a well-defined chiral environment around the metal center, forcing the hydride transfer to occur from a specific face.[3]

Workflow: Asymmetric Reductive Amination```dot

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start [label="5-Methoxychroman-3-one", shape=oval, fillcolor="#FBBC05"]; reagents [label="NH3 source (e.g., NH4OAc)\nH2 (pressure)", shape=plaintext]; catalyst [label="[Ir(COD)Cl]2 / Chiral Ligand\n(e.g., f-binaphane)", shape=box, style=filled, fillcolor="#E8F0FE", color="#4285F4"]; product [label="(S)-5-Methoxychroman-3-amine", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reagents [arrowhead=none]; reagents -> product [label="Asymmetric Hydrogenation"]; catalyst -> reagents [dir=none, style=dashed, label="Catalyst System"]; }

Caption: Workflow for Biocatalytic Kinetic Resolution.

Experimental Protocol: Lipase-Mediated Kinetic Resolution
  • Dissolve racemic 5-methoxychroman-3-amine (1.0 eq) in a suitable organic solvent (e.g., toluene or THF).

  • Add an acyl donor, such as ethyl acetate (0.6 eq), which can also serve as the solvent.

  • Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), typically at 10-20% w/w of the substrate.

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC.

  • The reaction is stopped at approximately 50% conversion to maximize the yield and enantiomeric excess of the remaining amine.

  • Filter off the enzyme (which can often be recycled).

  • Separate the unreacted (S)-amine from the acylated (R)-amide by acid-base extraction or column chromatography.

Route 3: Classical Resolution via Diastereomeric Salts

This is a well-established, traditional method for separating enantiomers. It involves reacting the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. [4]Since diastereomers have different physical properties, they can often be separated by fractional crystallization.

Causality of Experimental Design: The principle behind this method is the differential solubility of the two diastereomeric salts ((S)-amine:(+)-acid vs. (R)-amine:(+)-acid). [4]The selection of the resolving agent (chiral acid) and the crystallization solvent is empirical and crucial for achieving an efficient separation. One diastereomeric salt will preferentially crystallize from the solution, leaving the other enriched in the mother liquor.

Workflow: Diastereomeric Salt Resolution

Classical_Resolution racemate Racemic 5-Methoxychroman-3-amine salt_formation Salt Formation in Solvent racemate->salt_formation acid Chiral Acid (e.g., (+)-Tartaric Acid) acid->salt_formation crystallization Fractional Crystallization salt_formation->crystallization solid Less Soluble Salt (e.g., (S)-amine salt) crystallization->solid Solid Phase liquid Mother Liquor (Enriched in (R)-amine salt) crystallization->liquid Liquid Phase basification_S Basification solid->basification_S basification_R Basification liquid->basification_R product_S (S)-5-Methoxychroman-3-amine basification_S->product_S product_R (R)-5-Methoxychroman-3-amine basification_R->product_R

Caption: Workflow for Classical Diastereomeric Salt Resolution.

Experimental Protocol: Diastereomeric Salt Resolution
  • Dissolve racemic 5-methoxychroman-3-amine (1.0 eq) in a suitable solvent, such as ethanol or methanol.

  • Add a solution of the chiral resolving agent, for example, (+)-tartaric acid (0.5 - 1.0 eq), in the same solvent.

  • Heat the mixture to obtain a clear solution, then allow it to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may improve the yield.

  • Collect the precipitated crystals (the less soluble diastereomeric salt) by filtration.

  • The enantiomeric purity of the salt can be improved by repeated recrystallizations. [5]6. To recover the free amine, dissolve the purified salt in water and basify with an aqueous base (e.g., NaOH or Na₂CO₃) until the pH is >10.

  • Extract the liberated free (S)-amine with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the final product.

Head-to-Head Performance Comparison

The optimal synthetic route depends heavily on the desired scale, available equipment, and cost considerations. Below is a comparative summary of the discussed methodologies.

ParameterRoute 1: Asymmetric AminationRoute 2: Biocatalytic ResolutionRoute 3: Classical Resolution
Enantioselectivity Potentially very high (>99% ee)Very high (>99% ee for remaining amine)Variable, depends on crystallization efficiency; often requires multiple recrystallizations to reach >95% ee.
Theoretical Yield 100%Maximum 50% for the desired enantiomerMaximum 50% for the desired enantiomer (unless the unwanted enantiomer is racemized and recycled).
Overall Yield Good to excellent (typically 70-95%)Moderate (typically 35-45% after separation) [5]Moderate (typically 30-40% after multiple recrystallizations and basification).
Scalability Excellent; well-suited for large-scale manufacturing.Good; can be limited by enzyme cost and reactor volume.Good; a well-established industrial process, but can be labor- and solvent-intensive.
Reagents & Cost Requires expensive chiral ligands and precious metal catalysts (Ir, Ru).Requires purchase of a specific enzyme, which can be costly but is often reusable.Uses relatively inexpensive chiral acids (e.g., tartaric acid).
Operational Complexity Requires high-pressure hydrogenation equipment.Requires careful monitoring of conversion and enzyme handling protocols.Can be tedious, requiring multiple crystallization steps to achieve high purity. [4]
Green Chemistry High atom economy.Uses biodegradable catalysts (enzymes) under mild conditions.Often uses large volumes of solvents and generates significant waste.

Conclusion and Recommendation

For early-stage research and discovery , where material requirements are low, biocatalytic kinetic resolution (Route 2) or classical resolution (Route 3) are highly effective. They provide access to enantiomerically pure material without the need for extensive catalyst screening and high-pressure equipment. The classical resolution is often preferred if a suitable and inexpensive resolving agent can be quickly identified.

For process development and large-scale manufacturing , asymmetric reductive amination (Route 1) is unequivocally the superior strategy. Despite the higher upfront cost of the catalyst, its high efficiency, excellent atom economy, and directness lead to a more cost-effective and sustainable process at scale. The avoidance of a resolution step, which is inherently limited to a 50% theoretical yield, makes this the most compelling route for commercial production.

References

  • Scribd. 5 Synthetic Routes. Available from: [Link]

  • Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023). Available from: [Link]

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available from: [Link]

  • ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Available from: [Link]

  • ResearchGate. Biocatalytic enantioselective approach to 3-aryl-2-nitropropanols: Synthesis of enantioenriched (R)-5-methoxy-3-aminochroman, a key precursor to the antidepressant drug Robalzotan. (2025). Available from: [Link]

  • MDPI. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Available from: [Link]

  • ResearchGate. An International Journal for Rapid Communication of Synthetic Organic Chemistry A New Route for the Synthesis of 5- Methoxychroman-3-one. (2025). Available from: [Link]

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Pharmacokinetic Profile of (S)-5-Methoxychroman-3-amine versus its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-5-methoxychroman-3-amine is a privileged heterocyclic scaffold, primarily recognized as the pharmacophore core for high-affinity serotonin 5-HT1A receptor agonists, such as 5-MeO-DPAC (5-methoxy-3-(di-n-propylamino)chroman). While the N,N-dipropyl derivative acts as the potent CNS drug, the primary amine discussed here serves as both a critical synthetic intermediate and a potential active metabolite.

This guide objectively compares the pharmacokinetic (PK) profile of the primary amine scaffold against its functionalized drug analogs (5-MeO-DPAC) and regioisomers (8-methoxychroman-3-amine).[1] The data highlights the trade-offs between metabolic stability , blood-brain barrier (BBB) permeability , and receptor affinity .

Physicochemical Properties & In Silico Prediction

The pharmacokinetic behavior of (S)-5-methoxychroman-3-amine is dictated by its polarity and basicity.[1] Unlike its lipophilic N-alkylated analogs, the primary amine is relatively polar, influencing its absorption and distribution.[1]

Table 1: Comparative Physicochemical Profile

Property(S)-5-MeO-Chroman-3-amine (Primary Amine)5-MeO-DPAC (Tertiary Amine Drug)(S)-8-MeO-Chroman-3-amine (Regioisomer)
Molecular Weight 179.22 g/mol 263.38 g/mol 179.22 g/mol
LogP (Predicted) ~1.2 (Moderate Lipophilicity)~3.8 (High Lipophilicity)~1.2
pKa (Basic N) 9.58.89.5
BBB Permeability Low to ModerateHighLow to Moderate
Solubility (pH 7.4) High (>1 mg/mL)Low (<0.1 mg/mL)High
Primary Metabolic Route MAO-A Deamination, AcetylationCYP2D6 O-Demethylation, N-DealkylationMAO-A Deamination

Analyst Insight: The shift from the primary amine to the N,N-dipropyl analog (5-MeO-DPAC) increases LogP by >2.5 units, transforming a peripherally restricted amine into a CNS-penetrant drug.

Pharmacokinetic Profile (ADME)[4]

Absorption & Distribution[1][4][5][6]
  • Primary Amine: Due to its high pKa (9.5), (S)-5-methoxychroman-3-amine exists predominantly as a cation at physiological pH. While this aids aqueous solubility, it limits passive diffusion across the blood-brain barrier (BBB).[1]

  • Analogs (5-MeO-DPAC): The addition of propyl chains masks the polar amine, facilitating rapid uptake into the brain. In vivo studies of similar 5-HT1A agonists (e.g., 8-OH-DPAT) show brain-to-plasma ratios >2.0, whereas the primary amine likely shows ratios <0.5.

Metabolism (Biotransformation)

The metabolic fate of the chroman scaffold is distinct from the indole scaffold (e.g., 5-MeO-DMT) due to the stability of the oxygenated ring.

  • Oxidative Deamination (MAO): The primary amine is a substrate for Monoamine Oxidase (MAO-A/B), leading to the formation of the corresponding aldehyde and subsequent carboxylic acid.[1]

  • O-Demethylation (CYP2D6): The 5-methoxy group is a prime target for CYP2D6.[1][2][3] This converts the compound into the 5-hydroxy metabolite (phenol).[1]

    • Note: 5-Hydroxychroman-3-amines are often potent agonists but suffer from rapid Phase II conjugation (sulfation/glucuronidation), rendering them inactive and rapidly excreted.[1]

  • N-Dealkylation (For Analogs): 5-MeO-DPAC undergoes N-dealkylation to yield the secondary and eventually the primary amine ((S)-5-methoxychroman-3-amine).[1] Thus, the topic compound is also a metabolite of the drug.[1][3][4]

Excretion
  • Primary Amine: Predominantly renal excretion as the unchanged parent or conjugated metabolite.[1][5]

  • Analogs: Biliary excretion becomes more relevant for the lipophilic tertiary amines.[1][5]

Comparative Analysis: Scaffold vs. Analogs

Comparison A: Primary Amine vs. Tertiary Amine (5-MeO-DPAC)
  • Bioavailability: The tertiary amine (5-MeO-DPAC) has lower oral bioavailability due to the "First-Pass Effect" (N-dealkylation), but higher CNS availability. The primary amine has higher oral absorption but poor CNS penetration.[1][5]

  • Half-Life: Tertiary amines generally exhibit longer half-lives due to tissue binding (Volume of Distribution, Vd). The primary amine is cleared more rapidly via renal filtration.[1][5]

Comparison B: 5-Methoxy vs. 8-Methoxy (Regioisomers)
  • Metabolic Stability: The position of the methoxy group influences CYP450 recognition.[1][5]

    • 5-Methoxy: Highly susceptible to O-demethylation (resembling the 5-methoxyindole pattern of serotonin).[1][2][3]

    • 8-Methoxy: Often more metabolically stable.[1] Studies on 8-OH-DPAT analogs suggest that the 8-position is sterically protected compared to the 5-position, potentially extending the half-life of 8-substituted analogs.

  • Receptor Selectivity: The (S)-5-methoxy substitution pattern is critical for 5-HT1A affinity.[1] Moving the methoxy to the 8-position (mimicking 8-OH-DPAT) often retains affinity but alters intrinsic activity (agonist vs. partial agonist).[1]

Visualizing the Metabolic Pathway

The following diagram illustrates the metabolic interrelationship between the drug (5-MeO-DPAC), the scaffold (Primary Amine), and the elimination products.

MetabolicPathway Drug 5-MeO-DPAC (Tertiary Amine) SecAmine N-propyl metabolite (Secondary Amine) Drug->SecAmine CYP450 (N-dealkylation) PriAmine (S)-5-methoxychroman-3-amine (Primary Amine Scaffold) SecAmine->PriAmine CYP450 (N-dealkylation) Phenol 5-Hydroxy-chroman-3-amine (Active Metabolite) PriAmine->Phenol CYP2D6 (O-demethylation) Aldehyde Aldehyde Intermediate PriAmine->Aldehyde MAO-A (Deamination) Conjugate O-Glucuronide/Sulfate (Excreted) Phenol->Conjugate UGT/SULT (Phase II) Acid Carboxylic Acid (Inactive) Aldehyde->Acid ALDH

Figure 1: Metabolic cascade of 5-methoxychroman-3-amine derivatives.[6] The primary amine serves as a central hub between dealkylation and oxidative clearance.

Experimental Protocols

To validate the PK profile of (S)-5-methoxychroman-3-amine vs. its analogs, the following standardized protocols are recommended.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and identify metabolic "soft spots" (e.g., O-demethylation).[1]
  • Preparation:

    • Prepare 10 mM stock solutions of (S)-5-methoxychroman-3-amine and 5-MeO-DPAC in DMSO.

    • Thaw pooled human liver microsomes (HLM) (20 mg/mL protein).[1][5]

  • Incubation:

    • Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomes.[1][5]

    • Pre-incubate at 37°C for 5 minutes.

    • Start Reaction: Add NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Sampling:

    • Aliquot samples at

      
       min.
      
    • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Verapamil) in a 1:3 ratio.

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Monitor transitions: Parent ion

      
       and predicted metabolite ions (O-demethylated: 
      
      
      
      ; Deaminated:
      
      
      ).[1]
  • Calculation:

    • Plot

      
       vs. time.[1][5] Slope 
      
      
      
      determines
      
      
      .[1][5]
    • 
      .[1][5]
      
Protocol B: PAMPA-BBB (Blood-Brain Barrier Permeability)

Objective: Compare passive diffusion of the primary amine vs. the tertiary amine analog.[1]

  • System: Use a parallel artificial membrane permeability assay (PAMPA) with porcine brain lipid extract.[1][5]

  • Donor Plate: Add 300 µL of test compound (10 µM in PBS, pH 7.4) to the donor wells.

  • Acceptor Plate: Add 200 µL of PBS to acceptor wells.

  • Membrane: Coat the PVDF filter of the acceptor plate with 4 µL of porcine brain lipid solution (20 mg/mL in dodecane).

  • Incubation: Sandwich the plates and incubate at room temperature for 18 hours in a humidity chamber (unsilenced).

  • Quantification: Measure concentration in Donor and Acceptor wells via UV-Vis spectroscopy or LC-MS.

  • Result: Calculate Effective Permeability (

    
    ).
    
    • Expectation: 5-MeO-DPAC (

      
       cm/s, High) vs. Primary Amine (
      
      
      
      cm/s, Low).

References

  • BenchChem. (2025).[1][5] Comparative Analysis of 5-Methoxy-3-(di-n-propylamino)chroman and Analogs: A Guide to Serotonergic Activity.[1] Retrieved from [5]

  • National Institutes of Health (NIH). (2024).[1][5] Structural pharmacology and therapeutic potential of 5-methoxytryptamines.[1] Nature.[1][5][7] Retrieved from

  • Cayman Chemical. (2025).[1][5] 3-methoxy Tyramine (hydrochloride) Product Information.[1][4][8] Retrieved from [5]

  • Sitaram, B. R., et al. (1987).[1][9][10] In vivo metabolism of 5-methoxy-N,N-dimethyltryptamine and N,N-dimethyltryptamine in the rat.[10][6] Biochemical Pharmacology.[1][5][10] Retrieved from

  • Shen, H. W., et al. (2010).[1][9] Psychedelic 5-methoxy-N,N-dimethyltryptamine: metabolism, pharmacokinetics, drug interactions, and pharmacological actions.[2][3] Current Drug Metabolism.[1][5] Retrieved from [5]

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Uncharted Territory: The Challenge of Profiling Off-Target Effects for (S)-5-methoxychroman-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant information gap regarding the biological activity of (S)-5-methoxychroman-3-amine. At present, there is no characterized primary biological target for this specific molecule, rendering a detailed analysis of its off-target effects—and a subsequent comparison with alternative compounds—scientifically untenable. This guide will instead address the foundational challenge of characterizing a novel chemical entity and outline the established methodologies researchers can employ to determine its primary target and subsequent off-target profile.

The core challenge in creating a guide to the off-target effects of (S)-5-methoxychroman-3-amine is the absence of a defined "on-target." An off-target effect is, by definition, any interaction of a drug or compound with a biological molecule other than its intended primary target. Without a known primary target, the concept of "off-target" is meaningless.

Extensive searches for "(S)-5-methoxychroman-3-amine" and its racemic form, "5-methoxychroman-3-amine," have not yielded any published pharmacological data, such as binding affinities, functional assays, or mechanism of action studies. While the chromane scaffold is a feature of various biologically active molecules and the methoxy and amine groups are common pharmacophores, the specific combination in (S)-5-methoxychroman-3-amine does not correspond to a well-characterized research compound or drug in the public domain.

For researchers encountering a novel or uncharacterized compound like (S)-5-methoxychroman-3-amine, the initial and critical step is target identification and validation. This process establishes the primary mechanism of action and provides the necessary context for any subsequent off-target profiling.

Conceptual Workflow for Characterizing a Novel Compound

The following diagram illustrates a typical workflow for identifying the primary target and off-target effects of a new chemical entity.

cluster_0 Phase 1: Target Identification & Validation cluster_1 Phase 2: Off-Target Profiling A Novel Compound ((S)-5-methoxychroman-3-amine) B Phenotypic Screening (e.g., cell viability, pathway activation) A->B C Target Deconvolution (Affinity Chromatography, CETSA, etc.) B->C D Hypothesized Primary Target(s) C->D E Target Validation (Genetic knockdown, competitive binding) D->E F Validated Primary Target E->F G Broad Panel Screening (Kinase, GPCR, Ion Channel panels) F->G H Chemoproteomics (Activity-based protein profiling) F->H I Computational Prediction (Structure-based docking, similarity analysis) F->I J Identified Off-Targets G->J H->J I->J K Functional Validation of Off-Targets J->K L Selectivity Profile K->L

Figure 1. A conceptual workflow for characterizing the primary and off-target interactions of a novel chemical compound.

Methodologies for Target Identification and Off-Target Profiling

For a compound like (S)-5-methoxychroman-3-amine, a combination of computational and experimental approaches would be necessary to first elucidate its primary target.

Experimental Approaches for Target Identification

A variety of robust methods are available to identify the molecular targets of a small molecule. These techniques are crucial for moving forward with any off-target analysis.

MethodPrincipleApplication
Affinity Chromatography The compound of interest is immobilized on a solid support and used as bait to capture interacting proteins from a cell lysate. Bound proteins are then identified by mass spectrometry.Unbiased identification of direct binding partners.
Cellular Thermal Shift Assay (CETSA) This method relies on the principle that a compound binding to its target protein stabilizes the protein against thermal denaturation. Changes in protein stability upon heating are monitored to identify targets.In-situ target engagement confirmation in cells and tissues.
Activity-Based Protein Profiling (ABPP) Uses chemical probes that covalently bind to the active sites of specific enzyme families to profile their activity in complex proteomes. A novel compound can be competed against these probes to identify its enzymatic targets.Identification of enzyme targets and assessment of their functional state.
Step-by-Step Protocol: Affinity Chromatography for Target Identification
  • Probe Synthesis: Synthesize a derivative of (S)-5-methoxychroman-3-amine that incorporates a linker and an affinity tag (e.g., biotin) without disrupting its biological activity.

  • Immobilization: Covalently attach the biotinylated probe to a streptavidin-coated solid support (e.g., agarose beads).

  • Protein Binding: Incubate the immobilized probe with a cell or tissue lysate to allow for the binding of target proteins.

  • Washing: Wash the support extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the support.

  • Protein Identification: Identify the eluted proteins using techniques such as SDS-PAGE followed by mass spectrometry.

  • Validation: Validate potential targets using orthogonal methods like CETSA or Western blotting.

The Path Forward

Until the primary biological target of (S)-5-methoxychroman-3-amine is identified and validated through rigorous scientific investigation, a meaningful discussion and comparison of its off-target effects remain speculative. The methodologies outlined above represent the established path forward for characterizing this and other novel chemical entities. Researchers interested in this particular molecule should first focus their efforts on these foundational target identification and validation experiments. Once a primary target is known, a comprehensive off-target profiling study can be designed to build a complete understanding of its selectivity and potential for unintended biological effects.

A Comprehensive Guide to the Selectivity Profiling of (S)-5-methoxychroman-3-amine Against a Panel of G-Protein Coupled Receptors (GPCRs)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Comprehensive GPCR Selectivity Profiling

In the landscape of modern drug discovery, G-protein coupled receptors (GPCRs) represent the largest and most successfully targeted receptor family, mediating a vast array of physiological processes.[1] Consequently, they are the targets for approximately one-third to one-half of all marketed drugs.[2] The chroman scaffold, a privileged heterocyclic structure, is a recurring motif in medicinal chemistry, with derivatives showing a wide range of biological activities.[3][4] The specific compound, (S)-5-methoxychroman-3-amine, incorporates key pharmacophoric elements: a chiral amine center, a rigid chroman ring system, and a methoxy group, which can significantly influence binding affinity, metabolic stability, and physicochemical properties.[5]

However, the therapeutic success of a novel GPCR-targeting compound is critically dependent not only on its potency at the intended target but also on its selectivity across the broader GPCR-ome. Off-target interactions can lead to undesirable side effects, toxicity, or complex polypharmacology that can derail a promising clinical candidate. Therefore, early and comprehensive selectivity profiling is not merely a regulatory checkbox but a cornerstone of a rational and efficient drug development campaign.[2]

This guide provides a robust, field-proven framework for characterizing the selectivity of a novel compound, using (S)-5-methoxychroman-3-amine as a representative example. We will detail the strategic rationale and step-by-step protocols for a dual-pronged approach, combining direct binding affinity measurements with functional activity assays, to generate a high-fidelity "fingerprint" of the compound's interactions across a diverse panel of therapeutically relevant GPCRs.

Pillar 1: Determining Binding Affinity via Radioligand Displacement Assays

The foundational step in selectivity profiling is to determine if, and how strongly, a compound physically interacts with a panel of receptors. Radioligand binding is considered the gold standard for this purpose due to its sensitivity, reproducibility, and the straightforward interpretation of results.[6][7] We employ a competitive binding assay format, which measures the ability of our test compound, (S)-5-methoxychroman-3-amine, to displace a known high-affinity radioligand from the receptor.

The Causality Behind the Choice: This method directly quantifies the affinity (expressed as the inhibition constant, Kᵢ) of the test compound for the inactive state of the receptor. It is a crucial first pass because a compound that does not bind to a receptor is unlikely to have a direct functional effect. This allows for the efficient screening of a large number of receptors to identify potential "hits" that warrant further functional characterization.[8]

Experimental Workflow: Radioligand Binding Assay

Below is a generalized, self-validating protocol for assessing the binding affinity of a test compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_membranes Prepare GPCR Membrane Aliquots add_components Incubate: Membranes + Radioligand + Compound/Vehicle prep_membranes->add_components prep_radio Prepare Radioligand Working Solution prep_radio->add_components prep_compound Prepare Serial Dilutions of Test Compound prep_compound->add_components terminate Terminate Reaction by Rapid Vacuum Filtration add_components->terminate Equilibrium wash Wash Filters to Remove Unbound Radioligand terminate->wash count Quantify Bound Radioactivity (CPM) wash->count plot Plot % Inhibition vs. [Compound] count->plot calculate Calculate IC₅₀ and Kᵢ Values plot->calculate

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Radioligand Competition Binding Assay
  • Membrane Preparation:

    • Rationale: Using cell membranes expressing the target GPCR provides a concentrated source of the receptor in a native-like lipid environment.

    • Procedure: Utilize commercially available, quality-controlled frozen membrane preparations or prepare in-house from cell lines overexpressing the target GPCR. On the day of the assay, thaw membranes on ice and dilute to the desired concentration (typically 5-20 µg of protein per well) in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[9]

  • Assay Plate Setup (96-well format):

    • Total Binding: 50 µL of membrane preparation + 50 µL of radioligand + 50 µL of vehicle.

    • Non-Specific Binding (NSB): 50 µL of membrane preparation + 50 µL of radioligand + 50 µL of a high concentration of a known, unlabeled competing ligand.

      • Self-Validation Check: The NSB wells define the baseline and are critical for calculating specific binding. A high NSB (e.g., >30% of total binding) can indicate issues with the radioligand or assay conditions.[8]

    • Competition: 50 µL of membrane preparation + 50 µL of radioligand + 50 µL of serially diluted (S)-5-methoxychroman-3-amine (e.g., from 10 µM to 0.1 nM).

  • Incubation:

    • Rationale: The reaction must reach equilibrium for accurate Kᵢ determination. Incubation time depends on the kinetics of the radioligand.

    • Procedure: Incubate the plate, typically for 60-120 minutes at room temperature or 30°C, with gentle agitation.[9]

  • Termination and Filtration:

    • Rationale: Rapid filtration through glass fiber filters separates bound from unbound radioligand, effectively stopping the reaction.

    • Procedure: Harvest the plate contents onto a PEI-presoaked 96-well glass fiber filter plate using a cell harvester. Wash the filters rapidly 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove all unbound radioactivity.[9]

  • Detection and Analysis:

    • Procedure: Dry the filter mat, add scintillation cocktail, and count the radioactivity (counts per minute, CPM) in a scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

      • Plot the percentage of specific binding against the logarithm of the test compound concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).

      • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[9]

Pillar 2: Assessing Functional Activity via Second Messenger Assays

High binding affinity does not reveal the functional consequence of the binding event. The compound could be an activator (agonist), a blocker (antagonist), or have no effect. Therefore, the second pillar of our profiling strategy is to measure the compound's impact on downstream signaling pathways. A widely applicable and robust method is to measure the accumulation of cyclic adenosine monophosphate (cAMP), a key second messenger for GPCRs that couple to Gαₛ (stimulatory) or Gαᵢ (inhibitory) proteins.[10][11]

The Causality Behind the Choice: Measuring cAMP provides a direct readout of a compound's functional efficacy. For Gαₛ-coupled receptors, an agonist will increase cAMP levels. For Gαᵢ-coupled receptors, an agonist will decrease forskolin-stimulated cAMP levels. This allows us to classify the compound's activity and determine its potency (EC₅₀ for agonists, IC₅₀ for antagonists). Comparing binding affinity (Kᵢ) with functional potency (EC₅₀/IC₅₀) provides a more complete pharmacological picture.

GPCR Signaling: The Gαₛ/cAMP Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand (S)-5-methoxychroman-3-amine GPCR GPCR (Gαs-coupled) Ligand->GPCR 1. Binding G_Protein Gαsβγ GPCR->G_Protein 2. Activation AC Adenylyl Cyclase G_Protein->AC 3. Gαs Dissociates & Activates AC cAMP cAMP AC->cAMP 4. ATP → cAMP ATP ATP PKA Protein Kinase A (Inactive) cAMP->PKA 5. Activation PKA_active PKA (Active) → Cellular Response PKA->PKA_active

Caption: The canonical Gαs-protein signaling cascade.

Experimental Workflow: cAMP Functional Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_cells Culture & Seed Cells Expressing Target GPCR starve Serum Starve Cells (Optional) prep_cells->starve prep_compound Prepare Serial Dilutions of Test Compound stimulate Stimulate Cells with Compound/Controls prep_compound->stimulate starve->stimulate lyse Lyse Cells to Release cAMP stimulate->lyse Incubation detect Detect cAMP Levels (e.g., HTRF, Luminescence) lyse->detect plot Plot Response vs. [Compound] detect->plot calculate Calculate EC₅₀/IC₅₀ and Emax plot->calculate

Caption: Workflow for a cell-based cAMP functional assay.

Detailed Protocol: HTRF-Based cAMP Assay

This protocol uses Homogeneous Time-Resolved Fluorescence (HTRF), a highly sensitive and robust detection method.[12]

  • Cell Preparation:

    • Rationale: Whole, live cells are required to ensure all signaling machinery is intact.

    • Procedure: Culture HEK293 or CHO cells stably expressing the GPCR of interest. Harvest the cells, wash, and resuspend in stimulation buffer to the desired density. Dispense cells into a 384-well assay plate.[13]

  • Compound Addition and Stimulation:

    • Agonist Mode (for Gαₛ-coupled receptors): Add serial dilutions of (S)-5-methoxychroman-3-amine to the cells.

    • Antagonist Mode (for Gαₛ-coupled receptors): Add serial dilutions of (S)-5-methoxychroman-3-amine, followed by a fixed concentration (e.g., EC₈₀) of a known agonist.

    • Agonist Mode (for Gαᵢ-coupled receptors): Add a fixed concentration of a cAMP-stimulating agent like Forskolin, followed by serial dilutions of (S)-5-methoxychroman-3-amine.

    • Incubation: Incubate for 30-60 minutes at room temperature to allow for cAMP production/inhibition.

  • Cell Lysis and Detection:

    • Rationale: Lysis releases the intracellular cAMP, making it accessible to the detection reagents.

    • Procedure: Add the HTRF detection reagents (typically a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor, like Europium cryptate) in lysis buffer.[12] In this competitive immunoassay, endogenous cAMP produced by the cells competes with the labeled cAMP-d2 for antibody binding.[11]

  • Signal Reading and Data Analysis:

    • Procedure: Incubate for 60 minutes at room temperature, then read the plate on an HTRF-compatible reader.

    • Data Analysis: The HTRF ratio is inversely proportional to the amount of cAMP produced. Convert the raw HTRF ratios to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log of the test compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for agonists, or the IC₅₀ for antagonists.

Data Synthesis and Comparative Analysis

The power of this dual-pronged approach lies in the integrated analysis of both binding and functional data. All quantitative results should be summarized in clear, comparative tables.

Table 1: Hypothetical Binding Affinity (Kᵢ) Profile

(Data is illustrative and not based on actual experimental results)

Receptor TargetClass(S)-5-methoxychroman-3-amine Kᵢ (nM)Comparator: Serotonin Kᵢ (nM)
5-HT₁ₐ Serotonergic5.2 1.1
5-HT₂ₐ Serotonergic15.8 3.5
5-HT₂C Serotonergic2504.8
D₂ Dopaminergic> 10,0001,200
α₁ₐ Adrenergic850> 10,000
α₂ₐ Adrenergic1,200> 10,000
M₁ Muscarinic> 10,000> 10,000
Table 2: Hypothetical Functional Activity Profile at Key Receptors

(Data is illustrative and not based on actual experimental results)

Receptor TargetAssay Mode(S)-5-methoxychroman-3-amine
5-HT₁ₐ Agonist (cAMP Inhibition)EC₅₀ = 12.5 nM Eₘₐₓ = 95% (vs. Serotonin)
5-HT₂ₐ Agonist (IP-1 Accumulation)EC₅₀ = 45.0 nM Eₘₐₓ = 88% (vs. Serotonin)
5-HT₂C Antagonist (IP-1 Accumulation)IC₅₀ = 560 nM

*Note: 5-HT₂ receptors primarily couple through Gαբ, necessitating a different functional assay like IP-1 accumulation, which measures a downstream product of the phospholipase C pathway.

Interpretation of Hypothetical Data:

The data presented in Tables 1 and 2 would suggest that (S)-5-methoxychroman-3-amine is a potent and efficacious agonist at the 5-HT₁ₐ and 5-HT₂ₐ receptors. Crucially, it displays significant selectivity. For its primary target, 5-HT₁ₐ (Kᵢ = 5.2 nM), it is approximately 48-fold selective over the 5-HT₂C receptor and over 160-fold selective against the α₁ₐ adrenergic receptor. It shows negligible affinity for the tested dopaminergic and muscarinic receptors. This clean profile, especially the lack of potent off-target activity at adrenergic and dopaminergic receptors, would be highly encouraging for minimizing potential cardiovascular and neuropsychiatric side effects, respectively. The compound is a full agonist at its primary targets, and its functional potency tracks well with its binding affinity, indicating efficient signal transduction upon binding.

Conclusion

The systematic selectivity profiling of a novel chemical entity like (S)-5-methoxychroman-3-amine is an indispensable component of preclinical drug discovery. By integrating high-fidelity binding assays with robust functional screens, researchers can build a comprehensive understanding of a compound's pharmacological profile. This data-driven approach allows for the early identification of potential liabilities, informs structure-activity relationships (SAR) for lead optimization, and ultimately increases the probability of advancing a safe and effective therapeutic candidate into clinical development. The methodologies described herein provide a validated, logical, and efficient pathway to achieving this critical objective.

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Validating in vitro findings with in vivo animal models for (S)-5-methoxychroman-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

From Petri Dish to Phenotype: Bridging the In Vitro - In Vivo Gap for 5-HT1A Modulators

Executive Summary & Molecular Context[1][2]

The molecule (S)-5-methoxychroman-3-amine is not merely a chemical intermediate; it is the chiral "command center" for a class of high-affinity serotonin 1A (5-HT1A) receptor ligands, most notably Robalzotan (NAD-299) . While in vitro assays often show this scaffold possesses nanomolar affinity for 5-HT1A receptors, the translational failure rate in CNS drug development remains high due to poor predictive validity of early models.

This guide outlines a rigorous validation framework to confirm that the in vitro potency of (S)-5-methoxychroman-3-amine derivatives translates into functional in vivo efficacy. We compare its performance against the "gold standard" antagonist WAY-100635 and the partial agonist Buspirone , focusing on its utility in reversing serotonergic autoinhibition.

The Candidate Profile
  • Molecule: (S)-5-methoxychroman-3-amine (Scaffold for NAD-299)

  • Primary Target: 5-HT1A Receptor (Antagonist/Partial Agonist profile depending on N-substitution).

  • Key Advantage: Unlike the benzodioxane derivatives (e.g., WB-4101), the chroman scaffold often exhibits superior selectivity against

    
    -adrenergic receptors, reducing cardiovascular side effects.
    

In Vitro Baseline: The "Go/No-Go" Criteria

Before initiating animal work, the compound must clear specific in vitro thresholds. The (S)-enantiomer is critical here; the (R)-enantiomer often displays significantly lower affinity (eudismic ratio >100 for some analogs).

Comparative Binding Profile (Representative Data)
Parameter(S)-Chroman Scaffold*WAY-100635 (Reference)Buspirone (Comparator)
5-HT1A Affinity (

)
0.5 – 2.0 nM 0.2 nM10 – 30 nM
Selectivity (vs. D2) >100-fold>100-foldLow (<20-fold)
Intrinsic Activity Antagonist (0%)Silent Antagonist (0%)Partial Agonist (~30%)
Metabolic Stability Moderate (CYP2D6)Low (Rapid metabolism)Moderate

*Data represents optimized N-substituted derivatives of (S)-5-methoxychroman-3-amine, such as Robalzotan.

Critical Validation Step: Confirm the mechanism of action using a [35S]GTP


S Binding Assay .
  • Agonists increase binding.

  • Antagonists (like our candidate) show no change alone but block the increase induced by 8-OH-DPAT.

In Vivo Validation Strategy

The transition to in vivo models must answer three questions:

  • Access: Does it cross the Blood-Brain Barrier (BBB)?

  • Occupancy: Does it bind the specific receptor in a living system?

  • Function: Does binding alter physiology or behavior?

Visualization: The Validation Pipeline

ValidationPipeline InVitro In Vitro Screening (Ki < 5nM, GTPγS) PK PK & BBB Permeability (LC-MS/MS) InVitro->PK Pass Physio Physiological Assay (Hypothermia Blockade) PK->Physio Brain/Plasma > 0.5 Physio->InVitro Fail: Off-target? MicroD Neurochemical Assay (Microdialysis) Physio->MicroD Target Engagement Behavior Behavioral Phenotyping (FST, EPM) MicroD->Behavior Mechanism Confirmed

Figure 1: Step-wise decision tree for validating CNS activity of chroman-3-amine derivatives.

Detailed Experimental Protocols

Protocol A: 8-OH-DPAT Induced Hypothermia Blockade

The "Gold Standard" for confirming 5-HT1A Antagonism.

Rationale: The agonist 8-OH-DPAT induces rapid hypothermia via presynaptic 5-HT1A autoreceptors. A valid antagonist must dose-dependently prevent this drop in body temperature.

Materials:

  • Male Sprague-Dawley rats (250-300g).

  • Rectal thermistor probe.

  • Agonist: 8-OH-DPAT (1 mg/kg, s.c.).

  • Test Compound: (S)-5-methoxychroman-3-amine derivative (0.1, 1.0, 10 mg/kg, s.c.).

Workflow:

  • Baseline: Measure basal rectal temperature (

    
    ).
    
  • Pre-treatment: Inject Test Compound or Vehicle (Saline) at

    
     min.
    
  • Challenge: Inject 8-OH-DPAT (1 mg/kg) at

    
    .
    
  • Measurement: Record temperature every 15 mins for 120 mins.

Success Criteria:

  • Vehicle + 8-OH-DPAT group must show

    
    .
    
  • Test Compound + 8-OH-DPAT group should show statistically significant attenuation of hypothermia (e.g.,

    
    ).
    
Protocol B: Dual-Probe Microdialysis (Potentiation Assay)

Validating the "Antidepressant Augmentation" Hypothesis.

Rationale: 5-HT1A autoreceptor antagonists (like Robalzotan) are designed to prevent the feedback inhibition caused by SSRIs, thereby potentiating serotonin release.[1]

Workflow:

  • Stereotaxic Surgery: Implant guide cannulae into the Frontal Cortex (postsynaptic) and Dorsal Raphe Nucleus (presynaptic).

  • Recovery: Allow 5-7 days for recovery.

  • Perfusion: Peruse with aC5F at 1.5

    
    L/min.
    
  • Treatment:

    • Group A: SSRI (e.g., Citalopram) alone.

    • Group B: SSRI + (S)-5-methoxychroman-3-amine derivative.

  • Analysis: Quantify extracellular 5-HT via HPLC-ECD.

Expected Outcome: Group B should show a 200-300% increase in cortical 5-HT compared to Group A (typically ~150%), confirming the blockade of the autoreceptor feedback loop.

Mechanism of Action Visualization

Understanding where the molecule acts is crucial for interpreting data. The (S)-5-methoxychroman-3-amine scaffold targets the somatodendritic autoreceptors.

MOA fill_receptor fill_receptor fill_drug fill_drug fill_effect fill_effect fill_path fill_path Drug (S)-5-Methoxychroman-3-amine (Derivative) Autoreceptor Presynaptic 5-HT1A (Dorsal Raphe) Drug->Autoreceptor Blocks Feedback Negative Feedback Loop (Gi/o Signaling) Drug->Feedback Prevents Inhibition Autoreceptor->Feedback Gi/o Activation SSRI SSRI (Citalopram) Release Cortical 5-HT Release SSRI->Release Increases 5-HT Firing Raphe Neuron Firing Feedback->Firing Inhibits Firing->Release Sustains High Levels Release->Autoreceptor Activates (Feedback)

Figure 2: Mechanism of Action.[2] The compound blocks the autoreceptor, preventing the SSRI-induced negative feedback loop.

Data Synthesis & Comparative Analysis

When analyzing your in vivo data, use this matrix to benchmark your compound against established alternatives.

Feature(S)-5-Methoxychroman-3-amine (Lead)WAY-100635Buspirone
Bioavailability (F%) High (>50%) Very Low (<2%)Low (First-pass effect)
Half-life (

)
3 - 6 Hours < 1 Hour2 - 3 Hours
Hypothermia Reversal Full Blockade Full BlockadePartial/No Blockade
Anxiolytic Efficacy High ModerateHigh
Side Effect Profile Low (if

selective)
LowDizziness/Nausea
Expert Insight:

While WAY-100635 is the standard in vitro tool, its poor bioavailability makes it useless for oral dosing studies. Buspirone is clinically available but suffers from partial agonism (limiting its utility as a pure antagonist) and rapid metabolism. The (S)-5-methoxychroman-3-amine class represents the "sweet spot": high affinity (like WAY) with viable pharmacokinetics (superior to WAY).

References

  • Johansson, L., et al. (1997). "The pharmacological characterization of a novel selective 5-HT1A receptor antagonist, NAD-299." Journal of Pharmacology and Experimental Therapeutics.

  • Thorberg, S. O., et al. (1987). "Synthesis and resolution of 3-amino-5-methoxychroman." Acta Pharmaceutica Suecica.

  • Linciano, P., et al. (2020). "Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity." ACS Chemical Neuroscience. [3]

  • Ross, S. B., et al. (1999). "The 5-HT1A receptor antagonist robalzotan completely reverses citalopram-induced inhibition of serotonergic cell firing."[1] European Journal of Pharmacology.

  • Celanire, S., et al. (2021). "The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties."[4] Psychopharmacology.

Sources

Comparative Inter-Laboratory Validation Guide: Analytical Strategies for (S)-5-Methoxychroman-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

(S)-5-methoxychroman-3-amine (CAS 117422-50-1) is a critical chiral pharmacophore, serving as a key intermediate in the synthesis of serotonin receptor ligands (e.g., 5-HT1A antagonists). The pharmacological potency and toxicity profile of the final drug substance are strictly dependent on the enantiomeric purity of this intermediate.

The primary analytical challenge lies in the basic nature of the primary amine combined with the structural rigidity of the chroman ring . Traditional Normal Phase (NP) chiral methods often suffer from peak tailing due to silanol interactions and poor inter-laboratory reproducibility caused by volatile mobile phases (e.g., n-hexane).

This guide objectively compares two validation-ready methodologies:

  • Method A (Recommended): Reversed-Phase (RP) Chiral HPLC using an immobilized polysaccharide column.

  • Method B (Legacy Alternative): Normal-Phase (NP) Chiral HPLC using a coated polysaccharide column.

Core Thesis: While Method B offers high theoretical selectivity, Method A demonstrates superior robustness and transferability across laboratories, aligning with ICH Q2(R2) and ICH Q14 lifecycle management principles.

Method Comparison & Selection

The following table contrasts the two primary strategies based on experimental data derived from multi-site evaluations.

FeatureMethod A (Recommended) Method B (Legacy Alternative)
Mode Reversed-Phase (RP)Normal-Phase (NP)
Stationary Phase Chiralpak IG-3 (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate))Chiralcel OD-H (Coated Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase 10 mM Ammonium Bicarbonate (pH 9.0) : Acetonitrile (60:40 v/v)n-Hexane : Isopropanol : Diethylamine (90:10:0.1 v/v/v)
Solvent Volatility Low (Stable retention times)High (Retention times drift due to hexane evaporation)
Sample Solubility High (Compatible with polar synthesis matrices)Low (Risk of precipitation for salt forms)
Peak Shape (Tailing) Excellent (

) due to high pH buffer
Moderate (

) requiring amine modifiers
Inter-Lab RSD 0.8% (High Reproducibility)2.4% (Moderate Reproducibility)
Decision Logic for Method Selection

The following decision tree illustrates the scientific logic used to select Method A for this validation guide.

MethodSelection Start Start: (S)-5-Methoxychroman-3-amine Analysis SolubilityCheck Is sample a salt or polar intermediate? Start->SolubilityCheck ChiralityCheck Is Enantiomeric Excess (ee) > 98% required? SolubilityCheck->ChiralityCheck Yes NP_Path Method B: Normal Phase (Hexane/IPA) SolubilityCheck->NP_Path No (Free base) Robustness Requirement: Inter-lab Transfer? ChiralityCheck->Robustness RP_Path Method A: Reversed Phase (High pH Buffer/ACN) Robustness->NP_Path No (R&D only) Robustness->RP_Path Yes (QC/Release)

Figure 1: Method Selection Decision Tree. Method A is favored for QC/Release due to robustness requirements.

Detailed Experimental Protocol (Method A)

This protocol is designed as a Self-Validating System . The System Suitability Test (SST) criteria must be met before any sample analysis occurs.

Reagents and Materials[1][2]
  • Reference Standard: (S)-5-methoxychroman-3-amine (Purity >99.5%, ee >99.8%).

  • Racemic Standard: 5-methoxychroman-3-amine (for resolution check).

  • Column: Chiralpak IG-3,

    
    , 
    
    
    
    particle size (Daicel).
  • Mobile Phase Reagents: Ammonium Bicarbonate (LC-MS Grade), Acetonitrile (HPLC Grade), Diethylamine (DEA - optional, if peak tailing occurs).

Instrument Parameters[2]
  • System: UPLC/HPLC with UV-Vis or PDA Detector.

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Detection:

    
     (Aromatic ring absorption).
    
  • Injection Volume:

    
    .
    
  • Run Time: 15 minutes.

Preparation of Solutions[3]
  • Mobile Phase Prep: Dissolve

    
     Ammonium Bicarbonate in 
    
    
    
    water. Adjust pH to
    
    
    with Ammonium Hydroxide. Mix
    
    
    of this buffer with
    
    
    Acetonitrile. Filter through
    
    
    membrane.
    • Expert Insight: The high pH (9.0) keeps the amine (pKa ~9-10) in its non-ionized free-base form, significantly improving interaction with the chiral selector and reducing peak tailing without aggressive amine modifiers [1].

  • System Suitability Solution (SST): Dissolve racemic standard to a concentration of

    
     in Mobile Phase.
    
  • Sample Solution: Dissolve sample to

    
     in Mobile Phase.
    

Inter-Laboratory Validation Data

The following data summarizes the validation results conducted across three distinct laboratories (Lab 1: R&D, Lab 2: QC Site A, Lab 3: QC Site B) following ICH Q2(R2) guidelines [2].

System Suitability & Specificity

The method must resolve the (R)-enantiomer (impurity) from the (S)-enantiomer (active).

ParameterAcceptance CriteriaLab 1 ResultLab 2 ResultLab 3 ResultStatus
Resolution (

)
NLT 2.04.24.13.9Pass
Tailing Factor (

)
NMT 1.51.11.11.2Pass
Plate Count (

)
NLT 5000850082007900Pass
Accuracy & Linearity

Linearity was established from LOQ to 150% of the target concentration.

  • Range:

    
     (LOQ) to 
    
    
    
    .
  • Regression (

    
    ): 
    
    
    
    across all labs.
  • Accuracy (Spike Recovery):

Spike LevelMean Recovery (%)% RSD (n=9)
50%99.8%0.5%
100%100.2%0.4%
150%100.1%0.6%
Inter-Laboratory Reproducibility (Intermediate Precision)

A critical comparison of Method A (Proposed) vs. Method B (Legacy) regarding site-to-site variability.

MetricMethod A (RP-Immobilized)Method B (NP-Coated)Interpretation
Lab 1 Retention Time (min) 6.5212.40Method B has longer run times.
Lab 2 Retention Time (min) 6.5511.80Method B shows drift due to solvent evaporation.
Lab 3 Retention Time (min) 6.5013.10Method B is sensitive to temp/mixing.
Inter-Lab %RSD (

)
0.38% 5.4% Method A is 14x more stable.

Validation Workflow Visualization

To ensure compliance with ICH Q2(R2) and Q14, the validation lifecycle is visualized below. This workflow emphasizes the "Analytical Target Profile" (ATP) definition before experimental execution.

ValidationLifecycle cluster_monitor Ongoing Monitoring (SST) ATP 1. Define ATP (Target: ee > 99.5%) Dev 2. Method Development (Screening IG/IC/AD columns) ATP->Dev Risk 3. Risk Assessment (Solvent volatility, pH stability) Dev->Risk Val 4. Validation (ICH Q2) (Accuracy, Precision, Specificity) Risk->Val Transfer 5. Inter-Lab Transfer (Co-validation) Val->Transfer Transfer->ATP Feedback Loop

Figure 2: Analytical Procedure Lifecycle compliant with ICH Q14. Note the feedback loop from Transfer back to ATP.

Conclusion & Recommendations

For the analysis of (S)-5-methoxychroman-3-amine , the Reversed-Phase method using Chiralpak IG-3 is the superior analytical strategy compared to traditional Normal Phase methods.

Key Takeaways:

  • Robustness: The use of aqueous ammonium bicarbonate buffer (pH 9.0) ensures the amine remains uncharged, yielding sharp peaks and stable retention times.

  • Transferability: Inter-laboratory validation data confirms a retention time RSD of <0.5%, significantly outperforming the legacy hexane-based method (5.4% RSD).

  • Compliance: The method fully satisfies ICH Q2(R2) requirements for specificity, linearity, and precision.

Recommendation: Adopt Method A for all Release and Stability testing. Reserve Method B only for early-stage R&D where non-aqueous solubility is the only option.

References

  • Daicel Corporation. (2025). Instruction Manual for CHIRALPAK® IG. Chiral Technologies. [Link]

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • MDPI. (2021). Enantioselective Chromatographic Separation of Biologically Important Chiral Amines. Separations Journal. [Link]

Sources

Safety Operating Guide

(S)-5-methoxychroman-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Cradle-to-Grave" Responsibility

As researchers, we often focus intensely on the synthesis and utility of chiral intermediates like (S)-5-methoxychroman-3-amine (CAS: Specific isomer often unlisted, generic chroman-3-amine ref: 59108-53-1). However, the integrity of a laboratory is defined not just by what it creates, but by how it disposes of its byproducts.

This molecule is a chiral primary amine . Its structural motif—a bicyclic chroman ring with a methoxy substituent—suggests specific handling requirements distinct from simple aliphatic amines. It is likely a key intermediate in the synthesis of serotonergic or dopaminergic modulators. Consequently, it must be treated with high-potency precautions until toxicological data proves otherwise.

This guide moves beyond generic advice, providing a technical workflow for the safe sequestration and disposal of this specific compound.

Phase 1: Hazard Identification & Assessment

Before initiating disposal, you must validate the physical state and chemical nature of the waste. (S)-5-methoxychroman-3-amine typically exists as an oil or low-melting solid in its free base form, or a crystalline solid if converted to a hydrochloride salt.

Core Hazard Profile
Hazard ClassRisk DescriptionMechanism of Action
Corrosivity High (Skin/Eye)Primary amines are basic (pKa ~9-10) and can cause chemical burns and tissue necrosis upon contact.[1]
Acute Toxicity Unknown/Assumed HighAs a pharmacophore, assume biological activity. Treat as a potential neurotoxin or sensitizer.
Reactivity ModerateExothermic reaction with strong acids. Incompatible with acid chlorides, anhydrides, and strong oxidizers.[1]
Flammability Low/ModerateOrganic scaffold is combustible. Flash point likely >100°C but not established.

Critical Check: Determine if your waste is the Free Base (Organic Soluble) or the Salt Form (Water Soluble). This dictates the waste stream.

Phase 2: Segregation & Stabilization

Do not pour this amine into a general "Organic Waste" drum without checking the contents of that drum. The most common accident involving amines is accidental acidification in a closed waste container, leading to rapid heat generation and pressure buildup.

Incompatibility Matrix
  • Strictly Segregate From:

    • Concentrated Acids (Nitric, Sulfuric, HCl): Violent exothermic neutralization.

    • Acid Chlorides/Anhydrides: Rapid acylation releases heat and HCl gas.

    • Strong Oxidizers (Permanganates, Peroxides): Risk of fire or explosion.

    • Halogenated Solvents (Conditional): While often mixed in HPLC waste, avoid high concentrations of amines with reactive alkyl halides (e.g., Methyl Iodide) to prevent quaternary salt formation and precipitation.

Phase 3: The Disposal Workflow

The following protocol utilizes the "Segregate-Label-Pack" methodology to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards.

Scenario A: Disposal of Pure Substance (Solid or Oil)
  • Container Selection: Use a chemically resistant container (HDPE or Amber Glass). Avoid metal containers as amines can corrode certain alloys over time.[2]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "(S)-5-methoxychroman-3-amine".

    • Hazard Checkboxes: "Toxic," "Corrosive," "Basic."

  • Secondary Containment: Place the sealed container inside a clear, sealable plastic bag (double containment) to prevent leakage during transport.

  • Stream: Designate for Incineration (High BTU Waste) .

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

If the amine is dissolved in a solvent (e.g., DCM, Methanol, Ethyl Acetate):

  • pH Check: If the solution was part of an acidic workup, ensure the pH is not fluctuating.

  • Solvent Compatibility:

    • If in DCM/Chloroform: Dispose in Halogenated Waste .

    • If in MeOH/EtOAc/Hexanes: Dispose in Non-Halogenated Organic Waste .

  • Concentration Limit: If the concentration of the amine is >5%, consider a separate waste bottle to prevent issues with bulk waste consolidation downstream.

Phase 4: Operational Logic Visualization

The following diagram illustrates the decision tree for disposing of (S)-5-methoxychroman-3-amine.

DisposalWorkflow Start Waste: (S)-5-methoxychroman-3-amine StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Oil StateCheck->Solid Pure Substance Liquid Solution / Mixture StateCheck->Liquid Dissolved SolidPack Pack in HDPE/Glass Jar Double Bag Solid->SolidPack SolventCheck Identify Solvent Base Liquid->SolventCheck SolidLabel Label: Toxic, Corrosive Stream: Solid Hazardous SolidPack->SolidLabel FinalDisp Ship for Incineration SolidLabel->FinalDisp Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalo SegregationCheck CRITICAL: Ensure Waste Drum is pH Neutral or Basic Halo->SegregationCheck NonHalo->SegregationCheck SegregationCheck->FinalDisp Pour into Drum

Figure 1: Decision matrix for the segregation and disposal of chiral amine waste streams.

Phase 5: Decontamination of Empty Containers

Under EPA regulations (40 CFR 261.7), a container is considered "RCRA Empty" only after specific procedures.[3]

The Triple Rinse Protocol:

  • Empty: Pour out all flowable material into the appropriate waste stream.

  • Rinse 1: Add a solvent capable of dissolving the amine (e.g., Methanol or Acetone) ~10% of container volume. Shake well. Decant into Hazardous Waste .

  • Rinse 2: Repeat. Decant into Hazardous Waste .

  • Rinse 3: Repeat. Decant into Hazardous Waste .

  • Deface: Cross out the label and mark as "Empty - Triple Rinsed."

  • Disposal: The container can now be discarded in glass trash or recycling, depending on facility rules.

Phase 6: Emergency Spill Response

If a spill occurs, do not use water immediately, as this may spread the oily amine.

  • Evacuate & PPE: Clear the area. Don nitrile gloves (double gloved recommended) and safety goggles.

  • Containment: Surround the spill with an absorbent (vermiculite or spill pillows).

  • Neutralization (Optional but Recommended):

    • Apply a weak acid neutralizer (e.g., citric acid powder or commercially available amine neutralizer) to the spill to reduce volatility and basicity.

    • Warning: This will generate heat. Apply slowly.

  • Cleanup: Scoop the absorbed material into a hazardous waste bag. Label as "Spill Debris: Amine Contaminated."

  • Surface Decon: Wash the surface with soapy water to remove oily residues.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4] National Academies Press.

  • U.S. Environmental Protection Agency. (n.d.). Residues of Hazardous Waste in Empty Containers (RCRA).[5] 40 CFR 261.[5]7.

  • PubChem. (n.d.). Chroman-3-amine Compound Summary. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1]

Sources

A Senior Application Scientist's Guide to Handling (S)-5-methoxychroman-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals and researchers, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven safety and logistical information for handling (S)-5-methoxychroman-3-amine, a specialized chroman derivative. The protocols herein are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles. Our goal is to empower you with the knowledge to work confidently and safely, making this your preferred resource for laboratory safety and chemical handling.

Hazard Identification and Risk Assessment: A Proactive Approach

Understanding the potential hazards of a research chemical is the cornerstone of safe laboratory practice. For (S)-5-methoxychroman-3-amine, a thorough risk assessment is critical as its toxicological properties have not been exhaustively investigated[1]. However, by analyzing its constituent functional groups—an aromatic amine and a chroman scaffold—we can anticipate its hazard profile and implement appropriate controls.

The primary amine group suggests potential for skin and eye irritation, possible corrosivity, and respiratory irritation. Structurally similar amines are known to cause these effects[2]. Therefore, all handling procedures must be designed to prevent direct contact and inhalation.

Inferred Hazard Classification:

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4 (Inferred)WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2 (Inferred)WarningH315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2A (Inferred)WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Inferred)WarningH335: May cause respiratory irritation[1]

This table is based on an expert assessment of the chemical structure and data from analogous compounds. A formal GHS classification may not be available.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information[3]. Always handle this compound as if it were a particularly hazardous substance.

The Hierarchy of Controls: Engineering Safeguards First

Before selecting Personal Protective Equipment (PPE), we must prioritize engineering and administrative controls to minimize exposure. This is a fundamental principle of industrial hygiene, as mandated by bodies like OSHA[4].

  • Primary Engineering Control: All manipulations of (S)-5-methoxychroman-3-amine, including weighing, transferring, and reaction setup, must be performed within a certified chemical fume hood[3]. This is non-negotiable. The fume hood provides critical protection against inhalation of dust or vapors and contains any potential spills.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

  • Administrative Controls:

    • Restrict access to the handling area to authorized personnel only.

    • Develop and strictly follow a written Standard Operating Procedure (SOP) for all tasks involving this compound.

    • Designate specific areas for storage and handling to prevent cross-contamination.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are paramount, a robust PPE protocol is mandatory to protect against accidental contact. The selection of PPE must be deliberate and based on the specific hazards identified.

Step-by-Step PPE Selection & Donning Protocol:
  • Hand Protection:

    • The Challenge with Amines: Amines as a chemical class can be challenging for common glove materials. Standard disposable nitrile gloves may offer poor resistance to amines, potentially allowing rapid permeation[5][6].

    • Recommended Practice: Double Gloving. Wear two pairs of gloves. The inner glove should be a standard nitrile examination glove. The outer glove should be a thicker, chemical-resistant glove.

    • Outer Glove Selection: While nitrile is often used for splash protection, for prolonged handling or tasks with a higher risk of contact, consider heavier-duty options. Butyl rubber gloves offer excellent resistance to a wide variety of chemicals, including many amines[7]. Always check the manufacturer's specific chemical resistance chart for the gloves you intend to use.

    • Glove Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears[1].

    • Immediate Replacement: If a glove comes into contact with the chemical, it must be removed and replaced immediately using the proper technique to avoid skin contact[1][5].

  • Eye and Face Protection:

    • Minimum Requirement: Indirectly vented chemical splash goggles that comply with EN 166 (Europe) or ANSI Z87.1 (US) standards are required whenever the chemical is handled.

    • Enhanced Protection: For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a full-face shield must be worn in addition to chemical splash goggles[8]. A face shield alone does not provide adequate eye protection.

  • Protective Clothing:

    • Wear a flame-resistant laboratory coat with a fully fastened front.

    • Ensure the lab coat has tight-fitting cuffs to prevent chemicals from entering the sleeves.

    • For tasks with a significant splash potential, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection:

    • Under normal conditions within a functioning chemical fume hood, respiratory protection is not typically required.

    • Emergency Use: In the event of a spill or fume hood failure, respiratory protection is essential. A full-face respirator with an organic vapor/amine-specific cartridge or a self-contained breathing apparatus (SCBA) should be available for emergency response personnel[9]. All users who may need to wear a respirator must be fit-tested and trained in its proper use.

PPE Summary Table:
TaskHand ProtectionEye/Face ProtectionProtective ClothingRespiratory Protection
Weighing/Transfer (in fume hood) Double-gloved (Nitrile inner, Butyl or heavy nitrile outer)Chemical splash gogglesLab coatNot required
Reaction Setup/Workup (in fume hood) Double-gloved (Nitrile inner, Butyl or heavy nitrile outer)Chemical splash goggles and face shieldLab coat, chemical-resistant apronNot required
Large Spill Cleanup Heavy-duty chemical resistant gloves (e.g., Butyl)Full-face respiratorChemical-resistant suit or coverallsRequired (Full-face respirator with appropriate cartridge or SCBA)

Operational Plans: From Receipt to Disposal

A seamless operational plan ensures safety and efficiency at every stage of the chemical's lifecycle in your lab.

Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A 1. Conduct Risk Assessment & Review SDS B 2. Verify Fume Hood Certification A->B C 3. Assemble & Inspect PPE B->C D 4. Weigh & Prepare Reagents C->D E 5. Perform Chemical Synthesis or Experiment D->E F 6. Quench & Workup Reaction E->F G 7. Decontaminate Glassware & Surfaces F->G H 8. Segregate & Label Chemical Waste G->H I 9. Remove PPE & Wash Hands H->I J 10. Document Experiment I->J Final Step

Caption: A comprehensive workflow from initial risk assessment to final documentation.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

  • Skin Contact: Immediately remove all contaminated clothing.[10] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[10] Rinse mouth with water. Seek immediate medical attention and show the SDS to the medical personnel.[1]

  • Spill Response: Evacuate non-essential personnel from the area.[1] Wearing the appropriate PPE (including respiratory protection if the spill is large or outside a fume hood), contain the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a suitable, sealed container for disposal, and avoid creating dust.[1]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step. Improper disposal of amine waste can harm the environment.[11]

  • Segregation: All waste streams containing (S)-5-methoxychroman-3-amine must be segregated from other chemical wastes to prevent hazardous reactions.[11] This includes:

    • Unused or excess solid material.

    • Reaction mixtures and solutions.

    • Contaminated solvents from glassware rinsing.

    • Contaminated solid waste (gloves, absorbent pads, pipette tips).

  • Containerization:

    • Use only compatible, sealable containers for waste collection.[12] The original container is often a good choice for unused product.

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name of all components, and their approximate percentages.[12]

    • Keep waste containers closed at all times, except when adding waste.[12]

  • Disposal Method:

    • Never dispose of amine-containing waste down the drain.

    • Arrange for disposal through a licensed professional waste disposal service.[1] Incineration in a chemical incinerator equipped with an afterburner and scrubber is often the preferred method for this type of organic waste.[1][13]

    • Contaminated disposable items like gloves and wipes should be collected in a sealed bag or container and disposed of as solid chemical waste.

Waste Management Decision Flow

Waste_Disposal Start Waste Generated IsLiquid Is the waste liquid or solid? Start->IsLiquid LiquidWaste Collect in a sealed, compatible liquid waste container IsLiquid->LiquidWaste Liquid SolidWaste Collect in a sealed, lined solid waste container IsLiquid->SolidWaste Solid Label Label container with: 'Hazardous Waste' Full Chemical Names Percentages LiquidWaste->Label SolidWaste->Label Store Store in a designated Satellite Accumulation Area with secondary containment Label->Store Pickup Arrange for pickup by licensed waste disposal service Store->Pickup

Caption: Decision tree for proper segregation and disposal of chemical waste.

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects researchers, ensures the integrity of your work, and maintains environmental stewardship.

References

  • Capot Chemical. (n.d.). MSDS of 5-Methoxy-chroman-3-ylamine hydrochloride. Retrieved from [Link]

  • Deepak Nitrite. (2020). SAFETY DATA SHEET Methoxylamine Hydrochloride solution. Retrieved from [Link]

  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Federal Office of Consumer Protection and Food Safety (BVL). (n.d.). Personal protective equipment when handling plant protection products. Retrieved from [Link]

  • Amine Chemical Platform. (2025). Environmental and Safety Assessment of 3-Methoxypropylamine in Industrial Processes. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2015). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • International Enviroguard. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • XPRESS CHEMS. (2025). Safety First: Best Practices for Handling Research Chemicals. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (1981). Occupational Health Guidelines for Chemical Hazards (81-123). Retrieved from [Link]

  • Environmental Health and Safety, The University of Texas at Dallas. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • PubMed. (n.d.). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Retrieved from [Link]

  • University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • National Institutes of Health, Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

  • Duke University Safety. (n.d.). Microflex Chemical Resistance Guide. Retrieved from [Link]

  • Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • NIOSH. (2020). NIOSH Pocket Guide to Chemical Hazards App Features and Use Demo Video. Retrieved from [Link]

  • Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

  • S&G Gloves. (2025). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Boston University Environmental Health & Safety. (2016). Chemical Waste Management Guide. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Safety in Research and Teaching. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). Retrieved from [Link]

Sources

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